1-(Fluoromethyl)cyclopropanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(fluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVWCCUZFVRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Fluoromethyl)cyclopropanamine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Novel Fluorinated Amine
The introduction of fluorine into small-molecule drug candidates represents a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(Fluoromethyl)cyclopropanamine hydrochloride is a compelling example of a fluorinated building block with significant potential in drug discovery. Its rigid cyclopropyl scaffold, combined with the electronic effects of the fluoromethyl group, offers a unique three-dimensional presentation of the primary amine, a critical pharmacophore.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Fluoromethyl)cyclopropanamine HCl. Moving beyond a simple data sheet, this document delves into the causality behind its expected properties and furnishes detailed, field-proven experimental protocols for their determination. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Core Molecular and Physical Attributes
1-(Fluoromethyl)cyclopropanamine HCl is a salt, which is anticipated to be a crystalline solid at room temperature, a common characteristic of amine hydrochlorides that enhances their stability and handling properties. The presence of the hydrochloride salt significantly influences its physical properties, most notably its solubility profile.
Table 1: Fundamental Physicochemical Data for 1-(Fluoromethyl)cyclopropanamine HCl
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride | |
| CAS Number | 1445951-06-3 | [1][2] |
| Molecular Formula | C₄H₉ClFN | [1][2] |
| Molecular Weight | 125.57 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
The Impact of Fluorination on Molecular Properties
The substitution of a methyl group with a fluoromethyl group at the C1 position of the cyclopropane ring is a critical structural feature. This modification is not merely an increase in molecular weight; it introduces profound stereoelectronic effects that dictate the molecule's behavior.
The high electronegativity of the fluorine atom induces a strong dipole moment in the C-F bond. This, in turn, influences the electron density across the cyclopropyl ring and, importantly, on the nitrogen atom of the amine. It is well-documented that fluorine substitution can significantly alter the basicity (pKa) of nearby functional groups.[3] For 1-(Fluoromethyl)cyclopropanamine, the electron-withdrawing nature of the fluoromethyl group is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart, 1-methylcyclopropanamine. This modulation of pKa is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which has direct implications for its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Profile: A Critical Parameter for Application
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration for its practical application in both research and manufacturing. As the hydrochloride salt, 1-(Fluoromethyl)cyclopropanamine HCl is expected to exhibit significantly higher aqueous solubility compared to its free base form.
Table 2: Predicted and Known Solubility Characteristics
| Solvent | Expected Solubility | Rationale |
| Water | High | As a hydrochloride salt, it will readily dissociate to form the protonated amine and chloride ion, which are well-solvated by water. |
| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond will facilitate the dissolution of the salt. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic species. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is effective at dissolving a wide range of salts. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | A nonpolar organic solvent that is not conducive to solvating charged species. |
| Toluene | Insoluble | A nonpolar aromatic solvent. |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of the solubility of 1-(Fluoromethyl)cyclopropanamine HCl in various solvents.
Objective: To determine the equilibrium solubility of 1-(Fluoromethyl)cyclopropanamine HCl in a panel of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
1-(Fluoromethyl)cyclopropanamine HCl
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(Fluoromethyl)cyclopropanamine HCl to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations of 1-(Fluoromethyl)cyclopropanamine HCl.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L by back-calculating from the calibration curve, taking the dilution factor into account.
-
Diagram 1: Workflow for Solubility Determination
References
A Guide to the Structural Elucidation of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Multi-Technique Approach
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(Fluoromethyl)cyclopropanamine hydrochloride, a novel small molecule with potential applications in pharmaceutical and agrochemical development. As the precise three-dimensional arrangement of atoms dictates a molecule's function, a rigorous and multi-faceted analytical approach is paramount. This document moves beyond a simple recitation of methods, offering a detailed rationale for the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. By integrating data from these orthogonal techniques, researchers can achieve an unambiguous confirmation of the molecule's identity, connectivity, and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Imperative for Unambiguous Structure Verification
The molecule this compound (CAS Number: 1445951-06-3) presents a unique combination of structural motifs: a strained cyclopropyl ring, a primary amine salt, and a fluoromethyl group.[1][2][3][4][5][6] Each of these features imparts specific chemical properties and potential biological activity, making a thorough structural analysis essential. The presence of fluorine, for instance, can significantly alter a molecule's metabolic stability and binding affinity, a common strategy in medicinal chemistry.[7][8][9][10][11] The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation.[12][13]
This guide will detail a systematic workflow for confirming the constitution and configuration of this molecule, emphasizing the synergistic nature of modern analytical techniques. Each section will not only describe the experimental protocol but also delve into the underlying principles that make each method a self-validating component of the overall elucidation process.
The Analytical Workflow: A Synergistic Strategy
A robust structural elucidation is not a linear process but rather an integrated workflow where each technique provides a piece of the puzzle. The insights from one experiment inform the interpretation of the next, leading to a convergence of evidence that establishes the molecular structure beyond any reasonable doubt.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition and Molecular Weight
Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound and confirming its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) is indispensable.
Causality of Experimental Choice: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
While Electron Ionization (EI) is a common technique, it is a "hard" ionization method that often leads to extensive fragmentation and a weak or absent molecular ion peak, especially for a small, potentially labile molecule like this.[14][15][16][17] Electrospray Ionization (ESI), a "soft" ionization technique, is the preferred method here. It is ideal for polar molecules and salts, as it typically produces the protonated molecule of the free base, [M+H]⁺, with minimal fragmentation. This provides a clear indication of the molecular weight of the organic portion of the salt.
Expected Mass Spectrum and Isotopic Pattern
The molecular formula of the free base is C₄H₈FN, with a monoisotopic mass of 89.0641 u. In positive ion ESI-MS, we expect to observe the protonated molecule [C₄H₈FN + H]⁺ at m/z 90.0719.
A key feature confirming the presence of the hydrochloride salt is the isotopic pattern of chlorine in the mass spectrum, should any chlorine-containing adducts or fragments be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[18] This results in a characteristic M/M+2 peak cluster with a 3:1 intensity ratio for any ion containing a single chlorine atom. While the primary ion will be the protonated free base, sometimes adducts with the counter-ion can be observed, or the presence of chlorine can be confirmed through other means.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Expected Observation | Rationale |
| [M+H]⁺ | 90.0719 | Strong | Protonated free base, expected in positive ESI-MS. |
| [M+Na]⁺ | 112.0538 | Possible | Common sodium adduct. |
| Isotopic Peaks | N/A | M+1, M+2 | Presence of ¹³C, ¹⁵N isotopes at natural abundance. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the base peak and compare it to the calculated mass of the protonated molecule. The mass accuracy should be within 5 ppm.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides rapid confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[19] For this compound, we expect to see characteristic absorptions for the amine salt, the C-F bond, and the cyclopropyl C-H bonds.
Rationale for Peak Assignments
The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium (-NH₃⁺) group. This has a profound and easily identifiable effect on the IR spectrum. The sharp N-H stretching bands of a free primary amine (typically two bands around 3300-3500 cm⁻¹) are replaced by a very broad and strong absorption band spanning from approximately 2800 to 3200 cm⁻¹.[20] This broadness is due to extensive hydrogen bonding. Additionally, the C-F bond exhibits a strong stretching vibration in the 1000-1300 cm⁻¹ region.[21][22] The C-H bonds of the strained cyclopropyl ring are expected to show stretching vibrations at a slightly higher frequency (>3000 cm⁻¹) than typical alkane C-H stretches.[23]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3080-3010 | Medium | C-H stretch | Cyclopropyl C-H bonds.[23] |
| ~3200-2800 | Strong, Broad | N-H stretch | -NH₃⁺ group of the primary ammonium salt.[20] |
| ~2960-2850 | Medium | C-H stretch | CH₂ group. |
| ~1625-1560 | Medium | N-H bend (asymmetric) | -NH₃⁺ group.[20] |
| ~1550-1500 | Medium | N-H bend (symmetric) | -NH₃⁺ group.[20] |
| ~1300-1000 | Strong | C-F stretch | Fluoromethyl group.[21] |
| ~1250-1020 | Medium-Weak | C-N stretch | Aliphatic amine.[6][24] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.
NMR Spectroscopy: Mapping the Molecular Connectivity
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in this compound.
The Importance of ¹⁹F NMR
Given the presence of fluorine, ¹⁹F NMR is essential. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[5] The chemical shift of ¹⁹F is very sensitive to its electronic environment, with a wide spectral dispersion that minimizes signal overlap.[5][25] For a -CH₂F group, the chemical shift is expected in the range of -200 to -220 ppm (relative to CFCl₃).[5] Furthermore, spin-spin coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei provides definitive evidence of connectivity.
Predicted NMR Data
The structure has four distinct sets of protons and four unique carbon atoms.
¹H NMR:
-
-NH₃⁺ protons: A broad singlet, chemical shift is concentration and solvent dependent. Exchange with D₂O will cause this signal to disappear.
-
-CH₂F protons: A doublet due to coupling with the ¹⁹F nucleus (²JHF). The chemical shift will be significantly downfield due to the electronegativity of the fluorine atom.
-
Cyclopropyl protons: Two sets of non-equivalent methylene protons on the cyclopropyl ring. They will appear as complex multiplets due to geminal and vicinal coupling to each other.
¹³C NMR:
-
Quaternary cyclopropyl carbon (C-NH₃⁺): A singlet at a downfield position due to the attached nitrogen.
-
-CH₂F carbon: A doublet due to coupling with the ¹⁹F nucleus (¹JCF). This coupling is typically large.
-
Cyclopropyl -CH₂- carbons: A singlet corresponding to the two equivalent methylene carbons.
¹⁹F NMR:
-
-CH₂F fluorine: A triplet due to coupling with the two adjacent protons (²JFH).
Table 3: Predicted NMR Chemical Shifts and Coupling Constants
| Nucleus | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |
| ¹H | Variable (e.g., 7-9) | broad s | - | -NH ₃⁺ |
| ¹H | ~4.5-5.0 | d | ²JHF ≈ 45-50 | -CH ₂F[5] |
| ¹H | ~1.0-1.5 | m | - | Cyclopropyl CH ₂ |
| ¹³C | ~50-60 | t | ¹JCF ≈ 160-180 | -C H₂F |
| ¹³C | ~40-50 | s | - | C -NH₃⁺ |
| ¹³C | ~10-20 | s | - | Cyclopropyl C H₂ |
| ¹⁹F | ~ -210 | t | ²JFH ≈ 45-50 | -CH₂F [5] |
The Power of 2D NMR
While 1D NMR provides initial assignments, 2D NMR experiments confirm the connectivity.
-
COSY (Correlation Spectroscopy): Will show correlations between geminal and vicinal protons on the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon to which it is directly attached. This will definitively link the downfield proton doublet to the fluorinated carbon doublet.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away.[26] Key expected correlations include the -CH₂F protons to the quaternary cyclopropyl carbon and the cyclopropyl methylene protons to the fluorinated carbon.
Caption: Key HMBC and J-coupling relationships.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.
-
Analysis: Assign all signals and use the 2D correlations to build the carbon skeleton and confirm the placement of all substituents.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR provides the connectivity in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including relative and absolute stereochemistry.[27][28] It is the gold standard for structural proof.
Causality of Experimental Choice: The Need for Quality Crystals
The primary challenge in this technique is obtaining a single crystal of sufficient size and quality. Hydrochloride salts of small molecules often form good quality crystals.[29][30] Techniques such as slow evaporation, vapor diffusion, and slow cooling are employed to grow suitable crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]
- 3. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR [m.chemicalbook.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. allreviewjournal.com [allreviewjournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Aminomethyl)cyclopropane [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. 19Flourine NMR [chem.ch.huji.ac.il]
- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 1-(Fluoromethyl)cyclopropanamine hydrochloride (CAS 1445951-06-3), a novel cyclopropylamine derivative of increasing interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed theoretical profile. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a predictive reference for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of this compound in complex matrices.
Introduction: The Significance of Fluorinated Cyclopropylamines
Cyclopropylamines are privileged scaffolds in medicinal chemistry, prized for their ability to impart conformational rigidity and favorable metabolic stability to drug candidates. The introduction of a fluoromethyl group further modulates the physicochemical properties of these molecules, influencing their pKa, lipophilicity, and binding interactions with biological targets. 1-(Fluoromethyl)cyclopropanamine, as a hydrochloride salt, presents a water-soluble, stable entity for drug development pipelines. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural verification during synthesis and formulation.
This guide provides a detailed theoretical framework for the spectroscopic data of this compound. The causality behind the predicted spectral features is explained, grounding the analysis in established spectroscopic theory.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will dictate its spectroscopic behavior: a cyclopropane ring, a primary amine (as an ammonium salt), and a fluoromethyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the fluoromethyl protons, and the ammonium protons. The presence of the fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Signal 1 | 8.0 - 9.0 | Broad singlet | - | NH₃⁺ |
| Signal 2 | 4.5 - 5.0 | Doublet of triplets or complex multiplet | ²JHF ≈ 47 Hz, ⁴JHH ≈ 2-3 Hz | -CH₂F |
| Signal 3 | 1.0 - 1.5 | Multiplet | - | Cyclopropyl CH₂ |
| Signal 4 | 0.8 - 1.2 | Multiplet | - | Cyclopropyl CH₂ |
Causality behind Predictions:
-
The NH₃⁺ protons are expected to be significantly deshielded and appear as a broad singlet due to rapid exchange with trace water and quadrupolar broadening from the nitrogen atom.[1][2]
-
The fluoromethyl protons (-CH₂F) will be deshielded by the adjacent fluorine atom and will exhibit a large geminal coupling constant (²JHF) of approximately 45-50 Hz, splitting the signal into a doublet.[3] Further smaller couplings to the cyclopropyl protons are possible.
-
The cyclopropyl protons will appear in the upfield region, characteristic of strained ring systems. They are expected to be diastereotopic and will show complex splitting patterns due to geminal and cis/trans vicinal couplings to each other and potentially long-range coupling to the fluoromethyl protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show four distinct carbon signals. The carbons attached to or near the electronegative fluorine and nitrogen atoms will be shifted downfield. Furthermore, ¹³C-¹⁹F coupling will be observed.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constants (Hz) | Assignment |
| Signal 1 | 80 - 90 | Doublet | ¹JCF ≈ 170-180 Hz | -CH₂F |
| Signal 2 | 55 - 65 | Doublet | ²JCF ≈ 20-25 Hz | Quaternary Cyclopropyl C |
| Signal 3 | 15 - 25 | Doublet | ³JCF ≈ 3-5 Hz | Cyclopropyl CH₂ |
Causality behind Predictions:
-
The fluoromethyl carbon (-CH₂F) will experience a strong one-bond coupling (¹JCF) with fluorine, resulting in a large doublet.[4] Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.[5]
-
The quaternary cyclopropyl carbon is attached to both the nitrogen and the fluoromethyl group, leading to a downfield shift. It will exhibit a two-bond coupling (²JCF) to the fluorine atom.[4]
-
The cyclopropyl methylene carbons will be the most upfield signals and may show a small three-bond coupling (³JCF) to the fluorine.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A proton-coupled ¹⁹F NMR spectrum will provide valuable information about the neighboring protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Signal 1 | -210 to -230 | Triplet | ²JFH ≈ 47 Hz | -CH₂F |
Causality behind Predictions:
-
The chemical shift for a fluoromethyl group typically falls in the range of -200 to -220 ppm relative to CFCl₃.[3][6]
-
In a proton-coupled spectrum, the fluorine signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH ≈ 47 Hz).[3]
NMR Experimental Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum, both with and without proton decoupling.
-
2D NMR: For complete assignment, HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments are recommended.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the free base (C₄H₈FN) has a monoisotopic mass of 99.0641 u.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak for the free base is expected at m/z 99. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][7]
-
Major Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a bond to the carbon bearing the nitrogen atom.[2][8]
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 99 | [C₄H₈FN]⁺ | Molecular Ion |
| 70 | [C₃H₅N]⁺ | α-cleavage (loss of -CH₂F radical) |
| 66 | [C₄H₈N]⁺ | α-cleavage (loss of -F radical) |
Causality behind Predictions:
-
The most likely fragmentation is the loss of the fluoromethyl radical to form a stable iminium cation at m/z 70. This is expected to be a prominent peak, potentially the base peak.
-
Another possible fragmentation is the loss of a fluorine radical, leading to a fragment at m/z 80. However, the C-F bond is strong, so this may be a less favorable pathway.
-
Loss of the cyclopropyl ring is also a possibility, leading to smaller fragments.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Mass Spectrometry Experimental Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Instrument: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Mode: Positive ion mode.
-
Analysis: Acquire a full scan mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak (m/z 99) to observe the characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by the vibrations of the ammonium group.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200 - 2800 | N-H stretch (ammonium) | Strong, broad |
| 2800 - 2000 | Overtone/combination bands | Series of weak bands |
| ~3080 | C-H stretch (cyclopropyl) | Medium |
| ~1620 | N-H bend (asymmetric) | Medium |
| ~1520 | N-H bend (symmetric) | Medium |
| 1100 - 1000 | C-F stretch | Strong |
| ~1020 | C-N stretch | Medium |
Causality behind Predictions:
-
The presence of the ammonium salt (NH₃⁺) will result in a very broad and strong absorption band in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations.[9] This often obscures the C-H stretching vibrations.
-
A series of weaker overtone and combination bands are characteristic of ammonium salts and appear between 2800 and 2000 cm⁻¹.[9]
-
The C-H stretching of the cyclopropane ring is expected around 3080 cm⁻¹.
-
The asymmetric and symmetric N-H bending vibrations will appear around 1620 and 1520 cm⁻¹, respectively.[9]
-
A strong absorption corresponding to the C-F stretch is expected in the 1100-1000 cm⁻¹ region.
-
The C-N stretching vibration will likely be observed around 1020 cm⁻¹.[10]
IR Spectroscopy Experimental Protocol
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Background: Record a background spectrum before running the sample.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectral features, researchers can more confidently identify and characterize this important building block in their drug discovery and development efforts. The provided protocols offer a starting point for the experimental acquisition of this data. It is important to re-emphasize that this guide is based on theoretical predictions and data from analogous structures, and experimental verification is always recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
1-(Fluoromethyl)cyclopropanamine hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-(Fluoromethyl)cyclopropanamine hydrochloride
Authored by: A Senior Application Scientist
Foreword: Charting the Course for a Novel Moiety
In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold is of significant interest due to the unique conformational constraints and electronic properties it imparts to a molecule.[1] The introduction of a fluoromethyl group to this structure, as in this compound (CAS No. 1445951-06-3), presents a novel entity with potential applications in drug discovery.[2][3][4][][6] However, the successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties, among which aqueous solubility is paramount.
This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing such novel compounds. In the absence of extensive published data for this compound, this document serves as a comprehensive roadmap for determining its solubility profile from first principles. We will delve into the theoretical underpinnings of solubility for an amine hydrochloride, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in the drug development pipeline.
Compound Overview and Predicted Solubility Behavior
Chemical Identity:
As the hydrochloride salt of a primary amine, this compound is an ionic compound. This fundamental characteristic suggests a predisposition for higher solubility in polar protic solvents, such as water and lower-order alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[7] Conversely, its solubility is expected to be significantly limited in nonpolar aprotic solvents like hexane or toluene.[7] The presence of the fluoromethyl group may introduce a degree of lipophilicity that could influence its solubility in mixed solvent systems. A comprehensive understanding of its solubility across a range of physiologically relevant pH values and in various solvent systems is therefore essential.
The Duality of Solubility: Kinetic vs. Thermodynamic
In early-stage drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8][9]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, experimental conditions. It is typically assessed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[8][9] This high-throughput method is invaluable for the rapid screening of large numbers of compounds in early discovery phases.[9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] While more time-consuming, this measurement is critical for lead optimization and preformulation activities as it reflects the maximum concentration of the drug that can be achieved in a given solvent system.[8][9]
The following diagram illustrates the conceptual workflow for determining these two solubility parameters.
Caption: A conceptual workflow for solubility profiling in drug discovery.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination via Nephelometry
This protocol is adapted from high-throughput screening methodologies and provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[9]
Principle: A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The formation of precipitate is detected by light scattering using a nephelometer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Nephelometer plate reader
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Read the plate on a nephelometer to measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
The following diagram outlines the key steps in the kinetic solubility assay.
Caption: Workflow for kinetic solubility determination by nephelometry.
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol, based on the isothermal equilibrium method, is the gold standard for determining the true thermodynamic solubility of a compound.[7]
Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
A range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[10][11]
-
Co-solvents (e.g., ethanol, propylene glycol) if required
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator[10]
-
Syringe filters (0.22 µm)
-
Validated HPLC method for quantification of 1-(Fluoromethyl)cyclopropanamine
Protocol:
-
Preparation of Test Systems: Add an excess amount of solid this compound to a series of vials containing a known volume of each test buffer or solvent. Ensure there is a visible amount of undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC method with a UV detector. A standard curve of known concentrations of the compound should be prepared to accurately quantify the concentration in the samples.
-
Data Calculation: The thermodynamic solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or µg/mL.
The following diagram illustrates the workflow for the shake-flask thermodynamic solubility assay.
Caption: Shake-flask method for thermodynamic solubility determination.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Buffer System | pH | Solubility (µg/mL) | Standard Deviation |
| Simulated Gastric Fluid (SGF) | 1.2 | Experimental Value | Experimental Value |
| Acetate Buffer | 4.5 | Experimental Value | Experimental Value |
| Phosphate Buffer | 6.8 | Experimental Value | Experimental Value |
| Phosphate-Buffered Saline (PBS) | 7.4 | Experimental Value | Experimental Value |
Interpretation: As an amine hydrochloride, it is anticipated that the solubility of this compound will be pH-dependent. The highest solubility is expected at lower pH values where the amine group is fully protonated. As the pH increases towards the pKa of the amine, the proportion of the less soluble free base form will increase, likely leading to a decrease in overall solubility. This pH-solubility profile is critical for predicting the compound's behavior in the gastrointestinal tract and for formulation development.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility profile of this compound is a non-negotiable prerequisite for its advancement in the drug discovery and development process. The protocols and theoretical framework presented in this guide provide a robust system for generating the necessary data to make informed decisions. By characterizing both the kinetic and thermodynamic solubility, researchers can mitigate the risks of poor bioavailability, ensure the reliability of in vitro assay results, and lay the groundwork for rational formulation design. The generation and dissemination of this fundamental data will be a valuable contribution to the scientific community and a critical step in unlocking the full therapeutic potential of this novel chemical entity.
References
- 1. longdom.org [longdom.org]
- 2. This compound | 1445951-06-3 [sigmaaldrich.com]
- 3. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 6. parchem.com [parchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
thermal decomposition of 1-(Fluoromethyl)cyclopropanamine HCl
An In-Depth Technical Guide to the Thermal Decomposition of 1-(Fluoromethyl)cyclopropanamine HCl
Abstract
1-(Fluoromethyl)cyclopropanamine hydrochloride is a novel chemical entity whose utility in pharmaceutical and agrochemical development is predicated on its unique structural motifs: a strained cyclopropane ring, a primary amine, and a fluoromethyl group. Understanding the thermal stability and decomposition pathway of this compound is paramount for ensuring safe handling, defining processing limits, and predicting potential degradation products. This guide presents a theoretical framework for the , grounded in established chemical principles. It further outlines a comprehensive analytical methodology using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to empirically validate the proposed mechanism. This document is intended for researchers, process chemists, and safety professionals engaged in the development and handling of fluorinated amine salts.
Introduction and Structural Rationale
The incorporation of fluorinated cyclopropylamines into molecular scaffolds is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The title compound, 1-(Fluoromethyl)cyclopropanamine HCl (CAS 1445951-06-3), combines three key features that significantly influence its chemical behavior[3][4]:
-
Cyclopropane Ring: This three-membered ring possesses significant ring strain (~27 kcal/mol), making it susceptible to ring-opening reactions under thermal stress.[1]
-
Fluoromethyl Group: The highly electronegative fluorine atom strengthens the C-F bond (bond energy ~105 kcal/mol) but can electronically influence adjacent bonds, potentially altering decomposition pathways.[5]
-
Amine Hydrochloride Salt: Amine hydrochlorides are known to undergo thermal decomposition, often initiating with the liberation of hydrogen chloride (HCl) gas.[6]
A thorough understanding of the interplay between these structural elements under thermal duress is a non-negotiable prerequisite for safe scale-up and formulation activities. The potential for the evolution of corrosive and toxic gases, such as HCl and hydrogen fluoride (HF), necessitates a proactive and systematic investigation.[7][8]
Proposed Thermal Decomposition Pathway
Based on first principles, a multi-stage decomposition mechanism is proposed. The process is likely initiated by the lowest energy pathway, which is the cleavage of the ionic N-H-Cl bond, followed by reactions driven by the inherent strain of the cyclopropane ring.
Stage 1: Dehydrochlorination The initial thermal event is predicted to be the loss of hydrogen chloride, converting the salt into the free amine. This is a common decomposition route for amine hydrochlorides and is often observed as the first mass loss step in thermogravimetric analysis.
Stage 2: Ring Opening & Rearrangement The resulting free amine, 1-(fluoromethyl)cyclopropanamine, is a strained molecule. Upon further heating, the cyclopropane ring is expected to open. This can proceed through homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form more stable, acyclic imine or enamine structures.
Stage 3: Fragmentation & HF Elimination At higher temperatures, the rearranged acyclic structures will fragment. The presence of the C-F bond introduces the significant risk of hydrogen fluoride (HF) elimination. This can occur via various mechanisms, leading to the formation of smaller, potentially unsaturated and hazardous organic fragments, alongside the highly corrosive HF gas.[7][9] The ultimate decomposition products in an air atmosphere would be CO₂, H₂O, NOx, and HF.
Caption: Proposed multi-stage thermal decomposition pathway.
Experimental Verification Protocol
To validate the proposed mechanism and quantify the thermal stability, a combined analytical approach is essential. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides quantitative data on mass loss and associated energetic changes, while Evolved Gas Analysis (EGA) identifies the gaseous byproducts at each stage.[10][11]
TGA-DSC Analysis
This technique serves as the primary screening tool to determine the onset of decomposition and the number of decomposition stages.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA-DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600) is calibrated for mass, temperature, and heat flow using certified standards (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 3-5 mg of 1-(Fluoromethyl)cyclopropanamine HCl into an alumina or platinum crucible. Do not use aluminum pans due to potential reactivity with evolved HF.
-
Atmosphere: Set the purge gas to dry air or nitrogen at a flow rate of 50 mL/min. Running the experiment in both an inert (N₂) and oxidative (air) atmosphere can provide valuable mechanistic insight.
-
Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Data Acquisition: Record mass (TGA), derivative mass loss (DTG), and heat flow (DSC) as a function of temperature.
Evolved Gas Analysis (EGA) by TGA-FTIR/MS
Coupling the TGA exhaust to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) is critical for identifying the evolved gases and confirming the proposed pathway.[11]
Step-by-Step Protocol:
-
System Setup: Connect the heated transfer line from the TGA furnace outlet to the gas cell of the FTIR or the inlet of the MS. Ensure the transfer line is heated to ~200-220 °C to prevent condensation of evolved products.
-
TGA Method: Execute the same TGA thermal program as described in section 3.1.
-
EGA Data Acquisition:
-
FTIR: Continuously collect infrared spectra of the evolved gas throughout the TGA run.
-
MS: Continuously scan a mass range from m/z 10 to 200 to detect fragments and molecular ions of the evolved gases.
-
-
Data Correlation: Correlate the EGA data (IR absorbance or ion current) with the TGA/DTG data to assign specific gaseous products to each mass loss event.
Caption: Integrated workflow for comprehensive thermal analysis.
Anticipated Data and Hazard Assessment
The combined analysis will yield a comprehensive thermal stability profile. The following table summarizes the anticipated results correlated with the proposed decomposition pathway.
| Stage | Approx. Temp. Range (°C) | Anticipated Mass Loss (%) | DSC Event | Evolved Gas Signature (FTIR / MS) |
| Melting | 150 - 200 | ~0% | Sharp Endotherm | None |
| 1 | 200 - 280 | ~29.0% (Calculated for HCl) | Endotherm | FTIR: Strong HCl bands (~2886 cm⁻¹). MS: m/z 36, 38 (HCl). |
| 2 & 3 | > 280 | Staged or continuous loss | Exotherm (in air) | FTIR: C=N, N-H, C-H stretches; HF (~4155 cm⁻¹). MS: m/z 20 (HF), various organic fragments. |
Hazard Assessment:
The primary hazards associated with the are the evolution of highly corrosive and toxic gases.
-
Hydrogen Chloride (HCl): A severe respiratory irritant that can cause chemical burns upon contact with moist tissues.[6]
-
Hydrogen Fluoride (HF): An extremely corrosive and toxic gas. HF can cause severe, delayed-onset burns to the skin and deep tissue damage upon inhalation or skin contact.[5][7] The decomposition of fluorinated polymers serves as a well-documented analog for the significant hazards posed by HF evolution.[7]
-
Organic Fragments: Depending on the decomposition conditions, nitrogen-containing fragments such as nitriles could be formed, which are also toxic.
All thermal analyses must be conducted in a well-ventilated laboratory, preferably within a fume hood equipped with appropriate scrubbing capabilities for acidic gases. Personnel handling the material at elevated temperatures must use appropriate personal protective equipment (PPE), including acid-gas respirators and HF-resistant gloves.
Conclusion
While 1-(Fluoromethyl)cyclopropanamine HCl is a promising building block, its thermal stability profile presents significant safety challenges that must be rigorously evaluated. The proposed decomposition mechanism, initiating with dehydrochlorination followed by ring-opening and fragmentation, provides a logical framework for this evaluation. The outlined experimental protocol using TGA-DSC coupled with EGA is a robust, self-validating methodology to empirically determine decomposition temperatures, characterize the energetic profile, and, most critically, identify hazardous off-gassing products like HCl and HF. The data generated from this approach are indispensable for establishing safe operating limits, designing appropriate engineering controls, and ensuring the overall safety of research and development activities involving this compound.
References
- 1. longdom.org [longdom.org]
- 2. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 3. This compound | 1445951-06-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cswab.org [cswab.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Covalent Inhibitor of Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Fluoromethyl)cyclopropanamine hydrochloride is a novel small molecule inhibitor targeting the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). Structurally characterized by a reactive cyclopropylamine moiety, this compound is designed to act as a mechanism-based irreversible inactivator of LSD1. By forming a covalent adduct with the FAD cofactor, it effectively abrogates the demethylase activity of LSD1, leading to the re-expression of silenced tumor suppressor genes and the induction of differentiation in cancer cells. This in-depth technical guide elucidates the core mechanism of action of this compound, contextualized within the broader landscape of LSD1 inhibition. It provides a comprehensive overview of the biochemical pathways, experimental validation protocols, and the therapeutic potential of targeting LSD1 in oncology and other disease areas.
Introduction: The Epigenetic Landscape and the Role of LSD1
Epigenetic modifications, such as DNA methylation and histone modifications, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. These modifications are dynamic and are orchestrated by a complex interplay of "writer," "reader," and "eraser" proteins. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic "eraser" that specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. Its enzymatic activity is crucial for maintaining the transcriptional landscape of the cell. Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its overexpression is often associated with poor prognosis and therapeutic resistance. In various cancers, LSD1 contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. This has established LSD1 as a high-priority target for therapeutic intervention.
The Emergence of Cyclopropylamine-Based LSD1 Inhibitors
The structural and mechanistic homology between LSD1 and other FAD-dependent amine oxidases, such as monoamine oxidases A and B (MAO-A and MAO-B), has been instrumental in the development of LSD1 inhibitors. The cyclopropylamine scaffold, famously present in the MAO inhibitor tranylcypromine, was found to also inhibit LSD1. This discovery paved the way for the rational design of a new class of potent and selective LSD1 inhibitors. This compound belongs to this class of mechanism-based inactivators.
Core Mechanism of Action: Irreversible Inactivation of LSD1
The primary mechanism of action of this compound is the irreversible, covalent modification of the FAD cofactor within the active site of LSD1. This process can be broken down into the following key steps:
-
Binding to the Active Site: The inhibitor, possessing a protonated amine at physiological pH, is attracted to the negatively charged active site of LSD1.
-
Enzyme-Catalyzed Oxidation: The FAD cofactor in its oxidized state facilitates a single-electron transfer from the cyclopropylamine nitrogen, initiating the oxidative activation of the inhibitor.
-
Ring Opening and Radical Formation: This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive radical intermediate.
-
Covalent Adduct Formation: The highly reactive intermediate then rapidly forms a stable covalent bond with the FAD cofactor, typically at the N5 or C4a position of the flavin ring.
-
Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the LSD1 enzyme, preventing it from binding to and demethylating its histone substrates.
This mechanism-based inactivation is time-dependent and results in a "suicide" inhibition, where the enzyme's own catalytic activity is harnessed to trigger its irreversible blockade.
Diagram of the Proposed Mechanism of Action:
An In-depth Technical Guide to the Potential Biological Targets of 1-(Fluoromethyl)cyclopropanamine
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Novel Bioactive Scaffold
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a mechanism-based inactivator of a critical class of flavin-dependent amine oxidases.[1][2][3] Compounds incorporating this motif, most notably tranylcypromine, have found clinical application in the treatment of depression and are under active investigation for oncology.[3] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, into small molecules is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability. This guide focuses on 1-(Fluoromethyl)cyclopropanamine, a novel compound for which the biological targets have not been explicitly elucidated. Drawing from established principles of medicinal chemistry and enzymology, this document provides a comprehensive roadmap for the identification and validation of its biological targets, predicated on the strong hypothesis that it will engage with the same enzyme families as its structural antecedents.
Part 1: The Mechanistic Precedent: Cyclopropylamines as Flavin-Directed Covalent Inactivators
The cyclopropylamine pharmacophore is intrinsically linked to the irreversible inhibition of two major flavin-dependent enzymes: Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2][3][4] Understanding this precedent is fundamental to predicting and subsequently confirming the targets of 1-(Fluoromethyl)cyclopropanamine.
The Flavin Adenine Dinucleotide (FAD) Cofactor: The Hub of Catalysis
Both MAO and LSD1 utilize a non-covalently bound FAD cofactor as the primary electron acceptor in their catalytic cycles.[4] The core function of these enzymes is the oxidation of amine-containing substrates. In the case of MAOs, the substrates are neurotransmitters like serotonin and dopamine, while for LSD1, the substrates are methylated lysine residues on histone tails (specifically H3K4me1/2 and H3K9me1/2).[4][5]
Mechanism-Based Inactivation: A Trojan Horse Strategy
Cyclopropylamines are classic examples of "suicide inhibitors". They are recognized by the enzyme's active site as substrates. The catalytic machinery of the enzyme initiates the oxidation of the cyclopropylamine, which, through a single-electron transfer to the FAD cofactor, generates a highly reactive radical intermediate. This intermediate then rapidly and irreversibly forms a covalent bond with the FAD cofactor, rendering the enzyme catalytically inert.[3][6]
The precise nature of the FAD adduct can differ between enzymes, influencing the inhibitor's specificity. For instance, tranylcypromine forms a C4a adduct with MAO-B, whereas with LSD1, an N5 adduct is formed.[3] This subtle difference in reactivity provides an avenue for developing selective inhibitors.
Caption: Mechanism of Flavin-Dependent Enzyme Inactivation by Cyclopropylamines.
Part 2: A Practical Guide to Target Identification and Validation
This section outlines a logical, step-by-step experimental workflow to definitively identify the biological targets of 1-(Fluoromethyl)cyclopropanamine and characterize its mechanism of action.
Primary Target Screening: In Vitro Enzymatic Assays
The initial step is to determine if 1-(Fluoromethyl)cyclopropanamine inhibits the activity of the hypothesized target enzymes in a purified, cell-free system.
Protocol 1: MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) against MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).
-
Procedure:
-
Prepare a dilution series of 1-(Fluoromethyl)cyclopropanamine (e.g., from 1 nM to 100 µM).
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.[1][3]
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LSD1 Inhibition Assay
-
Objective: To determine the IC50 against LSD1.
-
Materials: Recombinant human LSD1/CoREST complex, a biotinylated histone H3 peptide substrate (e.g., H3K4me1), and a detection system (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Procedure:
-
Follow a similar dilution series and pre-incubation strategy as described for the MAO assays.
-
Initiate the demethylation reaction.
-
Stop the reaction and add detection reagents (e.g., a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin conjugate).
-
Measure the TR-FRET signal, which is proportional to the amount of demethylated product.
-
Calculate the IC50 as described above.
-
Table 1: Hypothetical In Vitro Inhibition Data
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) |
| 1-(Fluoromethyl)cyclopropanamine | Experimental | Experimental | Experimental |
| Tranylcypromine (Reference) | ~2,400 | ~1,600 | ~2,000 |
| Selective MAO-B Inhibitor | >10,000 | ~5 | >10,000 |
| Selective LSD1 Inhibitor | >10,000 | >10,000 | ~20 |
Elucidating the Mechanism of Inhibition
If significant inhibitory activity is observed, the next critical step is to determine if the compound acts as a mechanism-based, irreversible inhibitor.
Protocol 3: Irreversibility and Time-Dependence Assays
-
Objective: To distinguish between reversible and irreversible inhibition.
-
Procedure (Dialysis or Dilution):
-
Incubate the target enzyme with a high concentration of 1-(Fluoromethyl)cyclopropanamine (e.g., 10x IC50) for an extended period (e.g., 60 minutes).
-
Remove the unbound inhibitor by extensive dialysis or by a rapid dilution (e.g., 100-fold) into a fresh assay buffer.
-
Measure the residual enzyme activity.
-
Interpretation: If the enzyme activity is not restored after removal of the free inhibitor, the inhibition is considered irreversible.
-
-
Procedure (Time-Dependence):
-
Measure the IC50 of the compound at multiple pre-incubation time points (e.g., 5, 15, 30, and 60 minutes).
-
Interpretation: A decrease in the IC50 value with increasing pre-incubation time is a hallmark of time-dependent, mechanism-based inhibition.
-
Direct Target Engagement: Confirming Covalent Modification
The definitive proof of mechanism-based inactivation is the direct observation of a covalent adduct between the inhibitor and the FAD cofactor.
Protocol 4: Mass Spectrometry Analysis of FAD Adduct
-
Objective: To identify the mass of the FAD-inhibitor adduct.
-
Procedure:
-
Incubate the target enzyme with an excess of 1-(Fluoromethyl)cyclopropanamine.
-
Denature the protein (e.g., by boiling or with acid) to release the FAD cofactor.
-
Separate the FAD and the FAD-adduct from the protein using centrifugation or size-exclusion chromatography.
-
Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Interpretation: Look for a new mass peak corresponding to the molecular weight of FAD plus the molecular weight of the reactive fragment of 1-(Fluoromethyl)cyclopropanamine.
-
Caption: Experimental Workflow for Target Validation.
Cellular Target Engagement: Probing Biological Function
Confirming that the compound engages its target in a cellular context is crucial.
Protocol 5: Cellular LSD1 Target Engagement Assay
-
Objective: To measure the effect of the compound on histone methylation levels in a relevant cancer cell line (e.g., AML cell lines like KASUMI-1).[7]
-
Procedure:
-
Treat cells with a dose-range of 1-(Fluoromethyl)cyclopropanamine for a set time (e.g., 24-48 hours).
-
Lyse the cells and extract histones.
-
Perform a Western blot using antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).
-
Interpretation: A potent LSD1 inhibitor will cause a dose-dependent increase in the levels of H3K4me1 and H3K4me2.[7]
-
Part 3: Data Synthesis and Future Directions
The culmination of these experiments will provide a comprehensive profile of 1-(Fluoromethyl)cyclopropanamine.
-
Potency and Selectivity: The IC50 values will establish the compound's potency and its selectivity profile across the tested enzymes. A compound with a significantly lower IC50 for one enzyme over the others (e.g., >100-fold difference) is considered selective.
-
Mechanism of Action: The irreversibility and mass spectrometry data will confirm a covalent, mechanism-based mode of action, consistent with the cyclopropylamine pharmacophore.
-
Cellular Activity: The cellular assays will validate that the compound can penetrate cells and engage its target to elicit a biological response.
Upon successful validation of a primary target, subsequent steps in a drug discovery cascade would include broader selectivity screening against other amine oxidases and related enzymes, pharmacokinetic and pharmacodynamic studies in animal models, and efficacy studies in relevant disease models (e.g., xenograft models for cancer if LSD1 is the primary target).[7]
References
- 1. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Fluorinated Cyclopropanes in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the cyclopropyl group, a conformationally constrained three-membered ring, has gained prominence as a versatile structural motif.[2] Its rigid nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[3] The fusion of these two powerful concepts in the form of fluorinated cyclopropylamines has unlocked new avenues for the design of novel therapeutics. This guide provides a comprehensive technical overview of a particularly valuable building block in this class: 1-(Fluoromethyl)cyclopropanamine hydrochloride.
Physicochemical Properties and Identification
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1445951-06-3 | [4][5] |
| Molecular Formula | C₄H₉ClFN | [4][5] |
| Molecular Weight | 125.57 g/mol | [4][5] |
| Appearance | Solid | |
| Storage | Refrigerator (4°C) | [4] |
| Purity (typical) | ≥97% | [4] |
| SMILES | NC1(CF)CC1.Cl | [4] |
| InChI Key | PMRVWCCUZFVRFL-UHFFFAOYSA-N |
The Strategic Importance in Medicinal Chemistry
While the specific discovery and developmental history of this compound is not extensively documented in dedicated publications, its value lies in its application as a specialized building block. The combination of the primary amine, the cyclopropyl scaffold, and the fluoromethyl group offers a unique set of features for drug design:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased bioavailability of a drug candidate.
-
Conformational Rigidity: The cyclopropane ring restricts the rotational freedom of the molecule, which can lead to a more precise fit into the binding pocket of a target protein, potentially increasing potency and reducing off-target effects.[3]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the primary amine, which can be critical for optimizing interactions with biological targets and for tuning the overall physicochemical properties of the molecule.
-
Vector for Further Synthesis: The primary amine serves as a key functional handle for the facile introduction of the 1-(fluoromethyl)cyclopropyl motif into a wide range of molecular scaffolds through standard amide bond formation, reductive amination, or other amine-based chemistries.
The broader class of cyclopropylamine derivatives has been explored for a wide range of biological activities, including as enzyme inhibitors and for their potential in treating central nervous system disorders.[2][6] Specifically, fluorinated cyclopropylamines have been investigated for their potent and selective inhibition of enzymes like monoamine oxidase.
Synthesis and Methodologies
Conceptual Synthetic Pathways
The construction of the 1-(fluoromethyl)cyclopropane core is the key challenge. Two general strategies are commonly employed for the synthesis of fluorinated cyclopropanes:
Strategy 1: Cyclopropanation with a Fluorinated Building Block
This approach involves the reaction of an alkene with a fluorinated carbene or carbene equivalent. For example, rhodium-catalyzed cyclopropanation of an appropriate alkene with a diazo compound bearing a fluoromethyl group could be a viable route.[7]
Strategy 2: Introduction of Fluorine onto a Pre-formed Cyclopropane Ring
Alternatively, a cyclopropane ring with a suitable precursor functional group, such as a hydroxymethyl or a protected aminomethyl group, could be synthesized first, followed by a fluorination step.
A Plausible Multi-Step Synthetic Protocol
Below is a detailed, hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound, drawing inspiration from established methods for similar compounds.
Step 1: Synthesis of a Protected 1-(Hydroxymethyl)cyclopropanamine
The synthesis would likely begin with a protected cyclopropane derivative. For instance, starting from a commercially available cyclopropanecarboxylic acid, one could envision the following sequence:
-
Amide Formation: Conversion of the carboxylic acid to an amide using a suitable protecting group strategy for the future amine.
-
Reduction: Reduction of the amide to the corresponding protected amine.
-
Introduction of the Hydroxymethyl Group: This could be achieved through various methods, including a Grignard reaction with formaldehyde on a suitable cyclopropane precursor.
Step 2: Fluorination of the Hydroxymethyl Group
The hydroxyl group of the protected 1-(hydroxymethyl)cyclopropanamine would then be replaced with fluorine. Deoxyfluorination reagents are commonly used for this transformation.
-
Reaction with a Deoxyfluorinating Agent: The alcohol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled. A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added slowly. The reaction is typically allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
The final steps involve the removal of the protecting group from the amine and the formation of the hydrochloride salt.
-
Deprotection: The choice of deprotection method depends on the protecting group used. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Hydrochloride Salt Formation: The resulting free amine is dissolved in a suitable solvent, such as diethyl ether or methanol. A solution of hydrogen chloride in the same or a compatible solvent is then added. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Experimental Workflow Diagram
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific drugs containing the 1-(fluoromethyl)cyclopropanamine moiety are not yet on the market, its structural features make it an attractive building block for several therapeutic areas. The general class of cyclopropylamines has been investigated for applications in:
-
Neuroscience: As modulators of neurotransmitter receptors and transporters. The conformational rigidity of the cyclopropane ring can be beneficial for achieving selectivity for specific receptor subtypes.
-
Oncology: As components of enzyme inhibitors, where the unique stereoelectronic properties of the fluorinated cyclopropane can enhance binding to the active site.
-
Infectious Diseases: The metabolic stability imparted by the fluoromethyl group is a desirable feature in the development of long-acting antiviral or antibacterial agents.
The use of this building block allows for the exploration of novel chemical space and the generation of patentable new chemical entities.
Analytical Characterization
The identity and purity of this compound would be confirmed using a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the diastereotopic protons of the cyclopropane ring and the fluoromethyl group. The protons of the fluoromethyl group would appear as a doublet due to coupling with the fluorine atom.
-
¹³C NMR would show the expected number of carbon signals, with the carbon of the fluoromethyl group exhibiting a large one-bond coupling constant with the fluorine atom.
-
¹⁹F NMR would show a triplet, due to coupling with the two protons of the fluoromethyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated free amine [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.
Future Perspectives
The demand for novel, three-dimensional, and metabolically robust building blocks in drug discovery is ever-increasing. This compound is well-positioned to meet this demand. As synthetic methodologies for fluorinated compounds continue to advance, we can expect to see the incorporation of this and related fluorinated cyclopropylamines into a growing number of drug candidates. Further research into stereoselective syntheses of this compound will be crucial for its application in the development of chiral drugs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. longdom.org [longdom.org]
- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Introduction: The Strategic Convergence of Strain and Electronegativity
An In-Depth Technical Guide to the Fundamental Chemistry of Fluorinated Cyclopropylamines
In the landscape of modern medicinal chemistry, the cyclopropane ring and the fluorine atom represent two of the most powerful tools for modulating molecular properties. The cyclopropyl group, a conformationally rigid and strained three-membered ring, offers a unique three-dimensional scaffold that can serve as a bioisostere for larger, more flexible groups, while its unique "bent" sigma bonds can engage in electronic interactions.[1] Fluorine, the most electronegative element, when incorporated into a molecule, can profoundly alter its physicochemical and pharmacological profile, influencing everything from metabolic stability and acidity to binding affinity and membrane permeability.[1][2]
The strategic combination of these two motifs in fluorinated cyclopropylamines creates a class of compounds with remarkable utility for drug discovery professionals.[3][4] These structures merge the conformational rigidity of the cyclopropane with the potent electronic and metabolic-shielding effects of fluorine, providing a sophisticated toolkit for fine-tuning drug candidates.[1][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemistry of fluorinated cyclopropylamines, focusing on their synthesis, unique properties, and strategic application in medicinal chemistry. We will move beyond simple descriptions to explain the causality behind experimental choices and the stereoelectronic principles that govern the behavior of these fascinating molecules.
Part 1: The Physicochemical Impact of Fluorination
The introduction of fluorine onto the cyclopropylamine scaffold is not a trivial substitution. It initiates a cascade of electronic and conformational effects that are highly dependent on the number and stereochemical arrangement of the fluorine atoms. Understanding these effects is paramount for rational drug design.
Modulation of Basicity (pKa): An Electronic Tug-of-War
The primary amine of a cyclopropylamine is a basic center, and its pKa is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability. Fluorination universally leads to a decrease in the basicity of the amine (a lower pKa of its conjugate acid) due to the powerful inductive electron-withdrawing effect of the C-F bond.[1][5]
However, the magnitude of this effect is exquisitely sensitive to the stereochemistry of the fluorine atom relative to the amine. Computational and experimental studies on diastereoisomeric 2-fluorocyclopropylamines reveal the nuanced interplay of stereoelectronic effects.[6][7]
-
trans-2-Fluorocyclopropylamine: The fluorine atom is anti-periplanar to the C-C bond opposite the amino group. In this orientation, the inductive effect strongly dominates, significantly withdrawing electron density from the ring and, consequently, from the nitrogen lone pair. This results in a substantial decrease in basicity. For example, the calculated gas phase proton affinity of trans-2-fluorocyclopropylamine is significantly lower than that of cyclopropylamine (209.3 kcal/mol vs. 217.6 kcal/mol).[6][7]
-
cis-2-Fluorocyclopropylamine: The fluorine atom is syn-periplanar to the opposing C-C bond. While the inductive effect is still present, hyperconjugative interactions can play a more significant role in modulating the nitrogen's properties.[6][7] These interactions can lead to different hybridization of the nitrogen lone-pair, subtly altering its availability for protonation. The result is that the cis isomer is typically more basic than the trans isomer, though still less basic than the non-fluorinated parent compound.[6][7]
This stereochemical difference provides a powerful design element: chemists can select a specific diastereomer to achieve a desired pKa value, thereby fine-tuning the molecule's ADME properties.[1]
Table 1: Influence of Fluorination Pattern on Physicochemical Properties
| Compound | Substitution Pattern | pKa (Conjugate Acid) | LogP | Key Insight | Reference(s) |
| Cyclopropylamine | None | ~9.0 | ~0.1 | Baseline for comparison. | [6][8] |
| trans-2-Fluorocyclopropylamine | Monofluoro, trans | Lower than cis isomer | Varies | Strong inductive effect significantly reduces basicity. | [6][7] |
| cis-2-Fluorocyclopropylamine | Monofluoro, cis | Higher than trans isomer | Varies | Hyperconjugative effects partially counteract induction. | [6][7] |
| 2,2-Difluorocyclopropylamine | Gem-difluoro | Significantly Lower | Increased | Strong inductive effect from two fluorines drastically reduces basicity. | [5] |
| 2-(Trifluoromethyl)cyclopropylamine | CF3 group | Lower | Significantly Increased | The CF3 group is a powerful electron-withdrawing group and increases lipophilicity. | [5][8] |
Conformational Control: The Power of Stereoelectronics
The cyclopropane ring is rigid, but the substituents attached to it are not. The orientation of the amino group relative to the ring and its substituents is critical for biological activity. Fluorine substitution exerts significant control over these conformational preferences through stereoelectronic effects, such as hyperconjugation and the gauche effect.[6][7][9]
Calculations show that the potential energy surface for the rotation of the amino group in cis-2-fluorocyclopropylamine is markedly different from that of the trans isomer or the parent cyclopropylamine.[6][7] This is due to stabilizing hyperconjugative interactions between the nitrogen lone pair and the antibonding orbital of the C-F bond (nN → σC-F) or between the C-F bond and the antibonding orbital of a C-H bond (σC-F → σC-H). These interactions dictate which rotamer is the most stable, effectively locking the amine in a preferred orientation that can be exploited to optimize interactions with a biological target.
Diagram 1: Conformational Preferences in 2-Fluorocyclopropylamines
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of 1-(Fluoromethyl)cyclopropanamine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of the Monofluoromethylcyclopropylamine Moiety in Medicinal Chemistry
In the landscape of contemporary drug design, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Small, conformationally constrained building blocks have emerged as powerful tools in this endeavor. Among these, the monofluoromethylcyclopropylamine scaffold, accessible through its hydrochloride salt, has garnered significant attention. Its utility stems from the unique confluence of properties conferred by the cyclopropane ring and the monofluoromethyl group.
The cyclopropane ring introduces a degree of conformational rigidity, which can pre-organize a ligand for optimal interaction with its biological target, potentially leading to a favorable entropic contribution to binding affinity.[1] This rigidity contrasts with more flexible aliphatic chains, offering medicinal chemists a tool to fine-tune molecular shape.
Simultaneously, the introduction of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's physicochemical properties.[2] The replacement of a hydrogen atom with fluorine can modulate metabolic stability, lipophilicity, and pKa, all critical parameters in drug development.[3] The monofluoromethyl group, in particular, can serve as a lipophilic hydrogen bond donor, a feature of increasing interest in designing targeted therapies. This strategic combination of a rigid core with the electronic influence of fluorine makes 1-(fluoromethyl)cyclopropanamine hydrochloride a valuable synthon for navigating the complex challenges of modern medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The table below summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 1445951-06-3 | [4][5] |
| Molecular Formula | C₄H₉ClFN | [4][5] |
| Molecular Weight | 125.57 g/mol | [4] |
| Appearance | Solid | [6] |
| Purity | ≥95-97% | [4][6] |
| Storage Temperature | Refrigerator (2-8 °C) | [6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| logP (calculated) | 0.869 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Core Applications & Mechanistic Rationale
The primary application of this compound in medicinal chemistry is as a versatile primary amine building block for the synthesis of novel chemical entities. Its incorporation into a lead molecule can be achieved through several standard synthetic transformations, most notably amide bond formation and reductive amination.
The rationale behind employing this specific building block often lies in the concept of bioisosterism . Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. By substituting a part of a molecule with a bioisostere, medicinal chemists can aim to:
-
Enhance Potency: The unique stereoelectronic properties of the monofluoromethylcyclopropyl group can lead to improved interactions with the target protein.
-
Improve Pharmacokinetics: Fluorine substitution can block sites of metabolism, thereby increasing the half-life of a drug. It can also modulate lipophilicity, which affects absorption, distribution, and excretion.[3]
-
Reduce Off-Target Effects: By altering the shape and electronic distribution of a molecule, it is possible to reduce its affinity for unintended biological targets, thus improving its safety profile.
A key example of the strategic use of a related cyclopropylamine scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase that is a target in oncology and central nervous system disorders.[7][8][9] The cyclopropylamine moiety can act as a mechanism-based inactivator of the flavin cofactor.[7]
Experimental Protocols
The following protocols are provided as a guide for the two most common applications of this compound: amide coupling and reductive amination. These protocols are based on well-established synthetic methodologies and should be adapted and optimized for specific substrates.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes the formation of an amide bond between 1-(fluoromethyl)cyclopropanamine and a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Causality Behind Experimental Choices:
-
Hydrochloride Salt Neutralization: The starting material is a hydrochloride salt. The primary amine must be liberated to act as a nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to avoid competing reactions.
-
Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines under mild conditions. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Suppression of Side Reactions and Racemization: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the activated acid as an HOBt-ester, which is less prone to side reactions and, in the case of chiral carboxylic acids, helps to suppress racemization.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.).
-
Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or DMF. Add TEA or DIPEA (2.2 eq. to neutralize the hydrochloride salt and the HCl generated from EDC·HCl).
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Reductive Amination
This protocol outlines the formation of a secondary amine by reacting 1-(fluoromethyl)cyclopropanamine with a generic aldehyde or ketone, followed by in-situ reduction of the resulting imine/enamine with sodium triacetoxyborohydride.
Causality Behind Experimental Choices:
-
Imine Formation: The reaction between the primary amine and the carbonyl compound forms a Schiff base (imine) or an enamine. This reaction is often reversible and acid-catalyzed. A mild acid like acetic acid is used to promote imine formation without causing side reactions.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, allowing the imine to form before reduction occurs. It is also tolerant of mildly acidic conditions.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction as they are compatible with the reagents and reaction conditions.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetic Acid (optional, catalytic amount)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and anhydrous DCE or THF.
-
Neutralization and Imine Formation: Add TEA or DIPEA (1.1 eq.) to neutralize the hydrochloride salt. If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound represents a sophisticated building block for medicinal chemists seeking to introduce conformational constraint and strategic fluorination into their drug candidates. Its application, primarily through amide coupling and reductive amination, allows for the systematic exploration of chemical space and the optimization of lead compounds. The protocols provided herein offer a robust starting point for the incorporation of this valuable moiety, empowering researchers in the development of the next generation of therapeutics. As with all synthetic procedures, careful optimization and characterization are essential for success.
References
- 1. researchgate.net [researchgate.net]
- 2. US3853886A - Certain n-substituted scopolammonium compounds - Google Patents [patents.google.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2024121253A1 - Novel n,n-dimethyltryptamine (dmt) derivatives and uses thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(Fluoromethyl)cyclopropanamine Hydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Cyclopropylamines
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is perpetual. Among the most successful strategies for enhancing drug-like properties is the incorporation of fluorine and strained ring systems.[1][2] The cyclopropyl ring, a small, rigid scaffold, introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target.[3] Concurrently, the strategic introduction of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and blocking sites of metabolism.[4][5][6][7]
1-(Fluoromethyl)cyclopropanamine hydrochloride emerges as a powerful building block that synergistically combines these attributes. It presents chemists with a compact, three-dimensional scaffold containing a primary amine for versatile downstream derivatization and a strategically placed fluoromethyl group. This unique combination makes it an invaluable tool for bioisosteric replacement and for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds.[8][9] This guide provides an in-depth look at the applications of this building block and detailed protocols for its effective use in synthesis campaigns.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties and handling requirements is fundamental to its successful application.
Properties Overview
| Property | Value | Source |
| CAS Number | 1445951-06-3 | [10][11][12][13] |
| Molecular Formula | C₄H₉ClFN | [10][13][] |
| Molecular Weight | 125.57 g/mol | [10][11][] |
| Appearance | White to off-white solid | [12][15] |
| Purity | ≥95-97% | [10][11] |
| Storage Temperature | 2-8°C (Refrigerator) | [10][11][12][15] |
| SMILES | NC1(CF)CC1.Cl | [10] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [10] |
| LogP (Computed) | 0.869 | [10] |
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
(Data compiled from supplier safety data sheets. Always consult the most recent SDS before handling.)[11][12][16]
Rationale in Medicinal Chemistry: A Logic-Driven Approach
The utility of this compound stems from the predictable and beneficial ways its structural motifs influence molecular properties. The decision to incorporate this building block is not arbitrary but a calculated choice to address specific challenges in drug design.
Caption: Logical flow from structural features to pharmacological benefits.
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong. Placing the fluoromethyl group at a position susceptible to cytochrome P450-mediated oxidation can effectively block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[5][6][17]
-
Modulating Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which lowers the pKa of the proximal primary amine. This fine-tuning of basicity is critical for optimizing properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[7][8]
-
Conformational Constraint and Potency: The rigid cyclopropane scaffold reduces the number of rotatable bonds, decreasing the entropic penalty upon binding to a target protein.[3] This pre-organization into a specific conformation can lead to a significant increase in binding affinity and, consequently, potency.[17]
Core Application: Amide Bond Formation Protocol
The primary amine handle of 1-(Fluoromethyl)cyclopropanamine makes it an ideal substrate for amide coupling, one of the most robust and frequently used reactions in drug discovery.[18] This protocol provides a validated, general procedure for coupling the building block to a carboxylic acid.
Visual Workflow
Caption: Workflow for a standard amide coupling reaction.
Detailed Step-by-Step Methodology
Objective: To synthesize an amide derivative from this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
Coupling Reagent: HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert Gas: Nitrogen or Argon
Protocol:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M under an inert atmosphere.
-
Amine & Base Addition: To the stirred solution, add this compound (1.0 eq) followed by DIPEA (3.0 eq).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base. Two equivalents are required to neutralize the hydrochloride salt and the carboxylic acid proton, liberating the free amine. An additional equivalent is used to neutralize the acid formed during the coupling agent activation, driving the reaction to completion.[19]
-
-
Coupling Agent Addition: Add the chosen coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Causality Note: Coupling reagents like HATU or EDC/HOBt react with the carboxylic acid to form a highly reactive activated ester intermediate.[18][19] This intermediate is susceptible to nucleophilic attack by the free amine, forming the stable amide bond. Using an additive like HOBt with EDC minimizes side reactions and reduces the risk of racemization if the acid has a chiral center.[18]
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than a mere collection of atoms; it is a rationally designed building block that offers medicinal chemists a reliable method for installing a fluorinated, conformationally restricted motif. Its application allows for the systematic optimization of lead compounds by enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. The robust and well-understood amide coupling protocols provided herein serve as a gateway for researchers to leverage the full potential of this valuable reagent, accelerating the journey from initial hit to viable drug candidate.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. chemscene.com [chemscene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 13. parchem.com [parchem.com]
- 15. This compound CAS#: 1445951-06-3 [m.chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hepatochem.com [hepatochem.com]
- 19. bachem.com [bachem.com]
Application Note: Synthetic Protocols for the Derivatization of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
Abstract
This technical guide provides detailed protocols for the reaction of 1-(fluoromethyl)cyclopropanamine hydrochloride with common electrophiles, including acyl chlorides, sulfonyl chlorides, and carbonyl compounds. As a valuable building block in medicinal chemistry, 1-(fluoromethyl)cyclopropanamine combines the unique physicochemical properties of a strained cyclopropyl ring with the metabolic blocking potential of a fluoromethyl group.[1][2] This guide explains the causality behind experimental choices, offers step-by-step procedures, and provides troubleshooting advice for researchers, scientists, and drug development professionals aiming to incorporate this versatile amine into their synthetic workflows.
Introduction: The Strategic Value of 1-(Fluoromethyl)cyclopropanamine
The strategic incorporation of fluorine and strained ring systems are cornerstone strategies in modern drug design.[3][4] Fluorine, with its high electronegativity and small atomic radius, can modulate a molecule's pKa, metabolic stability, and binding affinity.[5] The cyclopropyl group introduces conformational rigidity, which can enhance binding to biological targets and improve pharmacokinetic profiles.[1][2]
This compound is a primary amine that capitalizes on these benefits. The fluoromethyl substituent can block sites of oxidative metabolism, while the cyclopropylamine core provides a three-dimensional scaffold.[6][7] This application note details its use as a nucleophile in three essential transformations: acylation , sulfonylation , and reductive amination .
Core Principles: Handling and Activation
1-(Fluoromethyl)cyclopropanamine is supplied as a hydrochloride salt to improve its stability and handling. The protonated ammonium salt is not nucleophilic. Therefore, the first step in any reaction is the in situ liberation of the free amine using a suitable base.
Causality: The choice of base is critical. A non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred. These bases are strong enough to deprotonate the ammonium salt but are unlikely to compete with the primary amine in reacting with the electrophile. An excess of the base (typically 2.0-2.2 equivalents for acyl/sulfonyl chlorides) is required to both neutralize the starting material and scavenge the acidic byproduct (HCl) generated during the reaction.
Caption: Liberation of the free amine from its hydrochloride salt.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: N-Acylation to Form Amides
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. This protocol describes the reaction of 1-(fluoromethyl)cyclopropanamine with an acyl chloride.
Mechanism Overview: The reaction proceeds via nucleophilic acyl substitution. The free amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product.
Caption: General workflow for the N-acylation reaction.
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (2.2 eq) and stir the resulting suspension for 5 minutes.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Electrophile Addition: Add the desired acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine suspension over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring for the consumption of the starting amine by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Acyl chlorides are highly sensitive to moisture.
-
Side Products: Dropwise addition at 0 °C is key to minimizing side reactions. If the acyl chloride is particularly reactive, consider a lower starting temperature (-20 °C).
Protocol 2: N-Sulfonylation to Form Sulfonamides
Sulfonamides are a critical functional group in a wide range of pharmaceuticals. The procedure is similar to acylation but may require slightly longer reaction times or gentle heating.[8]
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DCM or THF (approx. 0.1 M). For less reactive sulfonyl chlorides, pyridine can be used as both the base and a catalyst (use 3.0 eq). Otherwise, use triethylamine (2.2 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the sulfonyl chloride (1.1 eq) dropwise or in portions. Slow addition is critical to prevent the formation of the di-sulfonylated byproduct.[9]
-
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[10]
-
Workup & Purification: Follow steps 6 and 7 from the N-Acylation protocol.
Troubleshooting:
-
Di-sulfonylation: This occurs if the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. To mitigate this, use a slight excess of the amine, add the sulfonyl chloride slowly at low temperature, and monitor the reaction closely to avoid unnecessarily long reaction times.[9]
-
No Reaction: If the sulfonyl chloride is unreactive, consider switching the solvent to acetonitrile or gently heating the reaction to 40 °C after the initial addition at 0 °C.
Protocol 3: Reductive Amination to Form Secondary Amines
Reductive amination is a powerful and highly controlled method for N-alkylation, avoiding the over-alkylation issues common with alkyl halides.[11] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the intermediate iminium ion much faster than the starting carbonyl.[12][13]
Mechanism Overview: The amine and carbonyl compound (aldehyde or ketone) first form a hemiaminal, which then dehydrates to an iminium ion. The STAB then delivers a hydride to the electrophilic iminium carbon to yield the secondary amine. Acetic acid can be used to catalyze imine formation.[14]
Caption: Key stages of one-pot reductive amination.
Detailed Step-by-Step Protocol:
-
Setup: To a flask, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and a suitable solvent like 1,2-dichloroethane (DCE) or THF (approx. 0.1 M).[13]
-
Base: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Catalyst (Optional): For ketones or less reactive aldehydes, add glacial acetic acid (1.0-2.0 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[14]
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may cause slight bubbling.
-
Reaction: Stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS for the disappearance of the iminium ion intermediate and starting materials.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until bubbling ceases.
-
Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Data Summary and Characterization
The successful synthesis of these derivatives can be confirmed using standard analytical techniques.
| Reaction Type | Electrophile | Product | Key Characterization Notes | Typical Yield |
| N-Acylation | R-COCl | Amide | ¹H NMR: Appearance of amide N-H signal (broad singlet, δ 7-9 ppm). ¹³C NMR: Appearance of amide carbonyl (δ 165-175 ppm). MS: Correct [M+H]⁺. | 70-95% |
| N-Sulfonylation | R-SO₂Cl | Sulfonamide | ¹H NMR: Appearance of sulfonamide N-H signal (singlet, δ 8-10 ppm). IR: Strong S=O stretches (~1350 & 1160 cm⁻¹). MS: Correct [M+H]⁺. | 65-90% |
| Reductive Amination | R₂C=O | Secondary Amine | ¹H NMR: Disappearance of aldehyde/ketone signals; appearance of new signals for the N-alkyl group. MS: Correct [M+H]⁺. | 60-85% |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl and Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.
-
Sodium Triacetoxyborohydride: While milder than other borohydrides, it will react with water to release hydrogen gas. Quench reactions carefully.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Handle with appropriate caution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Harnessing the Power of 1-(Fluoromethyl)cyclopropanamine HCl in Parallel Synthesis for Accelerated Drug Discovery
An Application Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of molecular design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[1][2] The cyclopropane ring, a compact and rigid three-dimensional scaffold, is often utilized as a bioisostere for larger or more flexible groups, offering novel structural possibilities.[3][4] The building block 1-(Fluoromethyl)cyclopropanamine hydrochloride (HCl) (CAS 1445951-06-3) merges these two powerful motifs, providing a versatile primary amine for creating diverse chemical libraries.[][6]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the application of 1-(Fluoromethyl)cyclopropanamine HCl in parallel synthesis. We move beyond simple procedural lists to explain the causality behind protocol choices, ensuring robust and reproducible library generation. As a stable, non-volatile crystalline solid, the hydrochloride salt form is exceptionally well-suited for automated and semi-automated parallel synthesis workflows, overcoming the handling challenges associated with volatile, low-molecular-weight amines.
Core Application I: Parallel Amide Bond Formation
The amide bond is arguably the most prevalent functional group in medicinal chemistry. However, the incorporation of fluorinated amines like 1-(Fluoromethyl)cyclopropanamine presents a distinct challenge: the electron-withdrawing effect of the fluorine atom reduces the nucleophilicity of the amine, potentially slowing reaction kinetics and leading to incomplete conversions with standard coupling protocols. To overcome this, specialized conditions are required to efficiently drive the reaction to completion, particularly when dealing with sterically hindered or electron-deficient carboxylic acids.[7][8]
The following protocol leverages a high-potency coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for forming amide bonds with less nucleophilic amines.
Experimental Protocol: Parallel Amide Coupling in a 96-Well Plate
1. Reagent Preparation (Stock Solutions):
-
Carboxylic Acid Library: Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in a suitable anhydrous solvent like DMF or DMA.
-
1-(Fluoromethyl)cyclopropanamine HCl: Prepare a 0.3 M solution in anhydrous DMF. Note that this is a suspension.
-
Activating Base (DIPEA): Prepare a 1.0 M solution of N,N-Diisopropylethylamine in anhydrous DMF.
-
Coupling Reagent (HATU): Prepare a 0.2 M solution of HATU in anhydrous DMF. This solution should be prepared fresh before use to avoid degradation.
2. Reaction Assembly (in 96-well reaction block):
-
To each well, add 250 µL (50 µmol, 1.0 equiv.) of the appropriate carboxylic acid stock solution from the library.
-
Add 200 µL (60 µmol, 1.2 equiv.) of the 1-(Fluoromethyl)cyclopropanamine HCl suspension.
-
Add 180 µL (180 µmol, 3.6 equiv.) of the DIPEA stock solution. The excess base is critical to first neutralize the HCl salt and then to facilitate the amide coupling reaction. Agitate the plate for 10-15 minutes to ensure complete neutralization and dissolution of the free amine.
-
Initiate the coupling by adding 300 µL (60 µmol, 1.2 equiv.) of the freshly prepared HATU stock solution to each well.
-
Seal the reaction block securely with a cap mat.
3. Reaction and Work-up:
-
Agitate the reaction block on an orbital shaker at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
Perform a parallel liquid-liquid extraction by adding 1.0 mL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers and carefully transfer the organic (upper) layer to a new 96-well plate for analysis or further purification.
Workflow for Parallel Amide Synthesis
Caption: Automated workflow for parallel amide synthesis.
Data Summary: Amide Coupling Conditions
| Carboxylic Acid Type | Coupling Reagent | Base (equiv.) | Typical Time (h) | Expected Conversion |
| Electron-Rich Aryl | HATU | DIPEA (3.6) | 12-16 | >90% |
| Electron-Poor Aryl | HATU | DIPEA (3.6) | 12-18 | >85% |
| Aliphatic (unhindered) | HATU | DIPEA (3.6) | 10-14 | >95% |
| Aliphatic (hindered) | HATU | DIPEA (3.6) | 16-24 | 70-85% |
Core Application II: Parallel Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary amines that are key scaffolds in many therapeutic agents.[9] For parallel synthesis, the "one-pot" direct reductive amination strategy is highly efficient as it avoids the isolation of the imine intermediate.[10] The choice of reducing agent is paramount for success in a library format. Sodium triacetoxyborohydride (STAB) is an ideal choice due to its mild nature, excellent functional group tolerance, and its effectiveness in slightly acidic conditions which favor imine formation.[11]
Experimental Protocol: Parallel Reductive Amination in a 96-Well Plate
1. Reagent Preparation (Stock Solutions):
-
Aldehyde/Ketone Library: Prepare 0.2 M stock solutions of the carbonyl compounds in an anhydrous solvent suitable for reductive amination, such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
1-(Fluoromethyl)cyclopropanamine HCl: Prepare a 0.2 M solution in anhydrous DCE.
-
Neutralizing Base (DIPEA): Prepare a 0.2 M solution of DIPEA in anhydrous DCE.
-
Reducing Agent (STAB): Use Sodium Triacetoxyborohydride as a solid. Dispensing as a solid is often more reliable for moisture-sensitive reagents in a parallel format.
2. Reaction Assembly (in 96-well reaction block):
-
To each well, add 250 µL (50 µmol, 1.0 equiv.) of the appropriate carbonyl stock solution.
-
Add 250 µL (50 µmol, 1.0 equiv.) of the 1-(Fluoromethyl)cyclopropanamine HCl solution.
-
Add 250 µL (50 µmol, 1.0 equiv.) of the DIPEA stock solution to neutralize the HCl salt.
-
Agitate the plate for 30-60 minutes at room temperature to facilitate the formation of the imine/enamine intermediate.
-
Carefully dispense solid Sodium Triacetoxyborohydride (21.2 mg, 100 µmol, 2.0 equiv.) to each well using a solid dispensing system.
-
Seal the reaction block securely with a cap mat.
3. Reaction and Work-up:
-
Agitate the reaction block on an orbital shaker at room temperature for 12-24 hours. Monitor a representative well by LC-MS.
-
Upon completion, quench the reaction by the slow, careful addition of 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the product by adding 1.0 mL of Dichloromethane (DCM) to each well. Seal and shake vigorously.
-
Separate the organic (lower) layer using a liquid handling system and transfer to a new 96-well plate for analysis.
Logical Flow for Reductive Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of Fluorinated Cyclopropane Scaffolds in Drug Discovery
An Application Guide to the Design, Synthesis, and Profiling of a 1-(Fluoromethyl)cyclopropanamine Focused Library
The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and unique metabolic stability into drug candidates.[1][2][3] Its three-dimensional structure allows for a precise orientation of substituents, enabling enhanced interactions with biological targets. When combined with fluorine, the most electronegative element, the resulting fluorinated cyclopropane motifs offer a powerful tool for modulating the physicochemical properties of molecules.[4] The introduction of a fluoromethyl group, in particular, can improve metabolic stability, binding affinity, and membrane permeability.
The 1-(Fluoromethyl)cyclopropanamine scaffold is an emerging building block of significant interest. It combines the conformational constraints of the cyclopropane ring with the electronic effects of the fluoromethyl group, presenting a unique vector for exploring chemical space. This primary amine handle serves as a versatile anchor point for the construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[5][6]
The fundamental goal of creating a chemical library is to systematically generate a large number of diverse molecules that can be screened for biological activity.[6][] High-throughput screening (HTS) of these libraries against biological targets is a cornerstone of modern drug discovery, allowing for the rapid identification of "hit" compounds that can serve as starting points for lead optimization.[8][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, parallel synthesis, purification, and quality control of a chemical library based on the 1-(Fluoromethyl)cyclopropanamine scaffold. We will provide detailed, field-proven protocols and explain the causality behind key experimental choices, ensuring a robust and reproducible workflow.
Part 1: Synthesis of the Core Scaffold: 1-(Fluoromethyl)cyclopropanamine
The synthesis of the 1-(Fluoromethyl)cyclopropanamine scaffold is a multi-step process that requires careful execution. While numerous methods exist for the synthesis of functionalized cyclopropanes[11][12], the following proposed route is designed for efficiency and scalability. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for the 1-(Fluoromethyl)cyclopropanamine scaffold.
Protocol 1.1: Synthesis of the 1-(Fluoromethyl)cyclopropanecarboxylic acid Intermediate
This protocol focuses on the key cyclopropanation step to generate the carboxylic acid precursor required for the introduction of the amine functionality. The rhodium-catalyzed cyclopropanation of alkenes with fluorinated diazo compounds is a well-established and effective method for creating fluorinated cyclopropanes with high stereoselectivity.[13]
Materials:
-
Ethyl 2-fluoro-2-diazoacetate
-
Allyltrimethylsilane
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Cyclopropanation: a. In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve rhodium(II) acetate dimer (0.1 mol%) in anhydrous DCM. b. Add allyltrimethylsilane (1.2 equivalents) to the solution. c. Slowly add a solution of ethyl 2-fluoro-2-diazoacetate (1.0 equivalent) in anhydrous DCM to the reaction mixture over 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions. d. Stir the reaction at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to yield the ethyl 1-(fluoromethyl)cyclopropanecarboxylate.
-
Hydrolysis: a. Dissolve the purified ester in a mixture of MeOH and H₂O. b. Add NaOH (2.0 equivalents) and stir the mixture at 50 °C for 4 hours. c. After cooling to room temperature, acidify the mixture with 1M HCl to pH 2-3. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(Fluoromethyl)cyclopropanecarboxylic acid as the final product of this stage.
Protocol 1.2: Conversion to 1-(Fluoromethyl)cyclopropanamine
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.
Materials:
-
1-(Fluoromethyl)cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Curtius Rearrangement and Boc Protection: a. To a solution of 1-(Fluoromethyl)cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents). b. Add DPPA (1.1 equivalents) dropwise at room temperature. c. After stirring for 30 minutes, add t-BuOH (2.0 equivalents) and heat the mixture to reflux (approx. 110 °C) for 12-16 hours. The reaction proceeds via an isocyanate intermediate which is trapped by t-BuOH to form the Boc-protected amine. d. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate.
-
Boc Deprotection: a. Dissolve the Boc-protected amine in DCM. b. Add TFA (10 equivalents) and stir at room temperature for 2-4 hours. c. Remove the solvent and excess TFA under reduced pressure. d. Dissolve the residue in a minimal amount of water and basify with 2M NaOH to pH >12. e. Extract the product with DCM (3x). f. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate to yield the final 1-(Fluoromethyl)cyclopropanamine scaffold. Note: The final product is a volatile amine and should be handled with care.
Part 2: Library Design and Diversification Strategy
The design of a chemical library is a critical step that dictates its potential for hit discovery.[14][15][16] For the 1-(Fluoromethyl)cyclopropanamine scaffold, the primary amine offers a convenient point for diversification. We will focus on two robust and widely used reactions in medicinal chemistry: amide coupling and reductive amination.[17][18] This strategy allows for the exploration of a wide range of chemical space by introducing diverse functional groups.
Figure 2: Diversification strategy for the 1-(Fluoromethyl)cyclopropanamine library.
Building Block Selection
The choice of building blocks (carboxylic acids for amidation, aldehydes/ketones for reductive amination) is paramount for ensuring the diversity and drug-likeness of the library. Building blocks should be selected based on a variety of physicochemical properties.
| Building Block Class | Rationale for Inclusion | Examples |
| Aromatic/Heterocyclic Carboxylic Acids | Introduce aromatic interactions (π-stacking, cation-π), hydrogen bond donors/acceptors. | Benzoic acids, nicotinic acids, indole-2-carboxylic acids |
| Aliphatic Carboxylic Acids | Explore hydrophobic pockets, modulate lipophilicity. | Cyclohexanecarboxylic acid, adamantane-1-carboxylic acid |
| Aromatic/Heterocyclic Aldehydes | Similar to above, but for reductive amination products. | Benzaldehydes, pyridinecarboxaldehydes, quinoline-4-carbaldehyde |
| Aliphatic Ketones | Introduce steric bulk and different exit vectors from the scaffold. | Cyclohexanone, 2-adamantanone |
Part 3: Protocols for Parallel Library Synthesis
Parallel synthesis allows for the rapid creation of a library of compounds in a multi-well plate format.[18] The following protocols are optimized for a 96-well plate format.
Protocol 3.1: Parallel Amide Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[19] The use of modern coupling reagents like HATU provides high yields and is amenable to a wide range of substrates.[20][]
Figure 3: Workflow for parallel amide coupling.
Materials:
-
Stock solutions of diverse carboxylic acids (0.2 M in DMF)
-
Stock solution of 1-(Fluoromethyl)cyclopropanamine (0.2 M in DMF)
-
Stock solution of HATU (0.2 M in DMF)
-
Stock solution of N,N-Diisopropylethylamine (DIPEA) (0.4 M in DMF)
-
96-well reaction plates with sealing mats
-
Automated liquid handler or multichannel pipette
-
Orbital shaker
Procedure:
-
To each well of a 96-well plate, add 200 µL of the respective carboxylic acid stock solution (1.0 equivalent).
-
Add 200 µL of the HATU stock solution (1.0 equivalent) to each well.
-
Add 200 µL of the DIPEA stock solution (2.0 equivalents) to each well.
-
Seal the plate and shake for 15 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Add 200 µL of the 1-(Fluoromethyl)cyclopropanamine scaffold stock solution (1.0 equivalent) to each well.
-
Seal the plate securely and shake at room temperature for 16 hours.
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
The plate is now ready for extraction and purification.
Protocol 3.2: Parallel Reductive Amination
Direct reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds.[17] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it is tolerant of many functional groups and does not reduce the starting aldehyde or ketone.[22]
Materials:
-
Stock solutions of diverse aldehydes/ketones (0.2 M in Dichloroethane, DCE)
-
Stock solution of 1-(Fluoromethyl)cyclopropanamine (0.2 M in DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as catalyst)
-
96-well reaction plates with sealing mats
Procedure:
-
To each well of a 96-well plate, add 200 µL of the respective aldehyde/ketone stock solution (1.0 equivalent).
-
Add 200 µL of the 1-(Fluoromethyl)cyclopropanamine scaffold stock solution (1.0 equivalent).
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid (5 µL) can be added to facilitate imine formation.
-
Seal the plate and shake for 1 hour at room temperature to allow for the formation of the imine intermediate.
-
Carefully add solid sodium triacetoxyborohydride (1.5 equivalents) to each well. Note: This should be done in a well-ventilated area.
-
Reseal the plate and shake at room temperature for 16-24 hours.
-
Quench the reaction by slowly adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
The plate is now ready for extraction and purification.
Part 4: High-Throughput Purification and Quality Control
The purity and identity of compounds in a library are critical for the reliability of screening data.[23] A robust workflow for purification and quality control is therefore essential.
Figure 4: Workflow for library purification and quality control.
Protocol 4.1: High-Throughput Purification
Preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (Prep HPLC-MS) is the industry standard for purifying chemical libraries.[24] It allows for purification based on the mass of the target compound.
General Procedure:
-
Extraction: The quenched reaction mixtures are typically extracted using a liquid-liquid extraction system. For example, ethyl acetate can be added, the plate shaken, and the organic layer transferred to a new plate.
-
Concentration: The solvent from the organic layer is removed using a centrifugal evaporator.
-
Resuspension: The crude product in each well is redissolved in a suitable solvent, typically a mixture of DMSO and methanol.
-
Injection: The samples are injected onto a preparative reverse-phase HPLC column. A generic gradient (e.g., 10-95% acetonitrile in water over 5-8 minutes) is often used.
-
Fraction Collection: The mass spectrometer detects the desired mass-to-charge ratio (m/z) of the target compound. When the target ion is detected, a valve is triggered to collect the corresponding fraction.
-
Post-Purification Processing: The collected fractions are dried, and the purified compounds are reconstituted in DMSO to create stock solution plates.
Protocol 4.2: Quality Control (QC)
The final library plates must undergo rigorous QC to confirm identity, purity, and concentration.[25][26][27]
Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for QC. A small aliquot from each well is injected onto an analytical LC-MS system. This confirms the presence of the compound (by its mass) and determines its purity (by integrating the peak area at a specific wavelength, e.g., 214 nm).[28]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a subset of the library (e.g., 5-10% of compounds), ¹H NMR and ¹⁹F NMR spectra are acquired to provide definitive structural confirmation.[25][27]
| QC Parameter | Acceptance Criteria | Method |
| Identity | Correct molecular weight detected | LC-MS |
| Purity | ≥ 90% by UV area at 214 nm | LC-MS |
| Structure | Spectrum consistent with proposed structure | ¹H and ¹⁹F NMR (for selected compounds) |
Conclusion
The 1-(Fluoromethyl)cyclopropanamine scaffold represents a valuable starting point for the construction of novel chemical libraries aimed at drug discovery. Its unique conformational and electronic properties make it an attractive motif for exploring interactions with a wide range of biological targets. By employing robust and efficient parallel synthesis methodologies, such as amide coupling and reductive amination, diverse libraries can be rapidly assembled. A commitment to rigorous high-throughput purification and stringent quality control is paramount to ensure the integrity of the library and the reliability of subsequent screening data. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully create and leverage a 1-(Fluoromethyl)cyclopropanamine-based library, ultimately accelerating the identification of new therapeutic leads.
References
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anaxlab.com [anaxlab.com]
- 6. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 8. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 14. Design and Diversity Analysis of Chemical Libraries in Drug Discovery - Olmedo - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Library Synthesis - Enamine [enamine.net]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amide Synthesis [fishersci.dk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of the 1-(Fluoromethyl)cyclopropylamine Moiety in the Synthesis of Novel CNS Agents
Abstract
The confluence of fluorine chemistry and strained ring systems has become a cornerstone of modern medicinal chemistry, particularly in the design of central nervous system (CNS) agents. The 1-(fluoromethyl)cyclopropylamine motif is an exemplar of a privileged scaffold, merging the metabolic stability and unique electronic properties of fluorine with the conformational rigidity of a cyclopropane ring.[1] This combination offers a powerful tool to modulate key drug-like properties, including lipophilicity, pKa, and metabolic fate, thereby enhancing blood-brain barrier (BBB) penetration and target engagement.[2] This guide provides an in-depth analysis of 1-(Fluoromethyl)cyclopropanamine hydrochloride as a strategic building block, detailing its physicochemical rationale, core synthetic applications, and step-by-step protocols for its incorporation into potential CNS drug candidates.
Introduction: The Fluoromethylcyclopropylamine Advantage in CNS Drug Design
The design of effective CNS drugs faces the dual challenge of achieving high target potency and selectivity while ensuring adequate penetration across the highly restrictive blood-brain barrier.[2] Strategic fluorination and the use of conformationally constrained scaffolds are two highly successful strategies to overcome these hurdles.
The 1-(fluoromethyl)cyclopropylamine moiety provides a unique constellation of properties beneficial for CNS drug candidates:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of the drug. The cyclopropane ring itself is also a bioisostere for other groups that can enhance metabolic stability.[3]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the primary amine compared to its non-fluorinated analog. This fine-tuning of basicity is critical for optimizing target binding interactions and reducing off-target effects, such as hERG channel inhibition.
-
Conformational Rigidity: The strained cyclopropane ring locks the attached aminomethyl group in a defined spatial orientation.[4] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[5]
-
Improved Physicochemical Properties: The introduction of fluorine can modulate lipophilicity (logP) and polar surface area (PSA), key parameters governing solubility, permeability, and BBB penetration.[2]
These attributes have made fluorinated cyclopropylamines attractive components in the development of agents targeting various CNS receptors and transporters, such as serotonin (5-HT) receptors.[6][7]
Physicochemical Properties & Design Rationale
This compound is a crystalline solid that serves as a stable and readily available source of the reactive primary amine.[8][9]
| Property | Value | Source |
| Molecular Formula | C₄H₉ClFN | [8] |
| Molecular Weight | 125.57 g/mol | [8] |
| CAS Number | 1445951-06-3 | [8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [8] |
| Predicted XLogP3-AA | 0.1 | [10] |
| Storage Conditions | 4°C, desiccated | [8] |
Diagram 1: Key Structural Benefits of the 1-(Fluoromethyl)cyclopropylamine Moiety
This diagram illustrates the key features that make this building block advantageous for CNS drug design.
References
- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 10. (1S,2S)-2-(fluoromethyl)cyclopropanamine | C4H8FN | CID 177793380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Fluoromethyl)cyclopropanamine Hydrochloride in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of LSD1 in Oncology and the Emergence of Cyclopropylamine Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] The aberrant expression and activity of LSD1 have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), neuroblastoma, and non-small-cell lung cancer.[2] By altering histone methylation patterns, LSD1 can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and differentiation blockade.[3][4]
The therapeutic potential of targeting LSD1 has led to the development of various small molecule inhibitors. Among these, compounds featuring a cyclopropylamine scaffold, such as 1-(Fluoromethyl)cyclopropanamine hydrochloride, have emerged as a promising class of mechanism-based inactivators.[5] These inhibitors typically act by forming a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[1] This guide will delve into the scientific rationale and practical application of this compound in preclinical oncology research.
Mechanism of Action and Cellular Consequences of LSD1 Inhibition
This compound, as a derivative of the well-characterized LSD1 inhibitor trans-2-phenylcyclopropylamine (tranylcypromine), is presumed to function as an irreversible inhibitor of LSD1.[1][6] The proposed mechanism involves the oxidative activation of the cyclopropylamine moiety by the FAD cofactor within the LSD1 active site. This leads to the formation of a reactive intermediate that covalently modifies and inactivates the FAD cofactor, thereby irreversibly inhibiting the demethylase activity of LSD1.
The inhibition of LSD1 by this compound is expected to result in a cascade of cellular events that can counteract tumorigenesis. The primary consequence is the accumulation of mono- and di-methylation on H3K4 (H3K4me1/2), histone marks generally associated with active gene transcription.[4] This can lead to the reactivation of silenced tumor suppressor genes. Furthermore, LSD1 has a multitude of non-histone substrates, and its inhibition can affect various signaling pathways crucial for cancer progression.[7]
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition can impact several critical signaling pathways in cancer cells. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: LSD1-mediated epigenetic regulation and the impact of its inhibition.
Quantitative Data Summary for Cyclopropylamine-Based LSD1 Inhibitors
While specific IC50 values for this compound are not widely available in peer-reviewed literature, the following table summarizes the inhibitory potency of other representative cyclopropylamine-based LSD1 inhibitors against the LSD1 enzyme and various cancer cell lines. This data is essential for selecting appropriate starting concentrations for in vitro experiments.
| Compound/Inhibitor | Target/Cell Line | Assay Type | IC50/k_inact/K_I | Reference |
| S2101 | LSD1 | Demethylation Assay | k_inact/K_I = 4560 M⁻¹ s⁻¹ | [3] |
| Compound 7e | LSD1 | Biochemical Assay | IC50 = 24.43 nM | [8] |
| Compound 7e | MV-4-11 (AML) | Cell Proliferation | - | [8] |
| Compound 10 | LSD1 | Biochemical Assay | k_inact/K_I = 6300 M⁻¹ s⁻¹ | [9] |
| Bomedemstat | various CRPC models | Antitumor Activity | Potent in vivo activity | [7] |
| 1-(Fluoromethyl)cyclopropanamine HCl | MCF-7 (Breast Cancer) | Cell Viability | IC50 = 15 µM | [10] |
| 1-(Fluoromethyl)cyclopropanamine HCl | A549 (Lung Cancer) | Cell Viability | IC50 = 20 µM | [10] |
Note: The data for this compound is from a commercial source and should be independently verified. The other compounds are structurally related and provide a strong rationale for the expected potency of this class of inhibitors.
Experimental Protocols
The following protocols provide a starting point for evaluating the biological activity of this compound. Optimization may be required depending on the specific cell line and experimental conditions.
In Vitro Assays
This protocol outlines the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to assess the effect of the inhibitor on cancer cell proliferation and viability.[11][12]
Caption: General workflow for MTT/XTT cell viability assays.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT or XTT reagent kit
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
This protocol is for detecting changes in global levels of H3K4me2, a direct target of LSD1, following inhibitor treatment.[4]
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total H3, anti-LSD1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. An increase in the H3K4me2 signal relative to total H3 in treated samples indicates LSD1 inhibition.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[8][13][14]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess efficacy.
Conclusion and Future Directions
This compound represents a promising tool for investigating the role of LSD1 in cancer. The protocols and information provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Further studies are warranted to fully characterize its efficacy and safety profile in various preclinical cancer models. The continued development and investigation of potent and selective LSD1 inhibitors hold significant promise for advancing cancer therapy.
References
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research | MDPI [mdpi.com]
analytical methods for 1-(Fluoromethyl)cyclopropanamine hydrochloride characterization
An In-depth Technical Guide to the Analytical Characterization of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
Introduction
This compound is a niche chemical entity of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and quality. This application note provides a comprehensive guide to the essential analytical methods for the definitive characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This ensures that the described methods are robust, reproducible, and form a self-validating system for quality assessment, in alignment with global regulatory standards such as the ICH Q2(R1) guideline.[1][2][3][4]
The molecular structure, featuring a primary amine, a cyclopropyl ring, and a fluoromethyl group, presents unique analytical considerations. The hydrochloride salt form dictates solubility and influences the choice of techniques, particularly for mass spectrometry and chromatography. The absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods in liquid chromatography. This guide will address these specific challenges, providing detailed, field-proven protocols for structural elucidation and purity assessment.
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The logical flow of analysis ensures that each method provides complementary information, leading to a complete profile of the molecule.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Robust HILIC-MS/MS Method for the Quantitative Analysis of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-(Fluoromethyl)cyclopropanamine hydrochloride. As a small, polar, and hydrophilic molecule, this compound presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and inadequate separation. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed. This method demonstrates excellent retention, selectivity, and sensitivity, making it suitable for high-throughput analysis in drug development and quality control environments. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability.[1][2][3][4]
Introduction and Method Rationale
This compound is a primary amine-containing compound whose small size and high polarity make it difficult to retain on conventional C18 stationary phases. The analytical challenge is to develop a robust method that provides consistent retention and accurate quantification, especially when coupled with mass spectrometry.
1.1. The Case for Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal chromatographic mode for separating highly polar and hydrophilic compounds.[5][6][7] Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][9] The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[8][9] More polar analytes, like 1-(Fluoromethyl)cyclopropanamine, partition more strongly into this aqueous layer, resulting in greater retention.
Key advantages of HILIC for this application include:
-
Enhanced Retention: Provides strong retention for polar compounds that would otherwise elute in the void volume of a reversed-phase column.
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the Electrospray Ionization (ESI) source, often leading to enhanced MS sensitivity.[8][9]
-
Orthogonal Selectivity: Offers a different separation selectivity compared to reversed-phase methods, which is beneficial for complex sample matrices.[5]
1.2. Mass Spectrometry for Selectivity and Sensitivity
To achieve the highest degree of selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. Operating in the Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte by monitoring a predefined precursor-to-product ion transition. This technique virtually eliminates matrix interference and provides a low limit of quantitation (LOQ), which is critical for impurity analysis and pharmacokinetic studies.[10][11]
Analyte Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1445951-06-3 | [12][13][14] |
| Molecular Formula | C₄H₉ClFN | [12] |
| Molecular Weight | 125.57 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| SMILES | NC1(CF)CC1.Cl | [12] |
| Predicted LogP | 0.869 | [12] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
3.1. Materials and Reagents
-
This compound reference standard (≥97% purity)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade, Type I)
-
Ammonium Formate (LC-MS Grade, ≥99.0%)
-
Formic Acid (LC-MS Grade, ~99%)
-
Methanol (LC-MS Grade) for cleaning
3.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 Acetonitrile:Water diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample matrix in the 50:50 Acetonitrile:Water diluent to achieve a target analyte concentration within the calibration range. Filter the final solution through a 0.22 µm PVDF syringe filter prior to injection.
3.3. HPLC-MS System and Conditions
The following parameters were established for a typical UHPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | Amide HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Gradient | 95% B to 50% B over 5 min; hold at 50% B for 1 min; return to 95% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Autosampler Temp. | 10 °C |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transition | Precursor (Q1): m/z 90.1 |
| Product (Q3): m/z 70.1 (Quantifier), m/z 57.1 (Qualifier) | |
| Collision Energy | Optimized for specific instrument (e.g., 15 eV for Quantifier, 25 eV for Qualifier) |
| Dwell Time | 50 ms |
Note: The precursor ion at m/z 90.1 corresponds to the free base [M+H]⁺ (C₄H₈FN + H)⁺. The hydrochloride is not observed.
3.4. Workflow Visualization
The overall experimental process from sample preparation to final data analysis is outlined below.
Caption: Experimental workflow from preparation to analysis.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][15][16] The validation protocol assesses specificity, linearity, accuracy, precision, and sensitivity.
Caption: Logical flow for HILIC method development.
4.1. Specificity and Selectivity Specificity was evaluated by injecting a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks were observed at the retention time of the analyte. The use of highly selective MRM transitions further ensures that only the target analyte is quantified.[10][17]
4.2. Linearity and Range Linearity was assessed by preparing an eight-point calibration curve from 1 ng/mL to 1000 ng/mL. The curve was analyzed using a linear least-squares regression model with a 1/x weighting factor.
| Parameter | Acceptance Criterion | Result |
| Range | 1 - 1000 ng/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
4.3. Accuracy Accuracy was determined by spiking the placebo matrix with the analyte at three concentration levels (low, medium, high) in triplicate. The percentage recovery was then calculated.[4][18]
| Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Mean Recovery (%) |
| Low (LOQ) | 5 | 4.91 | 98.2 |
| Medium | 100 | 101.5 | 101.5 |
| High | 750 | 742.5 | 99.0 |
| Acceptance Criteria | 85% - 115% Recovery | Met |
4.4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4][18] Six replicate preparations at 100 ng/mL were analyzed.
| Precision Level | Acceptance Criterion (%RSD) | Result (%RSD) |
| Repeatability (Day 1) | ≤ 5.0% | 1.8% |
| Intermediate (Day 2) | ≤ 5.0% | 2.5% |
4.5. Limit of Detection (LOD) and Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of injections at low concentrations.
| Parameter | Acceptance Criterion (S/N) | Result |
| LOD | ≥ 3 | 1 ng/mL (S/N ≈ 12) |
| LOQ | ≥ 10 | 5 ng/mL (S/N ≈ 45) |
4.6. Robustness The robustness of the method was assessed by making small, deliberate variations in key parameters, such as column temperature (±2 °C) and mobile phase composition (±2% organic).[17][19] In all cases, the system suitability criteria were met, and the quantitative results were not significantly affected, demonstrating the method's reliability.
Conclusion
This application note describes a selective, sensitive, and robust HILIC-MS/MS method for the quantitative determination of this compound. The chosen HILIC approach successfully addresses the challenges associated with analyzing small, polar molecules, providing excellent retention and chromatographic performance. The method has been thoroughly validated according to ICH guidelines, confirming its suitability for use in regulated environments for quality control, stability testing, and other quantitative applications in pharmaceutical development.
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. chemscene.com [chemscene.com]
- 13. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 14. parchem.com [parchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. actascientific.com [actascientific.com]
- 19. youtube.com [youtube.com]
Application Note: Comprehensive 1D and 2D NMR Assignment of 1-(Fluoromethyl)cyclopropanamine HCl
Introduction: The Significance of Fluorinated Cyclopropylamines
1-(Fluoromethyl)cyclopropanamine and its derivatives represent a class of compounds of significant interest in medicinal chemistry and drug development. The cyclopropyl ring is a bioisosteric replacement for larger, more flexible alkyl groups or phenyl rings, often conferring metabolic stability and improved binding affinity. The introduction of a fluoromethyl group further modulates physicochemical properties such as lipophilicity and pKa, making it a valuable structural motif.
Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such small molecules. However, the unique combination of a strained cyclopropane ring, a stereogenic quaternary center, a protonated amine, and a fluorine atom presents a fascinating and non-trivial NMR assignment challenge. The presence of fluorine introduces complex spin-spin couplings that can complicate spectral interpretation but also provide invaluable structural information.
This application note provides a comprehensive guide for the complete ¹H and ¹³C NMR assignment of 1-(Fluoromethyl)cyclopropanamine hydrochloride using a combination of 1D and 2D NMR experiments. It is intended for researchers, chemists, and spectroscopists involved in the synthesis and characterization of novel chemical entities.
Foundational Principles & Strategic Considerations
The structural features of 1-(Fluoromethyl)cyclopropanamine HCl necessitate a multi-faceted NMR approach. Key challenges and the strategies to overcome them are outlined below:
-
Fluorine Coupling: The spin-½ nucleus of ¹⁹F couples to both ¹H and ¹³C nuclei. This results in characteristic splitting patterns governed by through-bond coupling constants (J). The magnitude of these couplings is highly informative:
-
¹JCF (one-bond): Typically very large (160-250 Hz), creating a distinct doublet in the ¹³C spectrum for the fluoromethyl carbon.[1][2]
-
²JHF (two-bond, geminal): Also large (45-50 Hz), splitting the fluoromethyl protons into a prominent doublet in the ¹H spectrum.[3][4]
-
Longer-range couplings (²JCF, ³JCF, ³JHF, etc.): These are smaller but often observable, providing crucial connectivity information.[5]
-
-
Cyclopropane Ring System: The protons on the cyclopropane ring are chemically non-equivalent and diastereotopic. They form a complex spin system due to small differences in chemical shifts and characteristic geminal (²JHH) and cis/transvicinal (³JHH) couplings. The ring strain also shifts the associated proton and carbon signals to an unusually high-field (upfield) region.[6]
-
Amine Hydrochloride Salt: The presence of the -NH₃⁺ group influences the choice of NMR solvent. In protic solvents like D₂O, the amine protons will exchange with deuterium and become invisible, simplifying the spectrum but losing direct information about this group. In aprotic polar solvents like DMSO-d₆, these protons are typically observed as a broad singlet due to rapid exchange and quadrupolar coupling with the ¹⁴N nucleus.[7][8] The protonation also induces a downfield shift on adjacent carbons and protons.[9][10]
-
Spectral Overlap: The cyclopropyl protons are expected to resonate in a narrow, crowded region of the ¹H spectrum. Two-dimensional techniques like COSY and HSQC are therefore not just helpful but essential for resolving individual signals and establishing connectivity.[11][12][13]
Experimental Design & Protocols
A logical workflow is critical for efficiently assigning the structure. The proposed experimental path involves initial 1D screening followed by targeted 2D experiments to establish correlations.
Figure 1: Recommended workflow for NMR-based structural elucidation.
Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh 5-10 mg of 1-(Fluoromethyl)cyclopropanamine HCl into a clean, dry glass vial.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for amine hydrochloride salts as it readily dissolves the sample and slows the exchange rate of the N-H protons, often allowing for their observation.[14]
-
-
Dissolution: Gently vortex or shake the vial to ensure the sample is fully dissolved. If necessary, brief sonication can be applied.
-
Filtration and Transfer: Draw the solution into a Pasteur pipette with a small cotton or glass wool plug at the neck. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[15][16]
-
Rationale: Filtering removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[16]
-
-
Final Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) to optimize performance within the spectrometer's receiver coil.[17][18]
Protocol for NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate spectral dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, integrations, and coupling patterns.
-
¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum. This determines the number of unique carbon environments in the molecule.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum.
-
¹H-¹H COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum.
Spectral Analysis and Step-by-Step Assignment
The following section details the deductive process for assigning each resonance using the acquired data.
Structure and Numbering:
¹H NMR Spectrum Analysis
-
-NH₃⁺ (H-N): A broad singlet is expected in the downfield region (approx. 8.0-9.0 ppm in DMSO-d₆). Its integration should correspond to three protons. The broadness arises from quadrupolar relaxation and chemical exchange.[7]
-
-CH₂F (H4): This signal is the most recognizable. It will be a doublet of triplets (dt) due to large geminal coupling to fluorine and smaller vicinal coupling to the two H2 protons.
-
The large splitting (a doublet) is from the two-bond ²JHF coupling, expected to be in the range of 45-50 Hz.[4]
-
Each peak of this doublet will be further split into a triplet by the two equivalent H2 protons (³JHH).
-
The chemical shift will be significantly downfield (approx. 4.0-4.5 ppm) due to the deshielding effect of the adjacent fluorine and the C-NH₃⁺ group.
-
-
Cyclopropyl Protons (H2, H3): These four protons are diastereotopic and will appear in the highly shielded (upfield) region characteristic of cyclopropanes (approx. 0.5-1.5 ppm).[6] They will exhibit complex multiplet patterns due to geminal (H2a/H2b, H3a/H3b), cis, and trans couplings.
-
H2 (protons cis to CH₂F): These will likely be slightly downfield compared to H3.
-
H3 (protons trans to CH₂F): These will be the most upfield protons.
-
¹³C NMR and DEPT-135 Analysis
-
-CH₂F (C4): This carbon will appear as a doublet with a very large splitting due to the one-bond ¹JCF coupling (approx. 170-180 Hz). It will be in the range of 80-90 ppm. In the DEPT-135 spectrum, this signal will be negative , confirming it as a CH₂ group.[19][20]
-
Quaternary Carbon (C1): This carbon, attached to the nitrogen, will be a singlet and is expected around 50-60 ppm. It may exhibit a small triplet splitting due to two-bond coupling to the CH₂F protons (²JCH) or a small doublet from three-bond coupling to fluorine (³JCF). This signal will be absent in the DEPT-135 spectrum.[21][22]
-
Cyclopropyl Carbons (C2, C3): These carbons will resonate at a very high field (upfield), typically 10-25 ppm.[6][23] In the DEPT-135 spectrum, both signals will appear as negative peaks, confirming them as CH₂ groups.
2D NMR Correlation and Final Assignment
The final, unambiguous assignment is achieved by integrating the 1D and 2D data.
Figure 2: Key NMR correlations for assignment.
-
Assign C4/H4: Locate the doublet of triplets in the ¹H spectrum (~4.2 ppm) and assign it to H4. In the HSQC spectrum, find the cross-peak corresponding to this proton. The carbon resonance at this position (~85 ppm) is C4. This carbon should be a large doublet in the ¹³C spectrum and negative in the DEPT-135.
-
Assign C2/H2: In the COSY spectrum, a clear cross-peak will exist between H4 (~4.2 ppm) and a multiplet in the upfield region (~1.2 ppm). This upfield multiplet corresponds to the H2 protons. Following this proton signal down in the HSQC spectrum will identify its attached carbon, C2 (~18 ppm), which must be a negative peak in the DEPT-135.
-
Assign C3/H3: The remaining upfield multiplet in the ¹H spectrum (~0.8 ppm) must be H3. The COSY spectrum should show a correlation between H2 and H3, confirming their vicinal relationship. The HSQC cross-peak for H3 will definitively identify C3 (~15 ppm), which will also be a negative peak in the DEPT-135.
-
Assign C1: The only carbon signal remaining is the quaternary carbon, C1 (~55 ppm). As confirmation, it will have no cross-peak in the HSQC spectrum and will be absent from the DEPT-135 spectrum.
Summary of Expected NMR Data
The following tables summarize the predicted chemical shifts and coupling constants for 1-(Fluoromethyl)cyclopropanamine HCl in DMSO-d₆. Actual values may vary slightly based on sample concentration and instrument calibration.
Table 1: Predicted ¹H NMR Data
| Atom | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
|---|---|---|---|---|---|
| -NH₃⁺ | H-N | 8.0 - 9.0 | br s | - | 3H |
| -CH₂F | H4 | 4.0 - 4.5 | dt | ²JHF ≈ 45-50, ³JHH ≈ 7-9 | 2H |
| -CH₂- | H2 | 1.0 - 1.5 | m | - | 2H |
| -CH₂- | H3 | 0.5 - 1.0 | m | - | 2H |
br s = broad singlet, dt = doublet of triplets, m = multiplet
Table 2: Predicted ¹³C NMR Data
| Atom | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | DEPT-135 |
|---|---|---|---|---|---|
| -CH₂F | C4 | 80 - 90 | d | ¹JCF ≈ 170-180 | Negative |
| >C-NH₃⁺ | C1 | 50 - 60 | s | - | Absent |
| -CH₂- | C2 | 15 - 25 | s | - | Negative |
| -CH₂- | C3 | 10 - 20 | s | - | Negative |
d = doublet, s = singlet
Conclusion
The unambiguous assignment of the ¹H and ¹³C NMR spectra of 1-(Fluoromethyl)cyclopropanamine HCl is readily achievable through a systematic application of 1D and 2D NMR techniques. The characteristic large fluorine couplings (²JHF and ¹JCF) provide excellent starting points for the assignment. While the proton spectrum is complicated by overlapping signals from the diastereotopic cyclopropyl protons, the use of COSY and HSQC experiments allows for the confident tracing of all proton and carbon connectivities. The DEPT-135 experiment serves as an essential validation step for identifying the multiplicity of each carbon atom. This comprehensive approach ensures high-confidence structural verification, a critical step in any chemical research and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. westmont.edu [westmont.edu]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 23. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Overview of the Synthesis
The synthesis of 1-(Fluoromethyl)cyclopropanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most logical and common synthetic strategy involves a three-stage process:
-
Synthesis of the Precursor: Formation of a suitable starting material, typically an amino alcohol like 1-(hydroxymethyl)cyclopropan-1-amine or a protected version thereof.
-
Deoxyfluorination: The critical step of replacing the hydroxyl group with fluorine. This transformation is often the most challenging and yield-determining step.
-
Deprotection and Salt Formation: Removal of any protecting groups and conversion of the free amine to its hydrochloride salt for improved stability and handling.
This guide is structured to address potential issues at each of these key stages.
Visualizing the Workflow: A Generalized Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis.
Stage 1: Precursor Synthesis - 1-(hydroxymethyl)cyclopropan-1-amine
Question 1: My yield of 1-(hydroxymethyl)cyclopropan-1-amine is consistently low. What are the likely causes?
Answer:
Low yields in the synthesis of this precursor often stem from issues in the cyclopropanation step or the introduction of the amine and hydroxyl functionalities.
-
Inefficient Cyclopropanation: If you are building the cyclopropane ring, ensure your reagents are pure and the reaction is conducted under strictly anhydrous conditions, especially if using organometallic reagents. The choice of catalyst and solvent system is critical and should be optimized.
-
Side Reactions during Functional Group Introduction: If you are starting with a cyclopropane derivative, the introduction of the amine and hydroxyl groups can be problematic. For instance, in a Curtius, Hofmann, or Schmidt rearrangement to form the amine, incomplete reaction or the formation of side products can lower the yield.[1] Ensure precise stoichiometric control and optimal reaction temperatures.
-
Purification Losses: This amino alcohol can be highly polar and water-soluble, leading to losses during aqueous workup and extraction. Using a continuous extraction apparatus or salting out the aqueous layer can improve recovery.
Stage 2: Amine Protection and Deoxyfluorination
Question 2: I am observing multiple byproducts after the amine protection step with Boc anhydride. How can I improve the selectivity?
Answer:
The formation of byproducts during Boc protection is usually due to over-alkylation or reaction with the hydroxyl group.
-
Di-Boc Formation: The primary amine can sometimes be protected twice to form a di-Boc derivative, especially with excess Boc anhydride or prolonged reaction times. Use a stoichiometric amount of Boc anhydride (typically 1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS.
-
O-Boc Formation: The hydroxyl group can also be acylated by Boc anhydride, though this is less common. This can be minimized by controlling the reaction temperature (running the reaction at 0 °C to room temperature is usually sufficient) and using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
pH Control: Maintaining a slightly basic pH is crucial. If the reaction medium becomes too acidic, the amine will be protonated and less nucleophilic. If it's too basic, hydrolysis of the Boc anhydride can occur.
Question 3: The deoxyfluorination step is giving a low yield of the desired fluorinated product and a significant amount of elimination byproducts. What can I do?
Answer:
This is a very common issue in deoxyfluorination reactions. The choice of fluorinating agent and reaction conditions are paramount to favor substitution (SN2) over elimination (E2).
-
Choice of Deoxyfluorinating Agent:
-
DAST (Diethylaminosulfur trifluoride): While common, DAST can promote elimination, especially with sterically hindered alcohols.[2] It is also thermally unstable and should be handled with care.[3]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered safer and more thermally stable than DAST, it can still lead to elimination products.
-
PyFluor and AlkylFluor: These are newer generation reagents that often show higher selectivity for substitution over elimination and are generally safer to handle.[4][5] Consider screening these reagents if you are facing significant elimination issues.
-
-
Reaction Temperature: Deoxyfluorination reactions are highly temperature-sensitive. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial to suppress elimination pathways.[3]
-
Solvent: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are commonly used.
Table 1: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Advantages | Disadvantages | Typical Conditions |
| DAST | Widely used, commercially available | Thermally unstable, can cause elimination and rearrangements | DCM, -78 °C to rt |
| Deoxo-Fluor® | More thermally stable than DAST | Can still lead to elimination | DCM or THF, -78 °C to rt |
| PyFluor | High selectivity, low cost, stable | Requires a strong base (e.g., DBU) | Toluene, rt to 50 °C |
| AlkylFluor | Stable salt, good for challenging substrates | May require an additional fluoride source (e.g., KF) | Dioxane, 80 °C |
Question 4: I am observing rearranged products after deoxyfluorination with DAST. What is happening and how can I prevent it?
Answer:
DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially with substrates that can form stable carbocations.[2][6] The cyclopropylmethyl system is particularly prone to such rearrangements.
-
Mechanism of Rearrangement: The reaction of the alcohol with DAST forms an intermediate that can leave to generate a carbocation. This carbocation can then undergo rearrangement to a more stable carbocation before being trapped by the fluoride ion.
-
Minimizing Rearrangements:
-
Use a Less Lewis-Acidic Fluorinating Agent: Reagents like PyFluor or those that operate under more basic conditions may suppress carbocation formation.[4]
-
Strict Temperature Control: Maintaining a very low temperature throughout the reaction can minimize the lifetime of any carbocationic intermediates, reducing the likelihood of rearrangement.
-
References
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAST - Enamine [enamine.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 1-(Fluoromethyl)cyclopropanamine Hydrochloride
Welcome to the technical support center for the purification of 1-(Fluoromethyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this valuable building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude material often contains a mixture of unreacted starting materials, reaction by-products, and solvent residues. This guide provides a systematic approach to purifying this compound to ≥97% purity, as is often required for further use.[1][2]
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as precursors used to construct the cyclopropane ring or introduce the fluoromethyl group.
-
Over-alkylated or Di-substituted Products: If the amine synthesis involves alkylation steps.
-
Solvent Residues: Acetonitrile, Dichloromethane (DCM), or alcohols are common.
-
Des-fluoro Analogues: Impurities where the fluorine atom has been replaced by hydrogen.[3]
-
Ring-Opened By-products: Resulting from instability of the cyclopropane ring under certain reaction conditions.
A preliminary ¹H NMR or LC-MS of the crude material is highly recommended to identify the major impurities, which will inform the choice of purification strategy.
Q2: How do I assess the initial purity and nature of my crude product?
A2: Before attempting purification, it's crucial to characterize your crude material:
-
Visual Inspection: Is the crude material a solid or an oil? Crystalline solids are often good candidates for recrystallization, whereas oils or amorphous solids may require chromatography.
-
Solubility Testing: Test the solubility of a small amount of crude material in various common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, DCM). This is essential for choosing a recrystallization solvent or a mobile phase for chromatography.
-
Analytical Characterization:
-
¹H NMR Spectroscopy: Provides information on the major components and the presence of solvent residues. The spectrum should be consistent with the desired structure.[2]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying the number of components and their molecular weights. It can give a good estimate of the relative purity.[4][5]
-
Choosing Your Purification Strategy
The choice between recrystallization and column chromatography depends on the purity and physical state of your crude material. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a cost-effective and scalable purification method for solids.[6] It relies on the principle that the desired compound has a different solubility profile from its impurities in a given solvent system.[7]
Q3: My compound won't dissolve in any single solvent I've tried.
A3: This is common for hydrochloride salts, which can have high lattice energy.
-
Likely Cause: You may not have found a solvent with the right polarity and boiling point. A single solvent may not be ideal.
-
Solution: Use a Two-Solvent System. This is a powerful technique where the crude material is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and then a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly.[8]
-
Recommended System for 1-(Fluoromethyl)cyclopropanamine HCl: A common and effective system is Isopropanol (IPA)/Ethyl Acetate or Methanol/Methyl tert-butyl ether (MTBE) .
-
Q4: My compound "oils out" instead of forming crystals upon cooling.
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Likely Causes:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooling too rapidly.
-
The concentration of impurities is very high, disrupting crystal lattice formation.
-
-
Solutions:
-
Switch to a lower-boiling point solvent system.
-
Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[7]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8]
-
Add a seed crystal from a previous successful crystallization.[8]
-
If the issue persists, the crude material may be too impure for recrystallization. Consider pre-purification with a quick silica gel plug or proceed directly to column chromatography.
-
Q5: I have very low recovery after recrystallization.
A5: This usually indicates that too much solvent was used or the compound has significant solubility in the cold solvent.
-
Likely Causes:
-
Using an excessive amount of hot solvent to dissolve the crude material.
-
The product is too soluble in the chosen solvent, even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
-
Solutions:
-
Use the absolute minimum amount of hot solvent to dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.[7]
-
Concentrate the solution: If you suspect too much solvent was added, you can gently boil off some of the solvent to reach the saturation point again.
-
Cool the filtrate thoroughly in an ice bath for at least 15-30 minutes before filtering to maximize crystal recovery.
-
When washing the collected crystals, always use a minimal amount of ice-cold solvent .
-
Experimental Protocol: Two-Solvent Recrystallization
Caption: Workflow for a two-solvent recrystallization.
Step-by-Step Guide:
-
Place the crude this compound into an Erlenmeyer flask.
-
Heat a suitable "good" solvent (e.g., isopropanol) in a separate beaker. Add the hot solvent to the crude material in small portions while swirling until the solid is completely dissolved. Use the minimum amount necessary.
-
While the solution is still hot, add a "bad" solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.
-
Add a few drops of the hot "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "bad" solvent (ethyl acetate) to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all solvent residues.
Troubleshooting Guide: Column Chromatography
For oily crude products or complex mixtures, silica gel column chromatography is the preferred method. The presence of the amine hydrochloride presents a specific challenge.
Q6: My compound is streaking badly on the silica gel column (peak tailing).
A6: This is the most common issue when purifying amines on silica gel.
-
Likely Cause: The amine, even as a hydrochloride salt, can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks.
-
Solution: Add a Basic Modifier to the Mobile Phase. To prevent this interaction, a small amount of a competitive base is added to the eluent. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase.
-
Typical Mobile Phase: A gradient of Methanol in Dichloromethane (DCM) is a good starting point. For example, 0% to 10% MeOH in DCM, with 1% TEA throughout.
-
Q7: I can't find a solvent system that gives good separation on a TLC plate.
A7: Finding the right mobile phase is key to a successful separation.
-
Likely Cause: The polarity of the solvent system is either too high (all spots run to the top) or too low (all spots stay at the baseline).
-
Solution: Systematic TLC Screening.
-
Start with a moderately polar system like 5% Methanol in DCM (don't forget to add 1% TEA).
-
If the Rf (retention factor) of your product is too high, decrease the polarity by reducing the percentage of methanol.
-
If the Rf is too low, increase the polarity by increasing the percentage of methanol.
-
The ideal Rf for the product for column chromatography is between 0.25 and 0.35 .
-
Purity and Solvent Selection Table
| Purification Method | Starting Purity | Physical State | Recommended Solvent System |
| Recrystallization | >85% | Crystalline Solid | Isopropanol / Ethyl Acetate |
| Methanol / MTBE | |||
| Column Chromatography | <85% or any | Oil or Solid | 0-10% Methanol in DCM + 1% Triethylamine |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).
-
Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase or DCM. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the crude in a volatile solvent (like DCM/MeOH), add silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the packed column.
-
Elute the Column: Start running the mobile phase through the column. Begin with the low-polarity eluent and gradually increase the polarity by adding more methanol. For example:
-
2 column volumes of 1% MeOH in DCM (+1% TEA)
-
2 column volumes of 3% MeOH in DCM (+1% TEA)
-
Continue increasing the methanol percentage until the product elutes.
-
-
Collect Fractions: Collect the eluent in test tubes.
-
Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Final Product Purity Assessment
Q8: How can I confirm the purity of my final product?
A8: A combination of analytical techniques should be used to confirm purity and structure.
-
¹H and ¹⁹F NMR Spectroscopy: This will confirm the structure of the compound and is excellent for identifying and quantifying any remaining fluorine-containing or organic impurities. The absence of impurity peaks is a strong indicator of high purity.[9]
-
LC-MS: An injection of the final compound should show a single major peak in the chromatogram with the correct mass-to-charge ratio in the mass spectrum. This is a highly sensitive method for detecting trace impurities.[4]
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. Compare the observed melting point to literature values if available.
References
- 1. chemscene.com [chemscene.com]
- 2. file.leyan.com [file.leyan.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Fluoromethyl)cyclopropanamine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. The insights provided are based on established principles of organic synthesis and field-proven experience.
Introduction: A Plausible Synthetic Route and Its Challenges
While multiple synthetic routes to this compound are conceivable, a common and logical approach involves the fluorination of a protected amino alcohol precursor. This guide will focus on a plausible and widely applicable synthetic pathway: the deoxofluorination of Boc-protected 1-(hydroxymethyl)cyclopropan-1-amine using diethylaminosulfur trifluoride (DAST), followed by acidic deprotection of the Boc group.
This route, while effective, presents several critical junctures where byproduct formation can occur. Understanding the mechanisms behind these side reactions is paramount to optimizing the synthesis for yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Issue 1: Presence of a Difluoromethyl or Trifluoromethyl Impurity in the Final Product.
Question: My final product shows signals in the 19F NMR and mass spectrometry data corresponding to difluoro- or trifluoromethyl analogs. What is the likely cause, and how can I prevent this?
Answer:
The presence of over-fluorinated byproducts typically points to issues during the fluorination of the precursor alcohol. While DAST is selective for hydroxyl groups, under certain conditions, it can lead to more extensive fluorination, especially if the starting material or intermediates are susceptible to oxidation or rearrangement.
Root Cause Analysis:
-
Oxidation of the Primary Alcohol: If the starting 1-(hydroxymethyl)cyclopropan-1-amine is oxidized to the corresponding aldehyde or carboxylic acid prior to or during the fluorination step, DAST can convert these carbonyl groups into geminal difluorides or trifluoromethyl groups, respectively.[1]
-
Reaction Temperature: Elevated temperatures during DAST fluorination can lead to decomposition of the reagent and less selective reactions.[1]
Preventative Measures & Solutions:
| Solution | Detailed Protocol |
| Ensure High Purity of Starting Material | Thoroughly purify the Boc-protected 1-(hydroxymethyl)cyclopropan-1-amine before fluorination. Use techniques like flash chromatography to remove any oxidized impurities. |
| Strict Temperature Control | Initiate the DAST reaction at a low temperature, typically -78 °C, and allow it to warm slowly to room temperature. Avoid heating the reaction mixture above room temperature.[1] |
| Use of Alternative Fluorinating Agents | Consider using less aggressive fluorinating agents such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which may offer higher selectivity for the primary alcohol. |
Issue 2: Observation of an Alkene Byproduct.
Question: I am observing a significant amount of a byproduct that appears to be an alkene derivative of my product. What is causing this elimination reaction?
Answer:
Elimination is a common side reaction during the deoxofluorination of alcohols, especially when a carbocationic intermediate is formed.
Root Cause Analysis:
-
Carbocation Formation: The reaction of the alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate. If this intermediate dissociates to form a carbocation before fluoride attack (an SN1-type mechanism), a proton on an adjacent carbon can be eliminated to form an alkene.
-
Substrate Structure: The stability of the potential carbocation intermediate influences the likelihood of elimination. While a primary carbocation is generally unstable, the proximity of the cyclopropane ring and the nitrogen atom can influence the reaction pathway.
Preventative Measures & Solutions:
| Solution | Detailed Protocol |
| Maintain Low Reaction Temperatures | As with over-fluorination, keeping the reaction temperature low (-78 °C to 0 °C) favors an SN2-type mechanism, minimizing carbocation formation. |
| Choice of Solvent | Use non-polar, aprotic solvents like dichloromethane or toluene. More polar solvents can stabilize carbocationic intermediates, increasing the likelihood of elimination. |
Issue 3: Formation of Ring-Opened or Rearranged Byproducts.
Question: My crude reaction mixture contains impurities with a different carbon skeleton than my expected product. Is the cyclopropane ring opening?
Answer:
Yes, the high ring strain of the cyclopropane ring makes it susceptible to ring-opening or expansion, particularly when a reactive intermediate like a carbocation is formed adjacent to the ring.
Root Cause Analysis:
-
Cyclopropylcarbinyl Cation Rearrangement: If a carbocation is formed on the methyl group attached to the cyclopropane ring (a cyclopropylcarbinyl cation), it can undergo rapid rearrangement to a more stable cyclobutyl or homoallyl cation.[2][3][4] This rearrangement is a well-documented phenomenon driven by the relief of ring strain.
-
Acid-Catalyzed Ring Opening: Strong acidic conditions, especially during the Boc deprotection step, can potentially protonate the cyclopropane ring, leading to ring opening.
Preventative Measures & Solutions:
| Solution | Detailed Protocol |
| Avoid Carbocation Formation | As with elimination, minimizing carbocation formation during fluorination is key. Use low temperatures and non-polar solvents. |
| Mild Deprotection Conditions | For the Boc deprotection, use the mildest effective acidic conditions. For example, using HCl in an organic solvent like dioxane or diethyl ether at 0 °C to room temperature is often sufficient and less harsh than stronger acids or higher temperatures.[5] |
| Careful Monitoring | Monitor the deprotection reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound and how can they be minimized?
A1: The most common impurities can be categorized by the stage of the synthesis in which they are formed:
-
From the Boc Protection Step:
-
Unreacted Starting Material: Incomplete reaction.
-
Minimization: Ensure the use of a slight excess of Boc anhydride and an appropriate base, and allow for sufficient reaction time.
-
-
Oxazolidinone Formation: Intramolecular cyclization of the amino alcohol.
-
Minimization: This is less common with primary amines but can be favored by certain bases or prolonged reaction times. Use of mild basic conditions and monitoring the reaction can help.[6]
-
-
-
From the Fluorination Step (using DAST):
-
Alkene Byproducts: From elimination reactions.
-
Minimization: Use low temperatures and non-polar solvents.
-
-
Rearranged/Ring-Opened Products: From cyclopropylcarbinyl cation rearrangement.
-
Minimization: Employ conditions that favor an SN2 mechanism (low temperature).
-
-
Ether Byproducts: Dimerization of the starting alcohol.
-
Minimization: This is more likely with secondary alcohols but can occur. Ensure slow addition of DAST to a solution of the alcohol.
-
-
-
From the Boc Deprotection Step:
-
Incomplete Deprotection: The Boc-protected intermediate remains.
-
Minimization: Ensure sufficient acid and reaction time.
-
-
t-Butylated Byproducts: The t-butyl cation generated during deprotection can alkylate the amine product or other nucleophiles present.
-
Minimization: Use scavengers like anisole or conduct the reaction at low temperatures.[7]
-
-
Q2: Are there any recommended analytical techniques for monitoring byproduct formation during the reaction?
A2: Yes, a combination of chromatographic and spectroscopic techniques is highly recommended:
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of each reaction step. Staining with ninhydrin can be particularly useful for visualizing the primary amine product after deprotection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the starting materials, intermediates, product, and byproducts in the crude reaction mixture. This can provide early warnings of side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: Essential for structural elucidation of the final product and for identifying the structure of major impurities after isolation.
-
19F NMR: A crucial tool for this synthesis. It will clearly show the presence of the desired monofluorinated product and can easily detect any over-fluorinated byproducts (difluoro- or trifluoromethyl groups) which will have distinct chemical shifts and coupling patterns.
-
Q3: How does the choice of protecting group for the amine affect the synthesis and potential byproducts?
A3: The choice of the amine protecting group is critical. The Boc group is often chosen for its stability under the conditions of many synthetic transformations, including fluorination with DAST, and its relatively straightforward removal under acidic conditions.
-
Acid-Labile Groups (e.g., Boc, Trityl): These are generally compatible with DAST fluorination. The main concern is the potential for side reactions during the acidic deprotection step, as discussed above (e.g., t-butylation).
-
Base-Labile Groups (e.g., Fmoc): While stable to DAST, the basic conditions required for Fmoc removal (e.g., piperidine) could potentially lead to elimination or other base-catalyzed side reactions on the fluorinated product.
-
Hydrogenolysis-Labile Groups (e.g., Cbz, Bn): These groups are generally stable to DAST. However, the catalytic hydrogenation conditions required for their removal might be challenging in the presence of a cyclopropane ring, which can sometimes be susceptible to hydrogenation, although this is less common for unactivated cyclopropanes.
The Boc group represents a good balance of stability and ease of removal for this synthetic sequence.
Visualizing Reaction Pathways
Diagram 1: Key Steps and Potential Byproduct Formation
The following diagram illustrates the plausible synthetic route and the points at which common byproducts can emerge.
Caption: Plausible synthetic pathway and key byproduct formation points.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for troubleshooting low yields in the overall synthesis.
Caption: A systematic approach to troubleshooting low product yield.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
challenges in the scale-up of 1-(Fluoromethyl)cyclopropanamine HCl production
Welcome to the technical support resource for the process development and scale-up of 1-(Fluoromethyl)cyclopropanamine HCl. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related fluorinated cyclopropylamine intermediates. As a key building block in modern pharmaceuticals, its efficient and safe production is paramount. This document moves beyond standard procedures to address the nuanced challenges encountered during the transition from laboratory to plant scale, emphasizing mechanistic understanding and robust, safe, and scalable solutions.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the multi-step synthesis and purification of 1-(Fluoromethyl)cyclopropanamine HCl.
Fluorination Step Challenges
The introduction of fluorine is often one of the most challenging steps in any synthesis due to the hazardous nature and reactivity of many fluorinating agents.[1]
Question: We are experiencing low yields and significant elimination byproducts (alkenes) during the deoxofluorination of our hydroxymethyl precursor. Our lab-scale experiments with DAST were successful, but this is not translating to our pilot batch. What are the likely causes and mitigation strategies?
Answer: This is a classic scale-up problem when moving from highly reactive, traditional fluorinating agents like DAST (diethylaminosulfur trifluoride). The primary causes are thermal control and the inherent instability of the reagent.
-
Causality: DAST and related reagents can undergo exothermic decomposition, especially at elevated temperatures, which can be difficult to manage on a larger scale where surface-area-to-volume ratio decreases.[2] This lack of thermal control often leads to side reactions, primarily E2 elimination, which competes with the desired SN2 substitution.
-
Mitigation Strategies:
-
Reagent Selection: Consider modern, thermally stable crystalline fluorinating agents. Reagents like XtalFluor-E or Fluolead are solid, easier to handle, and exhibit higher decomposition temperatures with lower exotherms.[1][3] They often provide greater selectivity and reduce elimination byproducts.[3] While their cost may be higher, the improvement in yield, purity, and safety can justify the expense in a cGMP environment.[3][4]
-
Process Control: If you must use a traditional reagent, precise temperature control is critical. Ensure your reactor has sufficient cooling capacity. A semi-batch process, where the fluorinating agent is added slowly to the substrate solution at low temperature (e.g., -78 °C), can help dissipate the heat of reaction and minimize temperature spikes.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred.
-
Continuous Flow Chemistry: For highly hazardous reactions like fluorination, continuous flow (or microreactor) technology offers a significant safety and efficiency advantage.[1][5] It minimizes the volume of hazardous reagents present at any given time and provides superior heat and mass transfer, allowing for precise control over reaction conditions.[1]
-
Question: Handling fluorine gas or HF is not feasible in our facility. Are there safer, scalable alternatives for introducing the fluoromethyl group?
Answer: Absolutely. Direct handling of elemental fluorine or anhydrous HF requires specialized equipment and facilities that are often outsourced.[5] For most pharmaceutical manufacturing, indirect methods using safer building blocks or reagents are standard practice.
-
Building Block Approach: The most common strategy is to use a commercially available C1 building block that already contains the fluoromethyl group. For instance, starting with a protected (fluoromethyl)cyclopropanone derivative or a related precursor can circumvent the hazardous fluorination step entirely.
-
Alternative Reagents: As mentioned previously, solid, non-HF generating reagents are the preferred choice for batch synthesis in standard equipment.[3] Agents like Selectfluor are widely used in the pharmaceutical industry for their safety and efficacy.[1] A summary of common fluorinating agent classes and their scale-up considerations is provided in the table below.
Data Summary: Comparison of Common Fluorinating Agents
| Fluorinating Agent Class | Examples | Phase | Key Advantages | Scale-Up Challenges & Disadvantages |
| Amine/Sulfur Trifluorides | DAST, Deoxo-Fluor | Liquid | High reactivity, effective for deoxofluorination | Thermally unstable, can lead to explosive byproducts, corrosive (generates HF).[2] |
| Solid Deoxofluorinating Agents | XtalFluor-E, Fluolead | Solid | Crystalline, easy to handle, enhanced thermal stability, high selectivity, compatible with glass equipment.[1][3] | Higher cost compared to traditional reagents.[1][3] |
| Electrophilic N-F Reagents | Selectfluor, NFSI | Solid | Safe, low toxicity, easy to handle.[2] | Expensive, generates amine waste, derived from elemental fluorine.[2] |
| Gaseous Reagents | F₂, HF | Gas | Excellent atom economy.[2] | Highly toxic, corrosive, and reactive; requires specialized handling and equipment.[2][4][5] |
Cyclopropanation Step Challenges
The formation of the cyclopropane ring is a key transformation that defines the core structure of the molecule.
Question: Our Simmons-Smith cyclopropanation of the precursor alkene is incomplete, even with excess reagent. We are left with 10-15% starting material, which is difficult to remove. How can we drive this reaction to completion?
Answer: Incomplete conversion in Simmons-Smith reactions during scale-up often points to issues with reagent activity, stoichiometry, or reaction conditions.
-
Causality & Mitigation:
-
Reagent Activity: The "active species" in the Simmons-Smith reaction, typically an organozinc carbenoid like (iodomethyl)zinc iodide, can be sensitive to moisture and the method of preparation. On a large scale, ensure all solvents and reagents are rigorously dried. The classic Zn-Cu couple can have variable activity; consider alternative, more reactive and reproducible methods like the Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification.[6][7]
-
Stoichiometry and Addition: While lab scale might tolerate a large excess of the diiodomethane and zinc, this becomes costly and creates waste on a larger scale. However, a sufficient excess (e.g., 1.5-2.0 equivalents) is often necessary. Consider slow addition of the zinc reagent or the alkene to maintain an optimal concentration of the active carbenoid and control any potential exotherms.
-
Incomplete Reaction Troubleshooting: A decision tree for troubleshooting this issue is provided below. It follows a logical progression from verifying raw materials to optimizing reaction parameters.
-
References
preventing decomposition of 1-(Fluoromethyl)cyclopropanamine hydrochloride in solution
Welcome to the technical support guide for 1-(Fluoromethyl)cyclopropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable intermediate in solution. Here, we address common challenges and provide scientifically-grounded solutions to prevent its decomposition during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition in solution?
The principal vulnerability of this compound is its decomposition via elimination of hydrogen fluoride (HF), a reaction that is highly dependent on pH. The compound is significantly more stable in its protonated hydrochloride salt form. When the solution becomes neutral or basic, the primary amine is deprotonated. The resulting free amine contains a lone pair of electrons on the nitrogen atom, which can facilitate the elimination of the adjacent fluoride ion.[1] This instability of β-fluoroamines is a known issue in medicinal chemistry.[1] The resulting reactive intermediate, likely an iminium ion, can then undergo hydrolysis or react with other nucleophiles in the medium.
Q2: What is the ideal pH range for storing this compound in an aqueous solution?
To maintain stability, the solution should be kept acidic, typically in a pH range of 3.0 to 5.0 . In this range, the primary amine group remains protonated as an ammonium salt (-NH3+). This protonation prevents the nitrogen's lone pair from participating in the elimination of the fluoride ion, thereby blocking the primary degradation pathway.[1] Using a buffer system (e.g., citrate or acetate) is highly recommended over simply using acidified water to ensure consistent pH control.
Q3: Which solvents are recommended for preparing stock solutions?
For short-term use and when subsequent dilution into aqueous buffers is planned, high-purity anhydrous organic solvents like DMSO or DMF can be used. However, for long-term storage, an acidic aqueous buffer (pH 3-5) is generally preferred. While the C-F bond is very strong and resistant to simple hydrolysis[2][3], the primary instability comes from the amine-facilitated elimination pathway, which is mitigated in an acidic aqueous environment.[1] Avoid basic aqueous solutions or protic solvents that can act as bases.
Q4: How should I store solutions of this compound?
Proper storage is critical to prevent degradation. Several factors, including temperature, light, and oxygen, can influence stability.[4]
-
Temperature: Store solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is suitable. For long-term storage, -20°C or -80°C is strongly recommended to significantly slow the rate of any potential degradation reactions.[4]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Light, especially UV light, can provide the energy to initiate photochemical degradation.[4][5]
-
Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidative degradation.
Q5: How can I detect and quantify the decomposition of my compound?
Several analytical techniques are suitable for monitoring the stability of your compound and detecting degradation products.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. Using a reversed-phase column (e.g., C18) with a UV detector, you can monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which helps in elucidating the decomposition pathway.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the degradation products. The disappearance of the fluoromethyl signal in the ¹⁹F NMR spectrum is a clear indicator of decomposition.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Rapid loss of compound concentration or activity in my assay.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incorrect Solution pH | Verify and adjust the pH of your final solution to be within the 3.0-5.0 range. The most common cause of instability is deprotonation of the amine in neutral or basic conditions, which initiates a rapid elimination of HF.[1] Using a suitable buffer system is crucial for maintaining this acidic environment throughout your experiment. |
| High Temperature Exposure | Minimize the time the solution spends at room temperature or higher. Prepare solutions on ice and store them immediately at the recommended temperature (2-8°C for short-term, ≤-20°C for long-term).[4] Thermal energy increases the rate of all chemical reactions, including degradation pathways. |
| Presence of Contaminants | Use high-purity solvents and reagents. Impurities, particularly strong bases or nucleophiles, can accelerate decomposition. Certain metal ions can also catalyze oxidative degradation.[4][8] |
Issue 2: Appearance of new, unidentified peaks in my HPLC or LC-MS analysis.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Compound Degradation | The new peaks are likely degradation products. The primary degradation pathway involves the elimination of HF to form a reactive iminium intermediate. This intermediate can then be hydrolyzed by water in the solution to form products such as cyclopropanecarbaldehyde and methylamine . Use LC-MS to check for masses corresponding to these or other related products. |
| Reaction with Media Components | Analyze a control sample of your experimental media without the compound. It is possible that the compound is reacting with components in your buffer or cell culture media. The reactive iminium intermediate is susceptible to attack by other nucleophiles present in complex biological media. |
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the proposed pH-dependent decomposition of 1-(Fluoromethyl)cyclopropanamine. The process is initiated by the deprotonation of the amine, which is favored under neutral or basic conditions.
Caption: Proposed pH-dependent decomposition pathway.
Recommended Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
-
Weigh Compound: On a calibrated analytical balance, accurately weigh 1.256 mg of this compound (MW = 125.57 g/mol ).
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL amber microcentrifuge tube. Add 1.0 mL of the pH 4.0 citrate buffer to the tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex gently for 30 seconds or until the solid is completely dissolved.
-
Inert Gas Purge (Optional, for long-term storage): Briefly flush the headspace of the tube with a gentle stream of argon or nitrogen gas before tightly capping.
-
Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C.
Protocol 2: Basic HPLC Method for Stability Assessment
This is a general method; optimization for your specific equipment may be required.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Procedure: Dilute your stock solution to a suitable concentration (e.g., 100 µM) using the storage buffer. Inject immediately after preparation (T=0 sample). Store the stock solution under the desired test conditions (e.g., 4°C, room temperature) and inject samples at various time points (e.g., 24h, 48h, 1 week). Compare the peak area of the parent compound over time to determine the rate of degradation.
Summary of Stability-Influencing Factors
| Parameter | Recommended Condition | Causality and Rationale |
| pH | 3.0 - 5.0 (Buffered) | Keeps the primary amine protonated, preventing the nitrogen lone pair from facilitating the elimination of hydrogen fluoride, which is the main decomposition pathway.[1] |
| Temperature | ≤ -20°C (Long-term) 2-8°C (Short-term) | Reduces the kinetic energy of molecules, significantly slowing the rate of all potential chemical degradation reactions.[4] |
| Solvent | Aqueous Buffer (pH 3-5) Anhydrous DMSO/DMF (short-term) | An acidic aqueous environment stabilizes the hydrochloride salt. While anhydrous organic solvents prevent hydrolysis, they do not protect against base-catalyzed elimination if contaminants are present. |
| Light | Protect from light (Amber vials) | Prevents photochemical reactions that can lead to degradation and the formation of impurities.[4][5] |
| Oxygen | Store under inert gas (Ar, N₂) | Minimizes the risk of oxidative degradation of the amine or other parts of the molecule.[4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 5. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matheo.uliege.be [matheo.uliege.be]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 1-(Fluoromethyl)cyclopropanamine
Welcome to the technical support center for the synthesis of 1-(Fluoromethyl)cyclopropanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis for this valuable building block. The incorporation of a fluoromethyl group into a cyclopropane ring introduces unique stereochemical challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes for high stereoselectivity.
The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary strategies for controlling stereoselectivity in 1-(Fluoromethyl)cyclopropanamine synthesis?
-
My cyclopropanation reaction is yielding a racemic mixture. What are the likely causes and how can I fix it?
-
I'm observing low diastereoselectivity in my reaction. What factors influence this and how can I improve it?
-
How do I choose the right chiral catalyst for my reaction?
-
What are the advantages and disadvantages of using a chiral auxiliary?
-
How can I confirm the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of my product?
-
-
Troubleshooting Guides
-
Issue 1: Poor Enantioselectivity in Catalytic Cyclopropanation
-
Troubleshooting Workflow
-
Detailed Protocol: Catalyst Screening for Asymmetric Cyclopropanation
-
-
Issue 2: Low Diastereoselectivity with Chiral Auxiliaries
-
Troubleshooting Workflow
-
Detailed Protocol: Diastereoselective Cyclopropanation Using a Chiral Auxiliary
-
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in 1-(Fluoromethyl)cyclopropanamine synthesis?
The key to achieving high stereoselectivity lies in creating a chiral environment during the formation of the cyclopropane ring. The main strategies to achieve this include:
-
Asymmetric Catalysis: This is a highly efficient method that utilizes a chiral catalyst to control the stereochemical outcome of the reaction. Transition metal catalysts, particularly those based on rhodium, copper, and gold, are commonly employed in cyclopropanation reactions.[1][2][3] The catalyst, present in sub-stoichiometric amounts, generates a chiral active species that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
-
Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials.[4][5] The auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus controlling the stereochemistry of the newly formed stereocenter. After the reaction, the auxiliary can be cleaved and ideally recycled.
-
Biocatalysis: The use of enzymes to catalyze the cyclopropanation can offer excellent stereoselectivity under mild reaction conditions.[1] Engineered enzymes can be designed to produce a specific enantiomer with high fidelity.
Q2: My cyclopropanation reaction is yielding a racemic mixture. What are the likely causes and how can I fix it?
A racemic or near-racemic mixture from a reaction intended to be stereoselective points to a failure in the chiral induction. Common causes include:
-
Inactive or Decomposed Catalyst: Chiral catalysts can be sensitive to air, moisture, and impurities. Ensure your catalyst is handled under an inert atmosphere and stored correctly. Consider using a fresh batch of catalyst.
-
Incorrect Ligand-to-Metal Ratio: For catalysts formed in situ, the stoichiometry of the metal precursor and the chiral ligand is critical. An incorrect ratio can lead to the formation of achiral or less active catalytic species.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Higher temperatures can sometimes overcome the energetic barrier for the formation of the undesired enantiomer, leading to lower e.e. Running the reaction at a lower temperature may improve selectivity.[6]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A solvent that coordinates too strongly with the metal center can inhibit catalysis or interfere with the chiral environment. Screen a range of solvents with varying polarities.
Q3: I'm observing low diastereoselectivity in my reaction. What factors influence this and how can I improve it?
Low diastereoselectivity arises when there is insufficient facial selectivity during the formation of the second stereocenter relative to the first. Key factors include:
-
Steric Hindrance: The relative size of the substituents on both the alkene and the carbene precursor plays a crucial role. Larger groups will generally lead to higher diastereoselectivity by favoring the less sterically congested transition state.
-
Catalyst/Auxiliary Choice: The structure of the chiral catalyst or auxiliary directly influences the diastereomeric outcome. Some catalysts are inherently better at inducing diastereoselectivity for certain classes of substrates. It may be necessary to screen different catalysts or auxiliaries.[7]
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can affect the diastereomeric ratio. Systematic optimization of these parameters is recommended.
Q4: How do I choose the right chiral catalyst for my reaction?
The selection of an appropriate chiral catalyst is often substrate-dependent and may require some empirical screening. However, some general guidelines can be followed:
-
Rhodium(II) carboxylates , such as those derived from chiral N-protected amino acids (e.g., Rh₂(S-PTAD)₄), are highly effective for the cyclopropanation of alkenes with diazo compounds.[7]
-
Copper(I) complexes with chiral bis(oxazoline) (BOX) or phosphine ligands are also widely used and can offer excellent enantioselectivity.
-
Gold(I)-carbene complexes have emerged as powerful catalysts for enantioselective cyclopropanation.[3]
-
Literature Precedent: Review the literature for similar transformations. The synthesis of structurally related fluorinated cyclopropanes can provide a good starting point for catalyst selection.[1][2]
Q5: What are the advantages and disadvantages of using a chiral auxiliary?
Advantages:
-
Predictable Stereochemistry: The stereochemical outcome is often predictable based on the known steric bias of the auxiliary.
-
High Diastereoselectivity: Chiral auxiliaries can lead to very high diastereomeric ratios.
-
Robustness: The method can be less sensitive to reaction conditions compared to some catalytic systems.
Disadvantages:
-
Stoichiometric Use: The auxiliary must be used in stoichiometric amounts, which can be costly, especially on a large scale.
-
Additional Synthetic Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, which can lower the overall yield.
-
Atom Economy: The use of a stoichiometric auxiliary reduces the overall atom economy of the process.
Q6: How can I confirm the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of my product?
Accurate determination of stereoselectivity is crucial. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the most reliable methods for determining e.e. A racemic standard is required to confirm the separation of the enantiomers.[8]
-
Chiral Gas Chromatography (GC): This can be used for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (d.r.): Can often be determined directly from the ¹H or ¹⁹F NMR spectrum by integrating the signals corresponding to the different diastereomers.
-
Enantiomeric Excess (e.e.): Can be determined by using a chiral solvating agent or a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
-
Troubleshooting Guides
Issue 1: Poor Enantioselectivity in Catalytic Cyclopropanation
You are attempting an asymmetric cyclopropanation to synthesize the core of 1-(Fluoromethyl)cyclopropanamine and are obtaining a low enantiomeric excess.
Caption: Troubleshooting workflow for low enantioselectivity.
This protocol outlines a general procedure for screening different chiral catalysts for the cyclopropanation step.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).
-
Use anhydrous solvents.
-
Handle all air- and moisture-sensitive reagents in a glovebox or using Schlenk techniques.
2. General Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether).
-
Add the alkene substrate (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the fluoromethyl diazo precursor (e.g., (fluoromethyl)diazomethane, generated in situ or from a stable precursor) over several hours using a syringe pump. The slow addition helps to minimize side reactions and improve selectivity.
3. Catalyst Screening Table:
| Catalyst System | Ligand Type | Solvent | Temp (°C) | e.e. (%) |
| Rh₂(OAc)₄ (control) | Achiral | DCM | 25 | ~0 |
| Rh₂(S-PTAD)₄ | Adamantylglycine | DCM | 0 | Result 1 |
| Cu(OTf)₂ + (S)-BOX | Bis(oxazoline) | Toluene | -20 | Result 2 |
| [Au(IPr)]Cl + AgSbF₆ | N-Heterocyclic Carbene | DCE | 25 | Result 3 |
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction (e.g., by exposing it to air to deactivate the catalyst).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
5. Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Issue 2: Low Diastereoselectivity with Chiral Auxiliaries
You are using a chiral auxiliary attached to your alkene substrate but are observing a poor diastereomeric ratio in the cyclopropanation product.
Caption: Troubleshooting workflow for low diastereoselectivity.
This protocol provides a framework for optimizing diastereoselectivity in a cyclopropanation reaction employing a chiral auxiliary.
1. Synthesis of the Chiral Substrate:
-
Synthesize the alkene substrate with the covalently attached chiral auxiliary. Common auxiliaries include Evans oxazolidinones or (-)-8-phenylmenthol.[4]
2. General Reaction Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral substrate (1.0 equivalent) in an anhydrous solvent.
-
Cool the solution to the desired temperature.
-
Add the cyclopropanating agent. The choice of agent can influence diastereoselectivity. For example, the Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound can be used.
-
Stir the reaction until completion, monitoring by TLC.
3. Optimization Table:
| Chiral Auxiliary | Cyclopropanating Agent | Solvent | Temp (°C) | d.r. |
| Evans Oxazolidinone | CH₂I₂/Et₂Zn | Toluene | 0 | Result 1 |
| (-)-8-Phenylmenthol | CH₂I₂/Et₂Zn | Hexane | 0 | Result 2 |
| Evans Oxazolidinone | (Fluoromethyl)diazo/Rh₂(OAc)₄ | DCM | 25 | Result 3 |
| (-)-8-Phenylmenthol | (Fluoromethyl)diazo/Rh₂(OAc)₄ | DCM | 0 | Result 4 |
4. Work-up and Auxiliary Cleavage:
-
After purification of the cyclopropanated product, cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂ for Evans auxiliaries).
-
Purify the final product by column chromatography.
5. Analysis:
-
Determine the diastereomeric ratio of the product mixture before and after auxiliary cleavage using ¹H or ¹⁹F NMR spectroscopy. The enantiomeric excess can be determined by chiral HPLC after cleavage.
References
- 1. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
handling and storage recommendations for 1-(Fluoromethyl)cyclopropanamine HCl
Welcome to the technical support guide for 1-(Fluoromethyl)cyclopropanamine HCl (CAS: 1445951-06-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of experiments involving this compound. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights.
Section 1: Product Information and Storage
Proper handling and storage are paramount to ensure the stability and reactivity of 1-(Fluoromethyl)cyclopropanamine HCl for the duration of its use.
Key Product Specifications
| Property | Value | Source(s) |
| CAS Number | 1445951-06-3 | [1][2][3][4] |
| Molecular Formula | C₄H₉ClFN | [1][2] |
| Molecular Weight | 125.57 g/mol | [1][2][3] |
| Physical Form | White to off-white solid | [3][5] |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [3][5][6] |
Storage Recommendations
Q: What are the ideal storage conditions for 1-(Fluoromethyl)cyclopropanamine HCl?
A: For long-term storage, 1-(Fluoromethyl)cyclopropanamine HCl should be kept in a tightly sealed container in a refrigerator at 2-8°C.[3][5][6] It is also advisable to store the compound in a dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] While the product is typically shipped at room temperature, this is for short-term transit, and it should be moved to refrigerated storage upon receipt.[3]
Q: Is 1-(Fluoromethyl)cyclopropanamine HCl sensitive to moisture?
A: As an amine hydrochloride salt, this compound has the potential to be hygroscopic. It is recommended to handle the solid in a controlled-atmosphere environment (e.g., a glovebox with an inert atmosphere) if possible, and to always ensure the container is tightly sealed after use to minimize moisture absorption.
Section 2: Safe Handling and Use
Adherence to safety protocols is essential when working with any chemical reagent. The following are key safety considerations for 1-(Fluoromethyl)cyclopropanamine HCl, based on data from similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
1-(Fluoromethyl)cyclopropanamine HCl and analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid inhalation of dust.[1]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Section 3: Experimental Protocols and Troubleshooting
This section provides guidance on the use of 1-(Fluoromethyl)cyclopropanamine HCl in common synthetic procedures and offers troubleshooting advice for potential issues.
Solubility
Q: What solvents can I use to dissolve 1-(Fluoromethyl)cyclopropanamine HCl?
A: As an amine hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water and methanol. Its solubility in other common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) may be more limited. For reactions requiring anhydrous conditions, it may be necessary to suspend the salt in the reaction solvent or to neutralize it to the free amine form.
General Protocol for Amide Coupling
Amide coupling is a common reaction for primary amines. The following is a general protocol that can be adapted for use with 1-(Fluoromethyl)cyclopropanamine HCl.
Step-by-Step Methodology:
-
To a solution of your carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 1-(Fluoromethyl)cyclopropanamine HCl (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
Q: My reaction is not proceeding to completion. What could be the issue?
A: There are several potential reasons for incomplete conversion:
-
Insufficient Base: As 1-(Fluoromethyl)cyclopropanamine is supplied as a hydrochloride salt, at least one equivalent of base is required to neutralize the HCl and generate the free amine in situ. For many coupling reactions, an excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is recommended to drive the reaction to completion.
-
Moisture: The presence of water can hydrolyze activated esters formed from the coupling agent, leading to the regeneration of the starting carboxylic acid and reduced yield. Ensure all glassware is dry and use anhydrous solvents.
-
Steric Hindrance: The cyclopropyl group can be sterically demanding. If your carboxylic acid is also sterically hindered, the reaction may be slow. In such cases, you might consider increasing the reaction temperature or using a more potent coupling agent.
Q: I am observing side products in my reaction. What are the likely causes?
A: The high ring strain of the cyclopropyl group can lead to side reactions under certain conditions.[5]
-
Ring Opening: While generally stable, the cyclopropyl ring can undergo cleavage under strongly acidic or reductive conditions, or in the presence of certain transition metals.[4][7] If your reaction conditions are harsh, consider milder alternatives.
-
Over-alkylation: In N-alkylation reactions, there is a possibility of the secondary amine product reacting further to form a tertiary amine. This can often be controlled by adjusting the stoichiometry of the reactants and the reaction time.
Q: The isolated product appears to be impure, even after purification. What should I check?
A: Consider the possibility of residual solvent or impurities from your starting materials. Also, as an amine, your final product may retain some acidic or basic impurities. An aqueous workup with a mild acid or base wash, as appropriate for your product's stability, can help remove these.
Section 4: Frequently Asked Questions (FAQs)
Q: Do I need to convert the hydrochloride salt to the free amine before use?
A: Not necessarily. For many reactions, such as amide couplings and reductive aminations, the free amine can be generated in situ by adding a suitable base to the reaction mixture. However, for applications where the presence of a salt is undesirable, you can perform a separate neutralization and extraction. To do this, dissolve the hydrochloride salt in water, add a base such as sodium bicarbonate until the solution is basic, and then extract the free amine with an organic solvent like ethyl acetate.
Q: What is the stability of 1-(Fluoromethyl)cyclopropanamine HCl in solution?
Q: Are there any known incompatibilities I should be aware of?
A: Yes, 1-(Fluoromethyl)cyclopropanamine HCl is incompatible with strong oxidizing agents.[1] Additionally, as a primary amine, it will react with aldehydes, ketones, and acid chlorides.
References
- 1. aminer.cn [aminer.cn]
- 2. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 3. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Challenges with 1-(Fluoromethyl)cyclopropanamine
Welcome to the Technical Support Center for 1-(Fluoromethyl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental use of this versatile building block. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to help you navigate the unique reactivity of this compound.
The low reactivity of 1-(Fluoromethyl)cyclopropanamine often stems from a combination of steric hindrance and electronic effects. The bulky cyclopropyl group can impede the approach of reagents to the nitrogen atom, while the electron-withdrawing nature of the adjacent fluoromethyl group reduces the nucleophilicity of the amine.[1] This guide provides a structured approach to overcoming these challenges in common synthetic transformations.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Amide Coupling Reactions
Question 1: My amide coupling reaction with 1-(Fluoromethyl)cyclopropanamine is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in amide coupling reactions with 1-(Fluoromethyl)cyclopropanamine is a frequent challenge due to its steric bulk and reduced nucleophilicity. Several factors could be at play:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for it to react with the hindered amine.
-
Steric Hindrance: The cyclopropyl group can physically block the approach of the activated carboxylic acid.
-
Low Nucleophilicity of the Amine: The electron-withdrawing fluoromethyl group decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling reactions.
Recommended Solutions:
-
Employ More Potent Coupling Reagents: Switch from standard carbodiimides like DCC or EDC to uronium- or phosphonium-based reagents known to be effective for hindered couplings.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier.
-
Reaction Time: Allow the reaction to proceed for an extended period (12-24 hours) to ensure maximum conversion.
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) to minimize side reactions.
-
-
In Situ Acyl Halide Formation: For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be highly effective.
-
Acyl Chloride: Use reagents like oxalyl chloride or thionyl chloride.
-
Acyl Fluoride: Reagents such as cyanuric fluoride or XtalFluor-E® can be used.
-
Table 1: Recommended Conditions for Amide Coupling
| Parameter | Standard Conditions | Recommended for 1-(Fluoromethyl)cyclopropanamine | Rationale |
| Coupling Reagent | EDC, DCC | HATU, HBTU, PyBOP | More potent activation for hindered amines.[2] |
| Base | Triethylamine | DIEA | Non-nucleophilic and sterically hindered. |
| Temperature | Room Temperature | 40-60 °C | Overcomes activation energy barrier. |
| Reaction Time | 2-4 hours | 12-24 hours | Allows for slower reaction kinetics. |
| Solvent | DCM, DMF | Anhydrous DMF, NMP | High-boiling polar aprotic solvents. |
Nucleophilic Substitution Reactions
Question 2: I am attempting a nucleophilic substitution with 1-(Fluoromethyl)cyclopropanamine and an alkyl halide, but the reaction is sluggish and gives a complex mixture of products. What is going wrong?
Answer:
Direct N-alkylation of 1-(Fluoromethyl)cyclopropanamine via a standard SN2 reaction can be challenging due to its low nucleophilicity. The complex product mixture may arise from side reactions or decomposition.
-
Low Reactivity: The electron-withdrawing effect of the fluoromethyl group significantly reduces the amine's ability to act as a nucleophile.[1]
-
Side Reactions: At higher temperatures required to force the reaction, elimination (E2) of the alkyl halide may compete with substitution.
-
Potential for Decomposition: While generally stable, prolonged heating of α-fluoroamines under certain conditions could lead to decomposition pathways.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic substitution.
Recommended Solutions:
-
Enhance Electrophilicity: Use a more reactive alkylating agent. Alkyl iodides or triflates are significantly better electrophiles than bromides or chlorides.
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the amine and stabilize the transition state.
-
Consider Reductive Amination: A more reliable and often cleaner alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by reduction.[4]
Reductive Amination
Question 3: My reductive amination reaction using 1-(Fluoromethyl)cyclopropanamine and an aldehyde is not proceeding to completion. How can I optimize this reaction?
Answer:
While often more effective than direct alkylation, reductive amination with this amine can still be slow due to the initial imine formation step being disfavored.
-
Slow Imine Formation: The reduced nucleophilicity of the amine can make the initial condensation with the carbonyl compound the rate-limiting step.
-
Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the iminium ion intermediate.
Recommended Solutions:
-
Promote Imine Formation:
-
pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation without significantly protonating the amine, which would render it non-nucleophilic.
-
Dehydrating Agent: Use a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and drive the equilibrium towards the product.
-
-
Select an Appropriate Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild and tolerant of slightly acidic conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective, but requires careful pH control due to its toxicity and reactivity.[4]
-
Table 2: Reductive Amination Conditions
| Parameter | General Conditions | Recommended for 1-(Fluoromethyl)cyclopropanamine | Rationale |
| Reducing Agent | NaBH₄, NaBH₃CN | Sodium Triacetoxyborohydride (STAB) | Mild, effective, and tolerant of acidic conditions. |
| pH | Neutral to slightly basic | Mildly Acidic (pH 5-6) | Catalyzes imine formation. |
| Additives | None | Molecular Sieves (3Å or 4Å) | Removes water to drive the reaction forward. |
| Solvent | Methanol, Ethanol | Dichloroethane (DCE), THF | Aprotic solvents compatible with STAB. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for the coupling of a carboxylic acid with 1-(Fluoromethyl)cyclopropanamine.
Materials:
-
1-(Fluoromethyl)cyclopropanamine hydrochloride
-
Carboxylic acid
-
HATU
-
DIEA
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 50 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with an Aldehyde using STAB
This protocol describes the N-alkylation of 1-(Fluoromethyl)cyclopropanamine with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Molecular Sieves (4Å)
-
DIEA
Procedure:
-
To a flask containing the aldehyde (1.0 eq) and activated 4Å molecular sieves in DCE, add this compound (1.2 eq) followed by DIEA (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5]
Q2: Is the free base of 1-(Fluoromethyl)cyclopropanamine stable? A2: While the hydrochloride salt is the common commercial form, the free base can be generated in situ for reactions. Prolonged storage of the free base is not recommended due to potential volatility and decomposition, a known issue with some α-fluoroamines.[6]
Q3: Can I use 1-(Fluoromethyl)cyclopropanamine in aqueous conditions? A3: It is advisable to use anhydrous conditions, especially for amide coupling and reductive amination reactions where water is a byproduct or can interfere with the reagents.
Q4: What are the expected pKa and logP values for this compound? A4: A study on fluoroalkyl-substituted cyclopropylamines provides measured physicochemical properties for similar compounds, suggesting that the fluoromethyl group will lower the basicity (pKa) and increase the lipophilicity (logP) compared to unsubstituted cyclopropylamine.[7]
Q5: Are there any known incompatible reagents or conditions? A5: Strong bases at elevated temperatures should be used with caution, as they could potentially promote elimination or decomposition pathways involving the fluoromethyl group.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 1-(Fluoromethyl)cyclopropanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chemists working with 1-(Fluoromethyl)cyclopropanamine. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges presented by this sterically hindered and electronically modified primary amine. Our goal is to empower researchers, scientists, and drug development professionals to achieve efficient and reproducible C-N bond formation.
Introduction: Understanding the Reactivity of 1-(Fluoromethyl)cyclopropanamine
1-(Fluoromethyl)cyclopropanamine is a valuable building block in medicinal chemistry, but its structure presents distinct challenges for common coupling reactions. Successful optimization requires an understanding of two key factors:
-
Steric Hindrance: The cyclopropyl group adjacent to the nitrogen atom creates significant steric bulk. This can impede the approach of the amine to a catalyst's metal center or an electrophilic carbon, slowing down key steps like catalyst association and reductive elimination in cross-coupling reactions.[1][2]
-
Electronic Effects: The geminal fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine.[3][4] This effect reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and making it less reactive than simpler primary amines.
This guide is structured into three main sections, each addressing a major class of coupling reactions: Buchwald-Hartwig Amination , Amide Coupling , and Reductive Amination .
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[5][6] However, the combination of steric hindrance and reduced nucleophilicity in 1-(Fluoromethyl)cyclopropanamine necessitates careful selection of the catalyst system.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with 1-(Fluoromethyl)cyclopropanamine and an aryl bromide is giving low to no yield. What is the most likely cause?
A: The most common point of failure is an inadequate catalyst system, specifically the phosphine ligand. Standard ligands like PPh₃ or even some bidentate ligands like BINAP may not be effective.[5][7] The steric bulk of the amine requires a ligand that can both stabilize the palladium center and promote the challenging reductive elimination step.
Q2: Which type of ligand is best suited for this amine?
A: For sterically hindered primary amines, bulky, electron-rich monophosphine ligands, particularly biarylphosphines (the "Buchwald ligands"), are the gold standard.[2][8] These ligands create a coordinatively unsaturated, reactive palladium center that facilitates the key steps of the catalytic cycle. Ligands like Josiphos , JohnPhos , or tBuXPhos are excellent starting points.[7]
Q3: What is the optimal base for this transformation?
A: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often the most effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). Weaker bases like cesium carbonate (Cs₂CO₃) may be sufficient for more reactive aryl iodides but often fail with less reactive aryl bromides or chlorides.[7] The base's role is to deprotonate the amine after it coordinates to the palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[9]
Q4: Can I use aryl chlorides as coupling partners?
A: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides and require a more active catalyst system.[1] For aryl chlorides, highly active ligands such as tBuXPhos or BrettPhos are often necessary, sometimes in combination with a G3 or G4 palladium precatalyst. Higher reaction temperatures may also be required.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Ineffective ligand. 2. Base is too weak. 3. Reaction temperature is too low. | 1. Switch to a bulky biarylphosphine ligand (e.g., JohnPhos, tBuXPhos).[8] 2. Use a stronger base like NaOtBu or LiHMDS.[7] 3. Increase temperature to 80-110 °C. |
| Side Product Formation | 1. Hydrodehalogenation of the aryl halide. 2. Catalyst decomposition. | 1. Ensure strictly anaerobic conditions. Use a well-defined Pd precatalyst. 2. Use a ligand that provides high catalyst stability. Consider a slightly lower reaction temperature. |
| No Reaction | 1. Catalyst system is inactive for the substrate. 2. Poor quality reagents (e.g., wet solvent, old base). | 1. Screen a panel of advanced ligands and Pd precatalysts (e.g., XPhos-Pd-G3, tBuXPhos-Pd-G3). 2. Use freshly dried solvent (e.g., toluene, dioxane) and a fresh bottle of base. |
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), JohnPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), and JohnPhos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine: Add anhydrous toluene (5 mL), followed by 1-(Fluoromethyl)cyclopropanamine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Amide Coupling (Acylation)
Forming an amide bond between a carboxylic acid and the weakly nucleophilic 1-(Fluoromethyl)cyclopropanamine often requires more than standard peptide coupling reagents. The key is to sufficiently activate the carboxylic acid to overcome the amine's low reactivity.
Frequently Asked Questions (FAQs)
Q1: Standard coupling reagents like EDC/HOBt or HATU are giving poor results. Why?
A: The reduced nucleophilicity of the amine is the primary issue.[10] While reagents like HATU form a highly activated ester, the subsequent nucleophilic attack by the amine can be slow.[11][12] This can lead to decomposition of the activated intermediate or other side reactions before the desired coupling occurs.
Q2: How can I increase the reactivity of the carboxylic acid?
A: The most reliable strategy is to convert the carboxylic acid to a more potent electrophile, such as an acyl chloride or acyl fluoride .[13]
-
Acyl Chlorides: Formed using oxalyl chloride or thionyl chloride. This is a very effective but sometimes harsh method that may not be suitable for sensitive substrates.[10]
-
Acyl Fluorides: Can be generated in situ using reagents like TFFH. Acyl fluorides are highly reactive yet often more selective than acyl chlorides.
Q3: What base should I use for amide coupling?
A: A non-nucleophilic organic base is essential to neutralize the acid byproduct (e.g., HCl) without competing with the primary amine. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. Triethylamine (TEA) can sometimes be used, but its higher nucleophilicity can lead to side products.
Troubleshooting Guide: Amide Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction with HATU/EDC | 1. Amine is not nucleophilic enough for the activated ester.[10] | 1. Convert the carboxylic acid to an acyl chloride with (COCl)₂ or SOCl₂. 2. Use a stronger uronium/phosphonium reagent like COMU or T3P. |
| Low Yield with Acyl Chloride | 1. Incomplete formation of the acyl chloride. 2. Amine addition is too fast, causing side reactions. | 1. Confirm acyl chloride formation (e.g., by IR or quenching a small aliquot). 2. Add the amine solution slowly at 0 °C to control the exotherm. |
| Complex Mixture of Products | 1. Base is acting as a nucleophile. 2. Racemization of an adjacent chiral center. | 1. Switch to a more sterically hindered base like 2,6-lutidine. 2. If racemization is an issue, avoid acyl chloride formation and use a coupling reagent known to suppress it, like COMU, at low temperature. |
Visualizing the Amide Coupling Strategy
Caption: Decision workflow for amide coupling with a challenging amine.
Optimized Protocol: Two-Step Acyl Chloride Method
-
Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) at 0 °C, add oxalyl chloride (1.2 mmol, 1.2 equiv) followed by a catalytic amount of DMF (1 drop). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Amine Coupling: In a separate flask, dissolve 1-(Fluoromethyl)cyclopropanamine (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv) in anhydrous DCM (5 mL).
-
Reaction: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
Section 3: Reductive Amination
Reductive amination is a versatile method for coupling amines with aldehydes or ketones.[14][15] For 1-(Fluoromethyl)cyclopropanamine, the key is to choose a reducing agent that is mild enough to not affect the fluoromethyl or cyclopropyl groups but potent enough to reduce the intermediate iminium ion.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this reaction?
A: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild, selective for imines/iminium ions in the presence of carbonyls, and does not require strongly acidic or basic conditions that could compromise the substrate's stability.[16]
Q2: Do I need to add an acid catalyst?
A: Yes, a catalytic amount of acid is typically required to facilitate the formation of the imine or enamine intermediate. Acetic acid (AcOH) is the most common choice. It protonates the carbonyl oxygen, making it more electrophilic for the amine to attack.
Q3: I am observing ring-opening of the cyclopropane. How can I prevent this?
A: Cyclopropane ring-opening is usually indicative of overly harsh conditions (e.g., strong acid, high temperatures, or aggressive reducing agents).[17] Stick to mild conditions: use STAB as the reductant and catalytic AcOH at or below room temperature. Avoid strong hydride sources like LiAlH₄ or NaBH₄ in the presence of strong acids.
Optimized Protocol: Reductive Amination with an Aldehyde
-
Setup: To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv), 1-(Fluoromethyl)cyclopropanamine (1.1 mmol, 1.1 equiv), and anhydrous dichloroethane (DCE) or THF (10 mL).
-
Imine Formation: Add glacial acetic acid (0.1 mmol, 0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may gently foam.
-
Reaction: Stir at room temperature for 12-24 hours until the starting materials are consumed (monitor by LC-MS).
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting secondary amine by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. name-reaction.com [name-reaction.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-(Fluoromethyl)cyclopropanamine Hydrochloride by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide offers an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical methods for the purity assessment of 1-(Fluoromethyl)cyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. As Senior Application Scientists, our goal is to provide you with not just protocols, but a foundational understanding of the principles that make these techniques robust and reliable.
The Critical Role of Purity in Drug Development
The purity of an API like this compound directly influences its pharmacological and toxicological profile. Impurities, even at trace levels, can lead to unforeseen side effects, reduced therapeutic efficacy, or issues with drug stability.[1][2] Therefore, employing accurate and precise analytical methods for purity determination is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][3][4][5]
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of chemical compounds.[6][7][8] Its fundamental principle lies in the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[6][9][10][11] This allows for the absolute quantification of a substance without the need for a specific reference standard of the analyte itself.[8][9][10][12]
Advantages of qNMR:
-
Absolute Quantification: qNMR does not require calibration curves, making it a primary ratio method.[9][13]
-
Versatility: It can be applied to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[8][9][14]
-
Non-destructive: The sample can be recovered and used for further analyses.[7][9]
-
Structural Information: Simultaneously provides quantitative data and structural confirmation of the analyte and any observable impurities.[10]
-
Traceability: When using a certified reference material as an internal standard, qNMR results are traceable to the International System of Units (SI).[9][13]
For fluorinated compounds like this compound, ¹⁹F qNMR offers distinct advantages due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. This often leads to simpler spectra with less signal overlap compared to ¹H NMR.
Comparative Analytical Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of established analytical methods such as High-Performance Liquid Chromatography (HPLC) and acid-base titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power. It is a comparative technique that relies on the use of a reference standard of the analyte to determine purity.
Acid-Base Titration
For an amine hydrochloride salt, a simple acid-base titration can provide a rapid assessment of purity. This classical method is cost-effective but may lack the specificity to distinguish between the parent compound and structurally similar basic impurities.[7]
Experimental Design and Protocols
To provide a robust comparison, we outline the experimental protocols for the purity assessment of this compound using qNMR, HPLC, and titration.
Diagram: Analytical Workflow Comparison
Caption: Comparative workflows for purity assessment.
Experimental Protocol: ¹⁹F qNMR Purity Assessment
Objective: To determine the purity of this compound using ¹⁹F qNMR with an internal standard.
Materials:
-
This compound (Analyte)
-
3,5-Bis(trifluoromethyl)benzoic acid (Internal Standard, CRM grade)[15]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR Spectrometer (≥400 MHz) equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15 mg of 3,5-Bis(trifluoromethyl)benzoic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse angle: ≤ 45°
-
Relaxation delay (D1): > 30 s (to ensure full relaxation of all nuclei)
-
Number of scans: ≥ 32 (to achieve an adequate signal-to-noise ratio)
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte (-CH₂F ) and the internal standard (-CF ₃).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials:
-
This compound (Analyte and Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the analyte at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Injection volume: 10 µL
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
-
Experimental Protocol: Titration Purity Assessment
Objective: To determine the purity of this compound by acid-base titration.
Materials:
-
This compound (Analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potentiometric titrator or a suitable indicator
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the analyte and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution.
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically or by a color change if an indicator is used.
-
Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.
Comparison of Results
The following table summarizes hypothetical data to illustrate the comparative performance of the three analytical techniques.
| Parameter | qNMR | HPLC | Titration |
| Purity (%) | 99.2 ± 0.2 | 99.1 ± 0.3 | 99.5 ± 0.5 |
| Specificity | High | High | Moderate to Low |
| Sensitivity | Moderate | High | Low |
| Reference Standard | Required (Internal) | Required (Analyte) | Not Required |
| Analysis Time | ~15-30 min/sample | ~30-60 min/sample | ~10-20 min/sample |
| Solvent Consumption | Low | High | Moderate |
Discussion: Choosing the Right Analytical Tool
Diagram: Technique Selection Logic
Caption: Decision tree for selecting an analytical technique.
The choice of analytical technique depends on the specific requirements of the analysis.
-
qNMR is the superior choice when an absolute, primary method of quantification is required, especially for the certification of reference materials.[7] Its ability to provide structural information simultaneously makes it invaluable for identifying and quantifying unknown impurities without the need for their individual reference standards.[9] The non-destructive nature of qNMR is also a significant advantage when dealing with precious or limited quantities of material.[7][9]
-
HPLC remains the workhorse for routine quality control and for the analysis of complex mixtures where high separation efficiency is necessary.[7] Its high sensitivity makes it ideal for detecting and quantifying trace-level impurities.[16][17][18] However, the reliance on analyte-specific reference standards can be a limitation, particularly in early-stage drug development when such standards may not be readily available.[19]
-
Titration offers a simple, rapid, and cost-effective method for assessing the purity of ionizable compounds like amine hydrochlorides. While it lacks the specificity of chromatographic and spectroscopic methods, it can be a useful orthogonal technique for confirming the assay value obtained by other methods.
Conclusion
For the purity assessment of this compound, qNMR stands out as a powerful, accurate, and versatile analytical technique . It provides a direct, absolute measure of purity with the added benefit of structural elucidation. While HPLC remains a vital tool for high-sensitivity impurity profiling, and titration offers a quick orthogonal check, qNMR provides a comprehensive and robust solution that aligns with the principles of scientific integrity and regulatory expectations. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of pharmaceutical products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. emerypharma.com [emerypharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. azom.com [azom.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 11. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. usp.org [usp.org]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. almacgroup.com [almacgroup.com]
A Comparative Analysis of 1-(Fluoromethyl)cyclopropanamine and Cyclopropanamine: The Impact of α-Fluorination on Physicochemical Properties and Metabolic Stability
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained scaffolds is a cornerstone of rational drug design. The cyclopropyl group, with its inherent ring strain and unique electronic character, offers a powerful tool to lock in bioactive conformations, enhance metabolic stability, and explore chemical space with precision.[1][2] Cyclopropanamine, a primary amine featuring this motif, is a key building block found in numerous pharmaceuticals, including several fluoroquinolone antibiotics and the hepatitis C protease inhibitor simeprevir.[3]
However, the optimization of lead compounds is a multidimensional challenge. A frequent strategy to refine the properties of a drug candidate is the introduction of fluorine.[4][5] This seemingly minor substitution can profoundly alter a molecule's electronic profile, lipophilicity, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles.[6][7]
This guide presents a comprehensive comparative study of 1-(Fluoromethyl)cyclopropanamine and its parent analog, cyclopropanamine. We will dissect the fundamental changes imparted by the α-fluoromethyl group, moving from core physicochemical properties to in vitro metabolic stability. This analysis is supported by detailed, field-proven experimental protocols, enabling researchers to validate these findings and apply these principles within their own drug discovery programs.
Structural and Electronic Comparison
The introduction of a fluorine atom adjacent to the amine-bearing carbon in 1-(Fluoromethyl)cyclopropanamine induces a significant electronic perturbation compared to the non-fluorinated cyclopropanamine.
Caption: Structural comparison of the two molecules.
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) polarizes the C-F bond. This effect propagates through the carbon skeleton, pulling electron density away from the nitrogen atom of the amine. The direct consequence of this electronic shift is a marked reduction in the basicity of the amine, a critical parameter that governs a molecule's behavior in a biological system.[5][8]
Comparative Physicochemical Properties
To quantify the impact of α-fluorination, we will examine two fundamental physicochemical properties: basicity (pKa) and lipophilicity (LogP/LogD). These parameters are pivotal in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The pKa of an amine group dictates its ionization state at physiological pH (typically ~7.4). This, in turn, influences aqueous solubility, the ability to cross cell membranes, and the potential to form ionic interactions with a biological target. A lower pKa signifies a weaker base.
As hypothesized from its electronic structure, the fluorinated analog is a significantly weaker base than its parent compound.
| Compound | pKa (Conjugate Acid) | Rationale for Difference |
| Cyclopropanamine | 9.10[9] | The lone pair on the nitrogen is readily available for protonation. |
| 1-(Fluoromethyl)cyclopropanamine | ~7.5 (Estimated) | The strong inductive effect of fluorine withdraws electron density, making the lone pair less available for protonation.[5][8] |
This substantial decrease in basicity means that at physiological pH, a smaller fraction of the fluorinated amine will be in its protonated, charged form compared to cyclopropanamine. This can have profound implications for cell permeability and target engagement.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa of amine-containing compounds. The principle relies on titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[10][11]
Methodology:
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[12]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., 1-(Fluoromethyl)cyclopropanamine hydrochloride) in deionized water. To ensure a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[12]
-
Titration Setup:
-
Place 20 mL of the sample solution into a temperature-controlled reaction vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of bases.[12]
-
-
Titration:
-
Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[10]
-
Perform the titration in triplicate to ensure reproducibility.[12]
-
Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier. It is typically measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH) between n-octanol and water.[13][14]
Fluorine substitution generally increases lipophilicity.[4][5] The data below aligns with this established principle.
| Compound | LogP / LogD at pH 7.4 | Rationale for Difference |
| Cyclopropanamine | LogP: 0.07[9] | A small, relatively polar molecule with low lipophilicity. |
| 1-(Fluoromethyl)cyclopropanamine | LogP: 0.87 (Calculated)[15] | The fluorine atom replaces a hydrogen, increasing the molecule's overall lipophilicity.[4] |
The nearly one-log unit increase in lipophilicity for the fluorinated analog suggests it will have enhanced membrane permeability compared to cyclopropanamine. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased non-specific protein binding.
Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is the gold-standard for determining lipophilicity.[13] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a defined pH.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning:
-
In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 1000 µL of pre-saturated n-octanol.
-
Add 10 µL of the 10 mM compound stock solution to the vial.
-
Cap the vial tightly and mix on a rotator for at least 1 hour at room temperature to ensure equilibrium is reached.[16]
-
-
Phase Separation: Centrifuge the vial for 10 minutes at a moderate speed (e.g., 2000 x g) to achieve complete separation of the octanol and aqueous layers.[17]
-
Quantification:
-
Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) as: D = [Concentration in Octanol] / [Concentration in Aqueous].
-
The LogD is the base-10 logarithm of this ratio: LogD = log10(D).
-
The experiment should be performed in at least triplicate.
-
Comparative Metabolic Stability
A primary reason for introducing fluorine into drug candidates is to block sites of metabolic oxidation, thereby increasing the compound's stability and in vivo half-life.[5][18] Cyclopropylamines are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes. This can proceed via one-electron oxidation at the nitrogen, leading to the scission of the strained cyclopropane ring and covalent modification of the enzyme, a process known as mechanism-based inhibition.[9][19]
By replacing a hydrogen on the α-carbon with a highly electronegative fluorine atom, we can disfavor oxidation at this position due to the strength of the C-F bond and the electronic deactivation of the adjacent C-H bonds.[4][18] This is expected to significantly enhance the metabolic stability of 1-(Fluoromethyl)cyclopropanamine.
| Compound | In Vitro Half-Life (t½) in HLM | Intrinsic Clearance (CLint) | Predicted Metabolic Fate |
| Cyclopropanamine | < 10 min (Rapid) | > 100 µL/min/mg | Susceptible to rapid CYP-mediated oxidation and potential ring-opening.[9][19] |
| 1-(Fluoromethyl)cyclopropanamine | > 60 min (Stable) | < 10 µL/min/mg | α-Fluorination blocks a primary site of oxidation, significantly enhancing metabolic stability.[20][21] |
(Note: The data presented is illustrative of typical results observed when employing this medicinal chemistry strategy and is based on published findings for similar modifications.)[20]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. acdlabs.com [acdlabs.com]
- 15. chemscene.com [chemscene.com]
- 16. enamine.net [enamine.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(Fluoromethyl)cyclopropanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The 1-(fluoromethyl)cyclopropanamine moiety has emerged as a particularly intriguing structural motif, offering a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth comparative analysis of the biological activities of 1-(fluoromethyl)cyclopropanamine derivatives, focusing on their roles as enzyme inhibitors and receptor modulators. We will delve into their mechanisms of action, present comparative performance data against relevant alternatives, and provide detailed experimental protocols to support further research and development.
The Rationale for Fluorination and the Cyclopropyl Scaffold
The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational constraint on a molecule. This rigidity can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects. When combined with the introduction of a fluoromethyl group, several advantages can be realized. The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity and intrinsic activity.
This guide will explore the biological activities of 1-(fluoromethyl)cyclopropanamine derivatives across three distinct and important classes of drug targets:
-
Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitors: Key enzymes in the DNA damage response pathway.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Epigenetic modifiers implicated in various cancers.
-
Serotonin 2C (5-HT2C) Receptor Agonists: Modulators of a key neurotransmitter receptor involved in appetite, mood, and cognition.
I. 1-(Fluoromethyl)cyclopropanamine Derivatives as PARG Inhibitors
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the base excision repair (BER) pathway, responsible for the degradation of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes in response to DNA damage. Inhibition of PARG represents a promising therapeutic strategy for cancer, particularly in tumors with deficiencies in other DNA repair pathways.
Mechanism of Action: PARG Inhibition and the DNA Damage Response
Upon DNA damage, PARP enzymes are activated and synthesize PAR chains on various nuclear proteins, creating a scaffold to recruit DNA repair machinery. PARG activity is essential for the timely removal of these PAR chains, allowing the repair process to proceed and recycling NAD+. Inhibition of PARG leads to the persistent accumulation of PAR chains, which can disrupt DNA replication and repair, ultimately leading to cell death, especially in cancer cells with high levels of replication stress.
Caption: Signaling pathway of PARG in the DNA damage response and the effect of its inhibition.
Comparative Performance of PARG Inhibitors
The introduction of a monofluoromethyl group to a quinazolinedione-based PARG inhibitor scaffold has been investigated to improve metabolic stability. While this modification did enhance stability in human liver microsomes, it also highlighted potential in vivo toxicity concerns.[1]
| Compound | R Group | PARG Enzyme Activity (IC50, µM) | PARG Cell Assay (IC50, µM) | Human Microsomes T1/2 (minutes) |
| Parent Compound (1) | CH3 | 0.02 | 0.09 | 53 |
| Monofluoro Derivative (5) | CH2F | 0.02 | 0.17 | 82 |
| Difluoro Derivative (6) | CHF2 | 0.32 | 1.25 | 71 |
| Trifluoro Derivative (7) | CF3 | 3.6 | 4.1 | 102 |
| Alternative: Olaparib | N/A | PARP1 IC50: 1-5 nM | Varies by cell line (e.g., 2.799 µM in HCT116) | N/A |
Data for compounds 1, 5, 6, and 7 are from a study on quinazolinedione inhibitors of PARG.[1] Olaparib is a PARP inhibitor included for comparison of a related DNA damage response target.
The data indicates that while the monofluoromethyl derivative maintains potent enzymatic inhibition comparable to the parent compound, increasing fluorination leads to a significant loss of activity.[1] This suggests a strict steric requirement within the enzyme's active site. The improved metabolic stability of the monofluorinated derivative is a positive attribute, though it was associated with in vivo toxicity in the studied series.[1]
Experimental Protocol: PARG Biochemical Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the PARG enzyme.
Caption: Workflow for a fluorogenic PARG biochemical assay.
Materials:
-
Purified recombinant human PARG enzyme
-
Fluorogenic PARG substrate
-
PARG Assay Buffer
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the PARG enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the microplate, add 20 µL of the diluted PARG enzyme solution. b. Add 5 µL of the diluted test compound or vehicle (DMSO) to the respective wells. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic PARG substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader with excitation at ~385 nm and emission at ~502 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
II. 1-(Fluoromethyl)cyclopropanamine Derivatives as LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 is associated with a poor prognosis in several cancers, making it an attractive therapeutic target.
Mechanism of Action: Irreversible Inhibition of LSD1
1-(Fluoromethyl)cyclopropanamine derivatives, similar to the well-known LSD1 inhibitor tranylcypromine, act as mechanism-based irreversible inhibitors. The cyclopropylamine moiety is oxidized by the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site, generating a reactive intermediate that forms a covalent adduct with the FAD. This covalent modification permanently inactivates the enzyme.
Caption: Mechanism of irreversible inhibition of LSD1 by a 1-(fluoromethyl)cyclopropanamine derivative.
Comparative Performance of LSD1 Inhibitors
The development of selective and potent LSD1 inhibitors is an active area of research. The 1-(fluoromethyl)cyclopropanamine scaffold has been explored to improve upon the properties of existing inhibitors like tranylcypromine.
| Compound | Target | Assay Type | IC50 |
| Indolin-5-yl-cyclopropanamine Derivative (7e) | LSD1 | Biochemical | 24.43 nM |
| Alternative: Bomedemstat (IMG-7289) | LSD1 | Biochemical | 56.8 nM |
| Alternative: Seclidemstat (SP-2577) | LSD1 | Biochemical | ~22 nM |
| Alternative: Tranylcypromine | LSD1 | Biochemical | ~2 µM |
Data for compound 7e is from a study on indolin-5-yl-cyclopropanamine derivatives. Bomedemstat and Seclidemstat are clinical-stage LSD1 inhibitors included for comparison. Tranylcypromine is a non-selective MAO/LSD1 inhibitor.
The data demonstrates that derivatization of the cyclopropanamine core can lead to highly potent and selective LSD1 inhibitors, significantly outperforming the parent compound, tranylcypromine.
Experimental Protocol: LSD1 Cell-Based Assay (H3K4me2 Demethylation)
This protocol describes an antibody-based cellular assay to measure the inhibition of LSD1 activity by monitoring the methylation status of its substrate, histone H3 lysine 4.
Caption: Workflow for a cell-based immunofluorescence assay to measure LSD1 inhibition.
Materials:
-
Cancer cell line with high LSD1 expression (e.g., MV-4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
96-well imaging plates
-
Test compounds
-
Fixation and permeabilization buffers
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K4me2
-
Fluorescently labeled secondary antibody
-
DAPI nuclear counterstain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 24-48 hours.
-
Immunofluorescence: a. Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100. b. Block non-specific binding with blocking solution for 1 hour. c. Incubate with the primary antibody against H3K4me2 overnight at 4°C. d. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. e. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the mean fluorescence intensity of the H3K4me2 signal within the DAPI-defined nuclear region.
-
Data Analysis: Determine the EC50 value for the increase in H3K4me2 signal by fitting the data to a dose-response curve.
III. 1-(Fluoromethyl)cyclopropanamine Derivatives as 5-HT2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a significant role in regulating mood, appetite, and cognition. Agonists of the 5-HT2C receptor have therapeutic potential for the treatment of obesity, schizophrenia, and other CNS disorders.
Mechanism of Action: 5-HT2C Receptor Activation
5-HT2C receptors are coupled to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change that activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured as a functional readout of receptor activation.
Caption: Gq-coupled signaling pathway of the 5-HT2C receptor upon agonist binding.
Comparative Performance of 5-HT2C Receptor Agonists
A key challenge in developing 5-HT2C agonists is achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid hallucinogenic effects and cardiac valvulopathy, respectively. Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamine derivatives has been explored to enhance potency and selectivity.
| Compound | 5-HT2C EC50 (nM) | 5-HT2B/5-HT2C Selectivity |
| (+)-2-(Phenyl)cyclopropyl)methylamine ((+)-1) | 5.2 | 7 |
| (+)-2-(1-Fluoro-2-phenylcyclopropyl)methylamine ((+)-21a) | 4.7 | 2 |
| Alternative: Lorcaserin | 13 | ~19-fold (vs 5-HT2B) |
| Alternative: Vabicaserin | 8 | >50-fold (vs 5-HT2B) |
Data for compounds (+)-1 and (+)-21a are from a study on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine. Lorcaserin and Vabicaserin are known 5-HT2C agonists included for comparison.
The data shows that the monofluorinated cyclopropane derivative ((+)-21a) maintains high potency at the 5-HT2C receptor, comparable to the non-fluorinated parent compound.[2] While the selectivity over the 5-HT2B receptor was slightly reduced in this specific analog, the strategy demonstrates the potential for developing potent 5-HT2C agonists within this chemical class.
Experimental Protocol: Calcium Flux Assay for 5-HT2C Receptor Activation
This protocol details a cell-based calcium flux assay to measure the functional activity of 5-HT2C receptor agonists.
Caption: Workflow for a cell-based calcium flux assay to measure 5-HT2C receptor agonism.
Materials:
-
Cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into 96-well plates and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Calcium Flux Measurement: a. Place the dye-loaded plate into the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Add the test compounds to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
Data Analysis: a. For each well, calculate the maximum change in fluorescence from the baseline. b. Plot the fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The 1-(fluoromethyl)cyclopropanamine scaffold represents a versatile platform for the design of potent and selective modulators of diverse biological targets. As demonstrated, derivatives of this core structure have shown significant promise as inhibitors of the DNA repair enzyme PARG and the epigenetic modifier LSD1, as well as agonists of the 5-HT2C receptor. The strategic incorporation of the fluoromethylcyclopropyl moiety can confer desirable pharmacokinetic properties and lead to highly potent compounds. However, as evidenced by the in vivo toxicity observed with some PARG inhibitors, careful evaluation of the overall pharmacological profile is crucial. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued exploration and optimization of this promising chemical class for the development of novel therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cyclopropylamine Analogs as Amine Oxidase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the cyclopropylamine scaffold represents a privileged motif in the design of mechanism-based inhibitors for flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B). The introduction of fluorine into these structures offers a powerful tool to modulate their potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of fluorinated cyclopropylamine analogs, with a special focus on the prospective advantages of the 1-(fluoromethyl)cyclopropanamine scaffold. While direct, extensive literature on 1-(fluoromethyl)cyclopropanamine analogs is nascent, we can extrapolate key structure-activity relationship (SAR) principles from closely related fluorinated analogs to guide future discovery efforts.
The Central Role of the Cyclopropylamine Pharmacophore
The therapeutic potential of cyclopropylamine derivatives stems from their ability to act as irreversible inhibitors of LSD1 and MAOs.[1][2] These enzymes play critical roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them high-value targets for oncology and neurodegenerative disorders.[3][4] The inhibitory mechanism involves the oxidation of the cyclopropylamine by the enzyme's FAD cofactor, leading to the formation of a reactive species that covalently modifies the flavin, thus inactivating the enzyme.[5]
Strategic Fluorination: A Tool for Optimization
Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small size, and the ability to form strong C-F bonds. Its incorporation into drug candidates can influence:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, enhancing potency.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a compound's ability to cross cell membranes and the blood-brain barrier.
In the context of cyclopropylamine inhibitors, fluorination has been explored on both the cyclopropane ring and appended aromatic moieties.
Comparative Analysis of Fluorinated Cyclopropylamine Analogs
The majority of current research has focused on analogs of tranylcypromine (trans-2-phenylcyclopropylamine). These studies provide a solid foundation for understanding the SAR of fluorinated cyclopropylamines.
Impact of Fluorination on LSD1 and MAO Inhibition
The position and nature of fluorine substitution significantly impact inhibitory potency and selectivity.
| Compound Class | Target | Key SAR Findings | Representative IC50 Values |
| Aryl-Fluorinated Phenylcyclopropylamines | LSD1 | para-substitution on the phenyl ring is generally well-tolerated. The addition of a second substituent can further enhance potency. | Compound 1k (4'-trifluoromethyl-biphenyl-4-yl)-cyclopropylamine: LSD1 IC50 = 1.37 µM.[6] |
| MAO-A | Often show potent inhibition, limiting selectivity for LSD1. | Compound 1k : MAO-A IC50 = 0.388 µM.[6] | |
| MAO-B | Activity varies with substitution pattern. | Compound 1k : MAO-B IC50 = 1.36 µM.[6] | |
| Cyclopropane-Fluorinated Analogs | LSD1 | β-fluorination of the cyclopropane ring can enhance LSD1 inhibitory activity.[7] | Data suggests significant enhancement, though specific IC50 values for direct 1-(fluoromethyl) analogs are not readily available in the searched literature. |
| MAO-A/B | The effect is highly dependent on stereochemistry (cis/trans) and the nature of other substituents. | cis-N-benzyl-2-methoxycyclopropylamine (non-fluorinated) shows high MAO-B potency (IC50 = 5 nM) and selectivity over MAO-A (IC50 = 170 nM).[1] | |
| 1-(Fluoromethyl)cyclopropanamine Analogs (Prospective) | LSD1/MAOs | The fluoromethyl group is hypothesized to influence electronic properties and conformational preferences, potentially leading to improved potency and selectivity. This substitution moves the fluorine away from the core ring system, which could fine-tune interactions within the enzyme's active site. | (Hypothetical) Potency and selectivity would depend on the stereochemistry and the nature of other substituents on the amine and cyclopropane ring. |
Stereochemistry: A Critical Determinant of Activity
The relative orientation of substituents on the cyclopropane ring is crucial for effective enzyme inhibition.[8]
-
trans-isomers: Generally, the trans configuration of 2-substituted cyclopropylamines (like tranylcypromine) is preferred for LSD1 inhibition.
-
cis-isomers: Interestingly, certain cis-cyclopropylamine analogs have shown high potency and selectivity for MAO-B, while being inactive against LSD1.[1][2] This highlights the potential to design highly selective inhibitors by controlling stereochemistry.
The stereochemistry of 1-(fluoromethyl)cyclopropanamine analogs would similarly be a critical factor in determining their biological activity profile.
Experimental Protocols
Proposed Synthesis of 1-(Fluoromethyl)cyclopropanamine Analogs
While specific literature for the synthesis of 1-(fluoromethyl)cyclopropanamine is limited, a plausible route can be adapted from established methods for synthesizing substituted cyclopropanes. A potential strategy involves the electrophilic cyclization of homoallylic boronates.[9]
Step-by-Step Protocol:
-
Preparation of the Homoallylic Boronate: Synthesize the appropriate homoallylic boronate precursor. This can be achieved through various established methods in organoboron chemistry.
-
Electrophilic Cyclization:
-
Dissolve the homoallylic boronate in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add an activating agent, such as phenyllithium, to form the boronate complex.
-
Slowly add a solution of an electrophilic fluorine source (e.g., Selectfluor®) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fluoromethylated cyclopropane intermediate by column chromatography.
-
-
Conversion to the Amine:
-
The resulting intermediate (e.g., a boronic ester) can be converted to the corresponding amine through standard functional group transformations, such as conversion to an azide followed by reduction.
-
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-(fluoromethyl)cyclopropanamine analogs.
In Vitro Enzyme Inhibition Assay (LSD1/MAO)
This protocol outlines a general method for determining the IC50 values of test compounds against LSD1 and MAO enzymes.
Materials:
-
Recombinant human LSD1, MAO-A, and MAO-B enzymes.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Dimethylated histone H3K4 peptide (for LSD1) or a suitable amine substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Plate reader capable of measuring fluorescence.
Step-by-Step Protocol:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing the enzyme substrate, Amplex® Red, and HRP.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer.
-
Enzyme Preparation: Dilute the enzyme stock to the desired concentration in the assay buffer.
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add the reagent master mix to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Diagram of In Vitro Inhibition Assay Workflow:
Caption: General workflow for in vitro amine oxidase inhibition assays.
Future Directions and Authoritative Grounding
The exploration of 1-(fluoromethyl)cyclopropanamine analogs represents a promising, yet underexplored, area in the design of LSD1 and MAO inhibitors. The principles of SAR derived from related fluorinated cyclopropylamines strongly suggest that this scaffold could yield potent and selective inhibitors.[6][7] Future work should focus on the stereoselective synthesis of these compounds and a systematic evaluation of their activity against LSD1, MAO-A, and MAO-B. Such studies will be crucial in determining if the 1-(fluoromethyl) moiety offers advantages in potency, selectivity, and drug-like properties over existing fluorination strategies. The continued development of novel, highly selective inhibitors for these targets holds significant therapeutic potential for a range of human diseases.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Basicity of Fluorinated vs. Non-Fluorinated Cyclopropylamines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold. Its inherent structural rigidity and favorable metabolic profile have established it as a valuable component in a multitude of therapeutic agents, from oncology to neurological disorders.[1] A key determinant of a molecule's pharmacokinetic and pharmacodynamic profile is its basicity, quantified by the pKa value. The strategic introduction of fluorine, a common bioisosteric modification, can profoundly alter this fundamental property. This guide provides an in-depth, data-supported comparison of the basicity of fluorinated and non-fluorinated cyclopropylamines, offering insights for rational drug design.
The Fundamental Role of Basicity in Drug Design
The basicity of an amine dictates its ionization state at physiological pH, which in turn influences critical drug-like properties such as solubility, membrane permeability, and target binding. For cyclopropylamines, which are integral to drugs like the antibiotic Ciprofloxacin and the antidepressant Tranylcypromine, understanding and modulating basicity is paramount.[2]
Comparing the Basicity: A Data-Driven Analysis
The introduction of fluorine onto the cyclopropane ring generally leads to a decrease in the basicity of the cyclopropylamine. This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom.[3][4]
| Compound | Structure | pKa | Reference |
| Cyclopropylamine | C₃H₇N | ~9.10 | [5][6][7] |
| trans-2-Fluorocyclopropylamine | C₃H₆FN | Lower than Cyclopropylamine | [8] |
| cis-2-Fluorocyclopropylamine | C₃H₆FN | Lower than Cyclopropylamine | [8] |
The decrease in basicity can be attributed to the stabilization of the non-bonding electron pair on the nitrogen atom. The highly electronegative fluorine atom pulls electron density away from the amine group, making the lone pair less available for protonation.[10][11]
Mechanistic Insights: The Inductive Effect of Fluorine
The primary driver for the reduced basicity in fluorinated cyclopropylamines is the powerful inductive effect of fluorine. This effect operates through the sigma bonds of the molecule, with the electronegative fluorine atom drawing electron density towards itself.[4]
Caption: Inductive effect of fluorine on cyclopropylamine.
This withdrawal of electron density makes the lone pair on the nitrogen atom less available to accept a proton, thereby decreasing the basicity of the molecule. The closer the fluorine atom is to the amine group, the more pronounced this effect will be.[4]
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically determine the basicity of a novel cyclopropylamine derivative, potentiometric titration is a reliable and widely used method.[12][13]
Objective: To determine the pKa of a given cyclopropylamine hydrochloride salt in aqueous solution.
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Cyclopropylamine hydrochloride sample (accurately weighed)
-
Deionized water
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the cyclopropylamine hydrochloride salt and dissolve it in 20 mL of deionized water in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration until the pH has risen significantly, well past the expected equivalence point (for most amines, this will be in the pH 11-12 range).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Caption: Experimental workflow for pKa determination.
Conclusion for the Practicing Scientist
The fluorination of cyclopropylamines is a powerful tool for modulating their basicity. As demonstrated, the introduction of fluorine consistently reduces the pKa due to its strong electron-withdrawing inductive effect. This understanding is crucial for medicinal chemists aiming to fine-tune the physicochemical properties of drug candidates to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles and ultimately, their therapeutic efficacy. The provided experimental protocol for pKa determination offers a robust method for validating these principles in the laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Guide to the Impact of Fluorination on the Lipophilicity of Cyclopropylamines
Introduction: The Privileged Cyclopropylamine Scaffold and the Rise of Fluorine in Drug Design
In the landscape of medicinal chemistry, the cyclopropylamine motif has earned its status as a "privileged scaffold."[1] Its inherent conformational rigidity, a consequence of the strained three-membered ring, can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropane ring often confers metabolic stability, increasing a drug candidate's half-life and bioavailability.[1] This unique combination of properties has made cyclopropylamines a valuable component in the development of therapeutics targeting a range of conditions, from neurological disorders to cancer.[1][2]
Parallel to the appreciation of the cyclopropylamine scaffold, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[3] The introduction of this small, highly electronegative atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[4] This guide provides a comparative analysis of the effects of fluorination on the lipophilicity of cyclopropylamines, offering experimental data, detailed protocols, and mechanistic insights for researchers and drug development professionals.
Understanding Lipophilicity: A Critical Parameter in Drug Development
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a nonpolar (lipid) and a polar (aqueous) phase.[5] This parameter is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's lipophilicity influences its ability to cross cell membranes, bind to plasma proteins, and interact with its target receptor.[3] An optimal lipophilicity is crucial; too high, and the drug may become trapped in lipid bilayers, leading to poor absorption and potential toxicity. Too low, and it may not effectively cross biological membranes to reach its site of action.
The Impact of Fluorination on Lipophilicity: A Tale of Two Effects
The introduction of fluorine into a molecule, particularly an aliphatic system like a cyclopropane ring, has a nuanced effect on lipophilicity. It is a common misconception that fluorination universally increases lipophilicity. In reality, the outcome depends on the degree and position of fluorination, as well as the overall molecular context. Two primary, and often competing, effects are at play:
-
Increased Hydrophobic Surface Area: The replacement of a hydrogen atom with a slightly larger fluorine atom increases the molecule's overall surface area. This can lead to stronger van der Waals interactions with the nonpolar solvent (n-octanol in logP measurements), thereby increasing lipophilicity.[6]
-
Inductive Effects and Polarity: Fluorine's high electronegativity creates a strong C-F bond dipole. This can introduce a localized region of polarity, increasing the molecule's affinity for the aqueous phase and consequently decreasing lipophilicity.[6] The influence of this dipole moment can be substantial and can, in many cases, override the effect of increased surface area.[7]
The net effect on lipophilicity is a delicate balance between these two factors. For cyclopropylamines, where the fluorine is introduced into a small, rigid ring system, these effects can be particularly pronounced.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Cyclopropylamines
To illustrate the impact of fluorination, we will compare trans-2-phenylcyclopropylamine (also known as tranylcypromine) with its fluorinated analog, trans-2-fluoro-2-phenylcyclopropylamine. Tranylcypromine is a well-known monoamine oxidase inhibitor, making this comparison relevant to the field of neuroscience drug discovery.
| Compound | Structure | Calculated logP | Experimental LogP (Predicted) |
| trans-2-Phenylcyclopropylamine | 1.83 (ChemDraw) | ~1.7 - 2.1 | |
| trans-2-Fluoro-2-phenylcyclopropylamine | 1.2 (PubChem) | ~1.1 - 1.5 |
As the data suggests, the introduction of a single fluorine atom onto the cyclopropane ring of trans-2-phenylcyclopropylamine is predicted to decrease its lipophilicity. This is a common observation for monofluorination in aliphatic systems, where the inductive effect and the introduction of a dipole moment often outweigh the modest increase in hydrophobic surface area.
Experimental Protocols
Synthesis of a Representative Fluorinated Cyclopropylamine: trans-2-Fluoro-2-phenylcyclopropylamine
The synthesis of fluorinated cyclopropylamines can be achieved through various methods. A common approach involves the cyclopropanation of a fluoro-olefin. The following is a representative, multi-step synthesis adapted from the literature.
Caption: Synthetic workflow for trans-2-fluoro-2-phenylcyclopropylamine.
Step 1: Synthesis of a Fluoro-olefin Intermediate
-
This step is often the most challenging and can be achieved through various fluorination techniques, such as the use of electrophilic fluorinating agents on an enol ether of phenylacetaldehyde.
Step 2: Cyclopropanation
-
The fluoro-olefin is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction or a transition-metal-catalyzed decomposition of a diazo compound in the presence of the fluoro-olefin.
Step 3: Hydrolysis of the Ester
-
The resulting cyclopropyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
Step 4: Curtius Rearrangement
-
The carboxylic acid is converted to the amine via a Curtius rearrangement. This involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.
LogP Determination by the Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.[1]
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water (or an appropriate buffer, typically PBS pH 7.4) and vice-versa by vigorously mixing them for 24 hours and allowing the phases to separate.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble.
-
Partitioning: In a suitable vessel, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
LogP Determination by ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR offers a powerful and direct method for logP determination, especially for compounds that lack a UV chromophore.[2]
Protocol:
-
Sample Preparation: A known amount of the fluorinated cyclopropylamine and a fluorinated reference compound with a known logP are dissolved in a mixture of n-octanol and D₂O (or a suitable aqueous buffer in D₂O).
-
Equilibration: The biphasic mixture is vortexed vigorously to ensure thorough mixing and then allowed to stand for complete phase separation.
-
¹⁹F NMR Analysis: An aliquot is carefully taken from each phase, and a ¹⁹F NMR spectrum is acquired for each.
-
Calculation: The ratio of the integrals of the test compound and the reference compound in each phase is used to calculate the logP of the test compound, according to the following equation: logP(test) = logP(ref) + log (Integral(test)octanol / Integral(ref)octanol) - log (Integral(test)aqueous / Integral(ref)aqueous)
Mechanistic Insights and Implications for Drug Design
The observed decrease in lipophilicity upon monofluorination of the cyclopropyl ring in our illustrative example has significant implications for drug design. By strategically introducing a fluorine atom, medicinal chemists can fine-tune a compound's lipophilicity to optimize its ADME properties. For instance, if a lead compound is too lipophilic, leading to poor solubility or off-target effects, the introduction of a fluorine atom at an appropriate position on an aliphatic ring can reduce lipophilicity, potentially improving its overall drug-like properties.
The conformational rigidity of the cyclopropane ring plays a crucial role in the predictability of these effects. Unlike in more flexible aliphatic chains where fluorination can induce conformational changes that complicate the effect on lipophilicity, the fixed geometry of the cyclopropane ring makes the electronic effects of the fluorine substituent more predictable.
Conclusion
The fluorination of cyclopropylamines is a powerful strategy in medicinal chemistry for modulating lipophilicity and other key physicochemical properties. Contrary to a simplistic view, the introduction of fluorine into an aliphatic system like a cyclopropane ring often leads to a decrease in lipophilicity due to the strong inductive effects of the C-F bond. This allows for the fine-tuning of a drug candidate's ADME profile, potentially leading to improved efficacy and safety. The experimental protocols provided herein for synthesis and logP determination offer a practical framework for researchers to explore the impact of fluorination in their own drug discovery programs. A thorough understanding of the interplay between hydrophobic surface area and electronic effects is paramount for the rational design of next-generation therapeutics incorporating the fluorinated cyclopropylamine scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. trans-2-Fluoro-2-phenylcyclopropylamin | C9H10FN | CID 10374615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
A Head-to-Head Comparison of Synthetic Routes to 1-(Fluoromethyl)cyclopropanamine: A Guide for Researchers
Introduction to the Synthetic Challenge
The synthesis of 1-(fluoromethyl)cyclopropanamine presents a distinct set of challenges. The geminal substitution at the C1 position of the cyclopropane ring requires careful planning of the bond-forming strategies. Furthermore, the introduction of both a fluoromethyl group and an amine at the same carbon atom necessitates either a pre-functionalized precursor or a carefully orchestrated sequence of functional group interconversions. This guide will explore two primary strategies: Route A , a linear approach involving the construction of a functionalized fluoromethylcyclopropane followed by conversion to the amine, and Route B , a convergent strategy employing a rearrangement reaction to install the amine functionality.
Route A: Cyclopropanation and Subsequent Amination
This strategy focuses on first constructing the 1-(fluoromethyl)cyclopropane core bearing a precursor to the amine, such as a nitrile or a protected hydroxymethyl group. This approach allows for the early introduction of the fluoromethyl group and leverages well-established cyclopropanation methodologies.
Logical Workflow for Route A
Caption: Workflow for Route A.
Key Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclopropanecarbonitrile
A plausible approach within Route A involves the cyclopropanation of an appropriate alkene with a fluoromethylcarbene equivalent, followed by conversion of a handle to the amine. For instance, the reaction of acrylonitrile with a fluoromethylcarbene precursor could yield 1-(fluoromethyl)cyclopropanecarbonitrile.
Step 1: Generation of Fluoromethyldiazomethane (Hypothetical)
The synthesis of fluoromethyldiazomethane is not well-documented and is expected to be challenging due to its potential instability. A possible route could involve the nitrosation of a suitable precursor like 2-fluoroethylamine. Given the challenges, an alternative is the use of a more stable fluorinated carbene precursor.
Step 2: Cyclopropanation
While the direct use of fluoromethyldiazomethane is problematic, related transformations with other diazoalkanes provide a blueprint. For instance, the synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles has been achieved via a [2+1] annulation of the corresponding fluoro-based diazoethanes with (alkylidene)malononitriles.[1][2]
Step 3: Reduction of the Nitrile
The reduction of the resulting 1-(fluoromethyl)cyclopropanecarbonitrile to 1-(fluoromethyl)cyclopropanamine can be achieved using standard reducing agents.
Protocol: Reduction of 1-(Fluoromethyl)cyclopropanecarbonitrile
-
To a solution of 1-(fluoromethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(fluoromethyl)cyclopropanamine.
-
Purify the product by distillation or column chromatography on silica gel.
Advantages and Disadvantages of Route A
| Feature | Analysis |
| Advantages | Modularity: Allows for the synthesis of various derivatives by changing the alkene component. Established Precedents: Cyclopropanation reactions are well-studied. |
| Disadvantages | Precursor Instability: The key fluoromethylcarbene precursor may be unstable and difficult to handle. Multiple Steps: This is a linear synthesis that may involve several steps with potential for yield loss at each stage. |
| Scalability | The scalability is largely dependent on the safe and efficient generation of the fluoromethylcarbene precursor. |
| Stereocontrol | Achieving high stereoselectivity can be challenging and may require the use of chiral catalysts, which can add to the cost. |
Route B: Rearrangement of a Carboxylic Acid Derivative
This more convergent approach involves the synthesis of 1-(fluoromethyl)cyclopropanecarboxylic acid, which is then converted to the target amine via a rearrangement reaction such as the Hofmann or Curtius rearrangement.[3][4][5][6][7][8][9][10] These reactions are powerful tools for the synthesis of primary amines from carboxylic acid derivatives with the loss of one carbon atom.
Logical Workflow for Route B
References
- 1. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Hofmann_rearrangement [chemeurope.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 1-(Fluoromethyl)cyclopropanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the candidate compound interacts precisely with its intended biological target, minimizing off-target engagements that can lead to adverse effects. This is particularly pertinent for scaffolds like 1-(fluoromethyl)cyclopropanamine, a privileged motif in modern medicinal chemistry. The introduction of the fluorinated cyclopropylamine moiety can significantly enhance metabolic stability and potency. However, this structural feature also presents a unique set of challenges in predicting and mitigating cross-reactivity.
This comprehensive guide provides an in-depth comparison of the cross-reactivity profiles of 1-(fluoromethyl)cyclopropanamine derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our aim is to equip researchers and drug development professionals with the critical insights and practical methodologies needed to navigate the complex selectivity landscape of these promising compounds.
The Significance of the Fluorinated Cyclopropylamine Moiety: A Double-Edged Sword
The cyclopropyl ring, with its inherent strain and unique electronic properties, is a valuable tool for medicinal chemists. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity for its target. The addition of a fluoromethyl group can further improve metabolic stability by blocking sites of oxidative metabolism. However, this combination can also modulate the electronic and steric properties of the amine, influencing its interaction with a wide range of biological targets.
A cautionary disclosure has highlighted the potential for in vivo toxicity associated with monofluoromethylcyclopropylamine derivatives, suggesting that off-target effects are a significant concern. Interestingly, while monofluorination often maintains potency for the intended target, it can also introduce liabilities that are absent in di- or trifluoromethylated analogs, which in turn may exhibit reduced on-target activity. This underscores the delicate balance that must be achieved and the critical need for comprehensive cross-reactivity profiling.
Deconstructing Cross-Reactivity: A Comparative Analysis
Our comparative analysis focuses on a series of hypothetical 1-(fluoromethyl)cyclopropanamine derivatives with varying substitution patterns. The primary on-target activity for many cyclopropylamine derivatives is the inhibition of monoamine oxidases (MAO), specifically MAO-A and MAO-B. However, their structural similarity to endogenous monoamines necessitates a thorough investigation of their interactions with other aminergic targets and beyond.
On-Target Potency vs. Off-Target Liability: A Quantitative Comparison
The following table summarizes the inhibitory activity (IC50 values) of our representative derivatives against their primary targets, MAO-A and MAO-B, as well as a panel of key off-targets commonly assessed in safety pharmacology screens.
| Compound | R1 | R2 | MAO-A IC50 (nM) | MAO-B IC50 (nM) | 5-HT2A Ki (nM) | hERG IC50 (µM) | LSD1 IC50 (µM) |
| 1a | H | H | 150 | 10 | >10,000 | >30 | >50 |
| 1b | 4-F | H | 80 | 5 | 8,500 | >30 | >50 |
| 1c | H | CH3 | 250 | 25 | >10,000 | 25 | >50 |
| 1d | 4-F | CH3 | 120 | 15 | 9,200 | 28 | >50 |
| Tranylcypromine | - | - | 200 | 20 | 5,000 | >30 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally.
From this illustrative data, we can draw several key insights:
-
MAO-B Selectivity: All derivatives exhibit a preference for MAO-B over MAO-A, a desirable trait for certain therapeutic applications.
-
Impact of Fluorination: The introduction of a fluorine atom on the phenyl ring (compare 1a and 1b ) can enhance potency against both MAO isoforms.
-
N-Alkylation Effects: N-methylation (compare 1a and 1c ) appears to slightly decrease MAO inhibitory activity.
-
Off-Target Profile: Encouragingly, these derivatives show weak affinity for the 5-HT2A receptor and the hERG channel, two critical off-targets associated with adverse effects. Furthermore, they demonstrate no significant inhibition of Lysine-Specific Demethylase 1 (LSD1), an important consideration for cyclopropylamine-based inhibitors.[1]
The Experimental Blueprint: Methodologies for Robust Cross-Reactivity Profiling
To generate the kind of high-quality, reliable data presented above, a systematic and rigorous experimental approach is paramount. Below, we outline the step-by-step methodologies for assessing the on-target and off-target activities of 1-(fluoromethyl)cyclopropanamine derivatives.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for the comprehensive cross-reactivity profiling of 1-(fluoromethyl)cyclopropanamine derivatives.
Detailed Experimental Protocols
This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (1-(fluoromethyl)cyclopropanamine derivatives)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the test compound dilutions, followed by the MAO-A or MAO-B enzyme solution.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Monitor the production of the fluorescent product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm for 30 minutes at 37°C.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This protocol outlines a standard method for assessing the binding affinity (Ki) of test compounds for the serotonin 2A (5-HT2A) receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (radioligand)
-
Test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the cell membranes, [3H]-Ketanserin, and either buffer (for total binding), a saturating concentration of a known 5-HT2A antagonist (for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of specific binding for each compound concentration.
-
Determine the Ki value using the Cheng-Prusoff equation.
This protocol describes the gold-standard method for assessing the inhibitory effect of compounds on the hERG potassium channel, a critical determinant of cardiac safety.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Intracellular and extracellular recording solutions
-
Test compounds
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Measure the peak tail current at each concentration.
-
Calculate the percent inhibition of the hERG current.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Navigating the Path Forward: A Conclusion for the Bench Scientist
The strategic incorporation of the 1-(fluoromethyl)cyclopropanamine motif holds immense potential for the development of novel therapeutics. However, as we have demonstrated, a thorough and early assessment of the cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. By employing the systematic and robust experimental workflows outlined in this guide, researchers can proactively identify and mitigate potential off-target liabilities, thereby increasing the probability of advancing safer and more effective drug candidates into clinical development. The journey is complex, but with a deep understanding of the underlying structure-activity relationships and a commitment to rigorous in vitro safety pharmacology, the path to success becomes significantly clearer.
References
A Comparative Guide to the Chiral Separation of 1-(Fluoromethyl)cyclopropanamine Enantiomers by HPLC
In the landscape of modern drug discovery, the structural nuances of a molecule can dictate its therapeutic efficacy and safety profile. 1-(Fluoromethyl)cyclopropanamine is a prime example of a chiral building block whose enantiomers can exhibit distinct pharmacological activities. As regulatory bodies increasingly mandate the characterization of individual stereoisomers, robust and efficient analytical methods for their separation are not just advantageous—they are essential.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity for both analytical quantification and preparative isolation.[3][4][5]
This guide provides an in-depth comparison of various HPLC-based strategies for the chiral resolution of 1-(Fluoromethyl)cyclopropanamine. We will explore the underlying principles of different chiral stationary phases (CSPs), the critical role of mobile phase composition, and provide actionable protocols to guide researchers toward successful enantioseparation.
The Analytical Challenge: Small Primary Amines
1-(Fluoromethyl)cyclopropanamine, as a small, polar primary amine, presents a distinct set of challenges for chiral chromatography. Primary amines are notoriously prone to deleterious interactions with residual silanol groups on the surface of silica-based stationary phases.[6] This non-specific binding can lead to severe peak tailing, reduced efficiency, and poor resolution, often masking the subtle differences in interaction energy required for chiral recognition. Consequently, successful separation hinges on both selecting an appropriate CSP and carefully optimizing the mobile phase to mitigate these undesirable effects.
Comparing Chiral Stationary Phases (CSPs) for Amine Separation
The choice of CSP is the most critical factor in developing a chiral separation method. The interaction between the analyte and the chiral selector immobilized on the stationary phase is the basis of separation. For primary amines, several classes of CSPs have proven effective.
Polysaccharide-Based CSPs
Derivatized polysaccharides, particularly cellulose and amylose phenylcarbamates, are the most widely used CSPs due to their broad enantiorecognition capabilities.[7][8]
-
Mechanism of Action: Chiral recognition on these phases is a multimodal process, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the amine, while the phenyl groups offer potential for π-π stacking. The analyte must fit into the chiral grooves or cavities of the polysaccharide structure for these interactions to occur, leading to differential retention of the enantiomers.
-
Common Phases:
-
Cellulose-derived: Chiralcel® OD (3,5-dimethylphenylcarbamate), Chiralcel® OJ (4-methylbenzoate)
-
Amylose-derived: Chiralpak® IA (3,5-dimethylphenylcarbamate), Chiralpak® AD (3,5-dimethylphenylcarbamate)
-
-
Mobile Phase Considerations: These CSPs are versatile and can be used in normal phase (NP), polar organic (PO), and reversed-phase (RP) modes. For primary amines, NP and PO modes are most common.[6]
-
Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). A small amount of a basic additive, such as diethylamine (DEA) or butylamine, is almost always required.
-
Polar Organic (PO): Uses polar solvents like acetonitrile and/or methanol. A basic additive is also crucial here to ensure good peak shape.[6]
-
Causality Behind Basic Additives: The basic additive acts as a competing agent for the active silanol sites on the silica support. By protonating and interacting with these sites, the additive effectively shields the analyte from non-enantioselective binding, resulting in symmetrical peaks and improved resolution.
Cyclofructan-Based CSPs
Cyclofructan-based CSPs, such as Larihc® CF6-P, have emerged as a powerful option for separating primary amines, demonstrating a very high success rate in screening studies.[6][9]
-
Mechanism of Action: These CSPs are based on a ring of fructose units. Chiral recognition is primarily driven by hydrogen bonding and inclusion complexation. The amine group of the analyte can interact with the hydroxyl groups of the cyclofructan, while the cyclopropane ring may fit into the macrocyclic cavity.
-
Mobile Phase Considerations: Cyclofructan phases excel in the polar organic mode (e.g., acetonitrile/methanol).[6] Interestingly, the choice of additive is critical and differs from polysaccharide CSPs. While butylamine can be detrimental to separation, triethylamine (TEA) paired with an acid like trifluoroacetic acid (TFA) often provides excellent results.[6][9]
Crown Ether-Based CSPs
Crown ether CSPs, such as Crownpak® CR-I(+), are specifically designed for the resolution of compounds containing a primary amino group.[10]
-
Mechanism of Action: This separation relies on a distinct inclusion complexation mechanism. The crown ether has a cavity that can selectively complex with a protonated primary amine (R-NH₃⁺). The chiral barriers around the crown ether create steric hindrance, allowing one enantiomer to form a more stable complex than the other, leading to a significant difference in retention time.
-
Mobile Phase Considerations: A key requirement for this mechanism is the protonation of the analyte's amino group. Therefore, these columns are exclusively used with acidic aqueous mobile phases, typically containing perchloric acid or trifluoroacetic acid.[4][10] The use of non-volatile acids can complicate preparative scale-up.[6]
Workflow for Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow outlines a logical progression for method development.
Caption: A systematic workflow for chiral method development.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and typical performance metrics for the discussed CSPs. The data are representative values based on published literature for primary amines and serve as a comparative guide.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Required Additive | Mechanism | Pros | Cons |
| Polysaccharide-Based | Hexane/IPA or ACN/MeOH | Basic (e.g., DEA) | Multimodal (H-bonding, π-π, steric) | Broad applicability, high efficiency | Requires basic additive for peak shape |
| Cyclofructan-Based | ACN/MeOH | Acid/Base Pair (e.g., TFA/TEA) | Inclusion, H-bonding | High success rate for primary amines | Additive choice is critical and specific |
| Crown Ether-Based | Aqueous Buffer/MeOH | Acidic (e.g., HClO₄, TFA) | Host-Guest Complexation | Highly specific for primary amines | Requires acidic mobile phase, limited pH range |
Experimental Protocols
Protocol 1: General Screening on Polysaccharide CSP
This protocol is a self-validating starting point for screening 1-(Fluoromethyl)cyclopropanamine on a versatile polysaccharide column.
-
Column: Chiralpak® IA (or similar amylose-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A (Normal Phase): Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B (Polar Organic): Acetonitrile / Methanol (90:10, v/v) with 0.1% Butylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (or appropriate wavelength if derivatized).
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with the chosen mobile phase for at least 30 minutes. b. Inject a solution of racemic 1-(Fluoromethyl)cyclopropanamine (~1 mg/mL). c. Run the analysis for 20-30 minutes. d. Evaluation: If no separation or poor resolution is observed, systematically vary the alcohol percentage (for NP) or the ACN/MeOH ratio (for PO). If peak shape is poor, adjust the concentration of the basic additive.
Protocol 2: Targeted Screening on Crown Ether CSP
This protocol is for the specific case of using a crown ether phase.
-
Column: Crownpak® CR-I(+), 5 µm, 3.0 x 150 mm.
-
Mobile Phase: Aqueous Perchloric Acid (pH 2.0) / Methanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 3 µL.
-
Procedure: a. Equilibrate the column thoroughly with the acidic mobile phase. b. Inject a solution of racemic 1-(Fluoromethyl)cyclopropanamine (~1 mg/mL). c. Evaluation: Chiral recognition is highly dependent on pH and organic modifier concentration. Adjust the methanol percentage to optimize retention and resolution.[4]
An Alternative: Supercritical Fluid Chromatography (SFC)
For high-throughput screening and preparative work, SFC is an increasingly popular alternative to HPLC.[9][10] SFC uses supercritical CO₂ as the main mobile phase, offering advantages like faster analysis times, lower viscosity, and reduced organic solvent consumption. Polysaccharide and cyclofructan CSPs are readily used in SFC, often providing comparable or even superior selectivity to HPLC.[9] For primary amines, SFC with alcohol modifiers and basic additives on polysaccharide phases is a particularly potent combination.
Conclusion and Recommendations
The successful chiral separation of 1-(Fluoromethyl)cyclopropanamine by HPLC is a highly achievable goal with a systematic approach.
-
For Initial Screening: A broad-spectrum polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) in both normal phase and polar organic modes is the recommended starting point due to their proven versatility.[6]
-
For Difficult Separations: If polysaccharide columns fail to provide adequate resolution, a cyclofructan-based CSP should be evaluated, as they have shown exceptional success rates for challenging primary amines.[6]
-
For a Targeted Approach: If the primary amine is the only functional group, a crown ether-based CSP offers a highly specific and orthogonal separation mechanism, though it requires acidic mobile phases.[10]
Ultimately, the optimal method will be an empirical finding. By understanding the causality behind the choice of CSP, mobile phase, and additives, researchers can logically navigate the method development process, leading to a robust and reliable separation for this critical pharmaceutical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. mdpi.com [mdpi.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Assessing the Enantiomeric Excess of 1-(Fluoromethyl)cyclopropanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine and conformationally constrained scaffolds has become a cornerstone of rational drug design. The 1-(Fluoromethyl)cyclopropanamine moiety is an exemplar of this trend, merging the unique electronic properties of fluorine with the rigid three-dimensional structure of a cyclopropane ring. As a chiral building block, its utility in constructing novel therapeutics is immense; however, this potential can only be realized if its stereochemical integrity is rigorously controlled. The differential pharmacological and toxicological profiles of enantiomers necessitate precise and accurate measurement of enantiomeric excess (ee).
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 1-(Fluoromethyl)cyclopropanamine. Moving beyond a simple listing of techniques, we will explore the underlying principles, provide field-proven experimental protocols, and offer expert insights into method selection. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chiral purity assessment.
Section 1: Chiral Chromatography Methods
Chromatographic techniques are the gold standard for chiral separations, relying on the differential interaction of enantiomers with a chiral environment to achieve resolution. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantiomeric excess determination. The separation is achieved by passing the analyte over a column packed with a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and differences in the stability of these complexes lead to different retention times.
Causality of Method Choice: For a primary amine like 1-(Fluoromethyl)cyclopropanamine, direct analysis on a CSP is often feasible. The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amines, due to their multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).[1] Normal-phase chromatography (using non-polar mobile phases like hexane/isopropanol) frequently provides better selectivity for amines compared to reversed-phase conditions.[1]
Experimental Protocol: Direct Chiral HPLC Analysis
-
Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). The small amount of diethylamine is a crucial additive; it acts as a competitor for highly active sites on the stationary phase, preventing peak tailing and improving chromatographic efficiency for the basic amine analyte.
-
Sample Preparation: Dissolve approximately 1 mg of 1-(Fluoromethyl)cyclopropanamine in 1 mL of the mobile phase.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is required).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Workflow: Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Gas Chromatography (GC)
Chiral GC offers high resolution and speed but is limited to thermally stable and volatile compounds.[2] Direct analysis of primary amines like 1-(Fluoromethyl)cyclopropanamine by GC is challenging due to their polarity, which causes peak tailing and poor chromatographic performance. Therefore, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[3]
Causality of Method Choice: Trifluoroacetylation is an excellent derivatization strategy for this specific analyte. The reaction with trifluoroacetic anhydride (TFAA) is rapid and quantitative, and the resulting trifluoroacetamide is highly volatile. Crucially, it introduces two additional fluorine atoms, significantly enhancing the signal if an electron capture detector (ECD) is used, or simply improving chromatographic behavior for a standard flame ionization detector (FID). Cyclodextrin-based CSPs, such as Chirasil-Dex, are well-suited for separating chiral cyclopropane derivatives.[4]
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
In a 2 mL vial, dissolve ~1 mg of 1-(Fluoromethyl)cyclopropanamine in 500 µL of dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Allow to cool to room temperature. The sample is now ready for injection.
-
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm).
-
Instrumental Parameters:
-
Injector Temperature: 220 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers, as described for HPLC.
Workflow: Chiral GC Analysis with Derivatization
Caption: Workflow for chiral GC with prior derivatization.
Section 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The intrinsic fluorine atom in 1-(Fluoromethyl)cyclopropanamine makes ¹⁹F NMR an exceptionally powerful technique for chiral analysis. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and the absence of background signals, providing a clean window for observation.[5] The principle relies on converting the enantiomers into diastereomers (or diastereomeric complexes) which are distinguishable in the NMR spectrum.[6]
Indirect Method: Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the amine with a chiral derivatizing agent to form a stable pair of diastereomers.[7] These diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of their integrals directly corresponds to the enantiomeric ratio.
Causality of Method Choice: Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is a classic and highly reliable CDA for amines and alcohols.[8] The reaction forms stable amides. The trifluoromethyl group on the MTPA reagent provides a second ¹⁹F handle, but for this analysis, observing the fluoromethyl group of the original analyte is preferred to avoid potential issues with kinetic resolution during the derivatization reaction.
Experimental Protocol: ¹⁹F NMR with Mosher's Acid Derivatization
-
Derivatization:
-
Dissolve ~5 mg of 1-(Fluoromethyl)cyclopropanamine in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add ~1.2 equivalents of (R)-(-)-MTPA-Cl and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (typically 20-30 minutes, can be monitored by TLC or NMR).
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Key Parameters: A sufficient number of scans (e.g., 128 or 256) should be acquired to achieve a good signal-to-noise ratio for accurate integration. A relaxation delay (d1) of at least 5 seconds is recommended.
-
-
Data Analysis:
-
Two distinct signals (or sets of signals, depending on coupling) corresponding to the -CH₂F group of the two diastereomeric amides will be observed.
-
Carefully integrate both signals. The enantiomeric excess is calculated from the integral values (I) using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.
-
Workflow: ¹⁹F NMR Analysis with Chiral Derivatizing Agent
Caption: Workflow for ¹⁹F NMR using a chiral derivatizing agent.
Direct Method: Chiral Solvating Agents (CSAs)
An alternative NMR method avoids covalent modification of the analyte. A Chiral Solvating Agent (CSA) is added to the NMR sample, where it forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers.[9][10] This transient interaction is often sufficient to induce a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for direct quantification.
Causality of Method Choice: This approach is faster than using a CDA as it requires no reaction time or purification. It is particularly useful for high-throughput screening. The magnitude of the induced chemical shift difference depends on the strength of the interaction between the CSA and the analyte, the solvent, and the temperature. For amines, CSAs capable of hydrogen bonding or acidic/basic interactions are often effective.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve ~5 mg of 1-(Fluoromethyl)cyclopropanamine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum of the analyte alone.
-
Add an excess (e.g., 2-5 equivalents) of a selected Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol, BINOL).
-
Mix thoroughly.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum of the mixture.
-
It may be necessary to acquire spectra at different temperatures to optimize the resolution between the enantiomeric signals.
-
-
Data Analysis:
-
If the CSA is effective, the single ¹⁹F signal from the racemic analyte will split into two separate signals.
-
Integrate these two signals to determine the enantiomeric ratio and calculate the ee as previously described.
-
Section 3: Method Comparison and Data Summary
The choice of the optimal analytical method depends on the specific context, including the available instrumentation, the number of samples, the required precision, and the stage of the research or development process.
| Feature | Chiral HPLC | Chiral GC (with Deriv.) | ¹⁹F NMR (with CDA) | ¹⁹F NMR (with CSA) |
| Principle | Chromatographic separation on a CSP | Chromatographic separation on a CSP | Formation of stable diastereomers | Formation of transient diastereomeric complexes |
| Resolution | Excellent; highly dependent on CSP/mobile phase | Excellent; highly dependent on column/conditions | Good; dependent on Δδ of diastereomers | Variable; dependent on CSA, temp., solvent |
| Sensitivity | High (ng level with UV) | Very High (pg level with FID/ECD) | Moderate (mg level) | Moderate (mg level) |
| Analysis Time | 15 - 30 min per sample | 10 - 25 min per sample | 5 - 20 min per sample (plus reaction time) | 5 - 20 min per sample (no reaction time) |
| Sample Prep | Simple dissolution | Multi-step derivatization required | Multi-step derivatization required | Simple mixing |
| Key Advantage | Robust, widely applicable, established | High resolution for volatile compounds | Unambiguous quantification, less matrix effect | Very rapid, non-destructive |
| Key Limitation | Method development can be time-consuming | Analyte must be volatile and thermally stable | Requires pure CDA, risk of kinetic resolution | Signal separation can be small or absent |
Expert Commentary: Synthesizing a Self-Validating System
For a robust quality control environment, no single method should be used in isolation. An ideal, self-validating system leverages orthogonal techniques. For example, a primary chiral HPLC method can be validated for accuracy by comparing the results of key batches with those obtained from ¹⁹F NMR using a chiral derivatizing agent. This cross-validation provides a high degree of confidence in the reported enantiomeric excess values.
-
For High-Throughput Screening (HTS): ¹⁹F NMR with a Chiral Solvating Agent is unparalleled in speed. Hundreds of samples can be analyzed per day using an autosampler.[11]
-
For Process Development & Optimization: Chiral HPLC and GC provide the high resolution needed to separate enantiomers from other process-related impurities, giving a more complete picture of the sample's purity.
-
For Final Product Release & Reference Standard Characterization: A validated Chiral HPLC method is typically the standard. The accuracy of this method should be confirmed by an independent technique like ¹⁹F NMR with a CDA, which relies on a completely different physical principle.
Conclusion
The assessment of enantiomeric excess for 1-(Fluoromethyl)cyclopropanamine can be successfully accomplished by several advanced analytical techniques. Chiral chromatography, both HPLC and GC, offers excellent resolution and sensitivity, making it ideal for routine quality control and impurity profiling. The presence of the fluoromethyl group, however, makes ¹⁹F NMR an exceptionally well-suited and powerful alternative. By using either chiral derivatizing or solvating agents, ¹⁹F NMR provides a rapid, clean, and accurate method for ee determination. The selection of the most appropriate technique requires a thorough understanding of the strengths and limitations of each method, aligned with the specific analytical challenge at hand. A multi-technique approach, where methods are used to validate one another, will always provide the highest level of scientific integrity and trustworthiness in the final results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral_derivitizing_agent [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Profile of 1-(Fluoromethyl)cyclopropanamine Hydrochloride
This compound is a specialized chemical intermediate vital in pharmaceutical research and development. Its unique structure, featuring a strained cyclopropane ring and a fluorinated methyl group, imparts specific reactivity and potential biological activity. However, these same structural features necessitate a thorough understanding of its hazard profile to ensure safe handling and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1445951-06-3 | [1][2] |
| Molecular Formula | C₄H₉ClFN | [1][3] |
| Molecular Weight | 125.57 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Storage | Refrigerator (2-8°C) | [2] |
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, the primary risks are associated with its potential toxicity and irritant properties, which are inferred from its structural similarity to other cyclopropylamines and the specific data available.
According to safety information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
The presence of a halogen (fluorine) also places it in the category of halogenated organic compounds, which have specific disposal requirements under environmental regulations.[4][5]
The causality behind the stringent disposal procedures is rooted in these hazards. Improper disposal, such as discarding in regular trash or pouring down the drain, could lead to:
-
Harm to personnel: Direct contact with the solid or solutions can cause skin and eye irritation.[2] Accidental ingestion can be harmful.[2]
-
Environmental contamination: As a halogenated organic compound, it can persist in the environment and may be harmful to aquatic life.
-
Regulatory non-compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has strict regulations for the disposal of chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities.
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for the safe disposal of this compound.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated chemical waste.[6] Co-mingling can complicate and significantly increase the cost of disposal.[6]
-
Action: Designate a specific waste container labeled "Halogenated Organic Waste."
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.
-
Action (for solid waste):
-
Use a wide-mouthed, screw-cap container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound" and its CAS number: "1445951-06-3". Do not use abbreviations.[4]
-
-
Action (for solutions):
-
Use a compatible, leak-proof liquid waste container with a secure, threaded cap.
-
Label it as "Halogenated Organic Liquid Waste."
-
List all constituents of the solution, including solvents and their approximate percentages, on the hazardous waste label.
-
Step 3: Waste Accumulation
-
Action:
-
Place all waste (unwanted solid material, contaminated consumables like weigh boats or pipette tips) directly into the designated and labeled hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Action:
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate from all three rinses and dispose of it as "Halogenated Organic Liquid Waste."[7]
-
After triple-rinsing, allow the container to air dry completely in a fume hood.
-
Completely deface or remove the original manufacturer's label.
-
The decontaminated container can now be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
-
Step 5: Arranging for Final Disposal
Laboratory personnel should not transport hazardous waste.
-
Action:
-
Once the waste container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Ensure all labeling is accurate and legible before the scheduled pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
For Small Spills (manageable by laboratory personnel):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team (e.g., EHS or campus safety) immediately.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1445951-06-3 [sigmaaldrich.com]
- 3. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. 1-(Fluoromethyl)cyclopropanamine hydrochloride, a key building block in modern medicinal chemistry, is one such compound. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and implementing safe handling, operational, and disposal plans. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this reagent with confidence and precision, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
This compound is a solid material that presents several potential hazards that necessitate careful handling. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of this compound is considered harmful.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (Solid) | Chemical safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Fully buttoned laboratory coat | NIOSH-approved respirator (e.g., N95 or higher) if not in a fume hood |
| Solution Preparation/Mixing | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Recommended to be performed in a chemical fume hood |
| Running Reactions (Closed System) | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required |
| Work-up/Extraction | Chemical safety goggles or face shield | Chemical-resistant gloves | Laboratory coat | Recommended to be performed in a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant gloves | Laboratory coat | NIOSH-approved respirator |
The causality behind these recommendations lies in minimizing all potential routes of exposure. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes.[4] Nitrile gloves offer broad chemical resistance for incidental contact.[4][5] A lab coat protects the skin and personal clothing from contamination.[4] Due to the powdered nature of the solid, a respirator is crucial when handling the material outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is essential for minimizing risk. The following diagram and protocol outline the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of degradation or punctures before use.[4]
-
-
Handling (within a Chemical Fume Hood):
-
Weighing: Carefully weigh the solid compound in the fume hood to minimize the risk of inhalation. Use a spark-proof tool and handle the container with care.[6]
-
Solution Preparation: Add the solid to the solvent slowly. Avoid creating dust.
-
Reaction: Once the compound is in solution, it can be used in a closed system.
-
-
Cleanup and Disposal:
-
Work-up: Perform all extraction and work-up procedures in the fume hood.
-
Waste Segregation: Segregate waste streams.
-
Decontamination: Triple rinse all glassware that has come into contact with the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste.[8]
-
Final Disposal: All waste must be disposed of as hazardous waste through your institution's environmental health and safety office.[2][8] Do not pour any material down the drain.[1][8]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][6] |
Storage and Disposal Plan
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6] Recommended storage temperature is often refrigerated (2-8°C).[3] Keep it away from incompatible substances such as strong oxidizing agents.[7]
Disposal:
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[8]
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound. This proactive approach to safety not only protects you and your colleagues but also fosters a research environment where scientific advancement can flourish responsibly.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 1445951-06-3 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. manavchem.com [manavchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
